THK-5105
Description
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXMTCPEPHEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
THK-5105: A Technical Guide to its Mechanism of Action for Tau Pathology Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-5105 is a fluorinated arylquinoline derivative that has emerged as a significant tool in the field of neurodegenerative disease research, particularly Alzheimer's disease (AD). Developed as a second-generation positron emission tomography (PET) tracer, its primary application lies in the non-invasive in vivo imaging of tau protein aggregates, which form neurofibrillary tangles (NFTs), a key pathological hallmark of AD and other tauopathies.[1][2] Unlike first-generation tau PET tracers, such as [18F]THK-523, this compound exhibits a higher binding affinity and greater specificity for tau fibrils over amyloid-β plaques, offering a clearer and more accurate assessment of tau pathology in the living brain.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Selective Binding to Tau Fibrils
The fundamental mechanism of action of this compound is its high-affinity and selective binding to the β-sheet structures that are characteristic of paired helical filaments (PHFs) in tau aggregates.[5] As a PET tracer, [18F]this compound is introduced into the bloodstream, crosses the blood-brain barrier, and binds to these tau deposits. The positron-emitting fluorine-18 isotope then allows for the visualization and quantification of these aggregates using PET imaging.
While the precise molecular interactions are a subject of ongoing research, the binding is understood to be non-covalent. The development from its predecessor, THK-523, involved structural modifications that enhanced its specificity for tau, suggesting that the arylquinoline core and its substituents play a critical role in recognizing a distinct binding site on the tau fibril. Studies have indicated that this compound and another tracer, T807, bind to two distinct sites on tau aggregates. This selective binding is crucial for distinguishing tau pathology from other proteinopathies, such as the amyloid-β plaques also present in Alzheimer's disease.
It is important to note that this compound is a diagnostic imaging agent and is not known to modulate any signaling pathways or inhibit tau aggregation itself. Its "action" is in its ability to bind to and reveal the presence of pathological tau.
Quantitative Data
The following tables summarize key quantitative data regarding the binding affinity and pharmacokinetics of this compound, crucial for its evaluation as a PET tracer.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Tissue Source | Notes |
| Ki (nM) | 7.8 | Synthetic Tau Fibrils | Competition assay against [18F]THK-523. Lower Ki indicates higher affinity. |
Data sourced from studies on arylquinoline derivatives for tau imaging.
Table 2: Preclinical Pharmacokinetics of [18F]this compound in Mice
| Time Point (minutes) | Brain Uptake (%ID/g) | Brain Uptake Ratio (2 min / 60 min) |
| 2 | High (Specific values vary across studies) | Higher than [18F]THK-523 |
| 60 | Cleared more rapidly than [18F]THK-523 |
%ID/g = percentage of injected dose per gram of tissue. This data indicates that [18F]this compound has good initial brain penetration and subsequent washout from healthy tissue, which is desirable for a PET tracer to achieve a good signal-to-noise ratio.
Key Experimental Methodologies
The characterization of this compound relies on several key experimental protocols. While detailed, step-by-step laboratory procedures are proprietary or vary between research groups, the principles of these methods are outlined below.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for tau aggregates.
Methodology:
-
Preparation of Tau Aggregates: Synthetic tau fibrils or homogenates from postmortem AD brain tissue rich in tau pathology are used as the source of the target.
-
Radioligand: A radiolabeled form of a known tau binder, such as [18F]this compound itself or another reference compound, is used.
-
Competition: The radioligand is incubated with the tau aggregates in the presence of varying concentrations of unlabeled this compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of bound radioactivity is measured.
-
Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value, which represents the binding affinity of this compound.
In Vitro Autoradiography
Objective: To visualize the binding of [18F]this compound to tau pathology in brain tissue sections.
Methodology:
-
Tissue Preparation: Thin sections of postmortem human brain tissue from individuals with Alzheimer's disease are used.
-
Incubation: The tissue sections are incubated with a solution containing [18F]this compound at a low nanomolar concentration.
-
Washing: The sections are washed to remove non-specifically bound radiotracer.
-
Exposure: The washed and dried sections are exposed to a phosphor imaging plate or film.
-
Imaging: The distribution and density of the radiotracer binding are visualized.
-
Validation: Adjacent tissue sections are often stained with tau-specific antibodies (immunohistochemistry) or traditional silver staining methods (like Gallyas-Braak) to confirm that the radiotracer binding co-localizes with known tau pathology.
Ex Vivo Biodistribution Studies in Mice
Objective: To evaluate the pharmacokinetic properties of [18F]this compound in a living organism, specifically its ability to enter the brain and clear from the body.
Methodology:
-
Radiotracer Administration: [18F]this compound is injected intravenously into healthy mice.
-
Time-course Dissection: At various time points post-injection (e.g., 2, 10, 30, 60, 120 minutes), the mice are euthanized, and various organs, including the brain, are harvested.
-
Radioactivity Measurement: The amount of radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The uptake of the radiotracer in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides insights into the brain penetration, clearance rate, and overall distribution of the tracer in the body.
Visualizing the Mechanism of Detection
Since this compound's mechanism of action is centered on its role as a diagnostic agent, the following diagram illustrates the logical workflow of its application in PET imaging rather than a traditional signaling pathway.
Caption: Logical workflow of [18F]this compound for PET imaging of tau pathology.
Conclusion
This compound represents a significant advancement in the in vivo assessment of tau pathology. Its core mechanism of action is its high-affinity and selective binding to the aggregated tau protein that forms neurofibrillary tangles. This allows for the sensitive and specific visualization of tau deposits in the brains of individuals with Alzheimer's disease and other tauopathies using positron emission tomography. The quantitative data on its binding and pharmacokinetics, derived from rigorous experimental methodologies, underscore its utility as a powerful research tool. While not a therapeutic agent that modulates signaling pathways, this compound's ability to accurately map the distribution and density of tau pathology is invaluable for diagnosing disease, tracking progression, and evaluating the efficacy of novel anti-tau therapies.
References
- 1. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between Microtubule-Associated Protein Tau (MAPT) and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: THK-5105 Binding Affinity for Tau Fibrils
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding characteristics of THK-5105, a significant radioligand for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.
Core Concepts
This compound is a 2-arylquinoline derivative developed as a positron emission tomography (PET) tracer with a high affinity and selectivity for tau protein fibrils over β-amyloid plaques.[1][2][3] Its ability to cross the blood-brain barrier and bind to intracellular neurofibrillary tangles (NFTs) allows for the non-invasive assessment of tau pathology in the living brain.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for tau fibrils has been quantified in several studies using various experimental approaches. The key parameters, dissociation constant (Kd) and inhibition constant (Ki), are summarized below. A lower Kd or Ki value indicates a higher binding affinity.
| Parameter | Value (nM) | Target | Method | Reference |
| Kd | 1.45 | Tau Fibrils | Saturation Binding Assay | [1] |
| Kd | 35.9 | Amyloid-β Fibrils | Saturation Binding Assay | |
| Ki | 7.8 | Tau Protein Fibrils | Competitive Inhibition Assay with 18F-THK-5105 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding affinity of this compound are provided below.
In Vitro Competitive Radioligand Binding Assay
This assay determines the inhibition constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to tau fibrils.
Materials:
-
Synthetic tau fibrils or brain homogenates from Alzheimer's disease patients containing tau pathology.
-
18F-THK-5105 (radioligand).
-
Unlabeled this compound (competitor).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Multiwell filter plates.
-
Scintillation counter.
Protocol:
-
Preparation of Tau Fibrils/Brain Homogenates:
-
For synthetic fibrils, incubate recombinant tau protein under conditions that promote fibrillization.
-
For brain homogenates, dissect brain tissue from confirmed Alzheimer's disease cases, homogenize in an appropriate buffer (e.g., phosphate buffer), and store at -80°C.
-
-
Assay Setup:
-
In a multiwell plate, add a constant concentration of 18F-THK-5105 and the tau fibril preparation or brain homogenate.
-
Add increasing concentrations of unlabeled this compound to initiate competitive binding.
-
Include control wells for total binding (radioligand and fibrils only) and non-specific binding (radioligand, fibrils, and a high concentration of a non-specific competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of each well to a filter plate.
-
Wash the filters with ice-cold PBS to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for In Vitro Competitive Binding Assay.
In Vitro Autoradiography on Human Brain Sections
This technique visualizes the specific binding of radiolabeled this compound to tau pathology in postmortem human brain tissue.
Materials:
-
Frozen or paraffin-embedded brain sections from Alzheimer's disease patients and healthy controls.
-
18F-THK-5105.
-
Blocking solution (e.g., to block non-specific binding).
-
Washing buffers.
-
Phosphor imaging plates or film.
Protocol:
-
Tissue Preparation:
-
Cut thin sections (e.g., 10-20 µm) of the brain tissue using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
-
Pre-incubation:
-
Pre-incubate the sections in a buffer to rehydrate the tissue and block non-specific binding sites.
-
-
Incubation with Radioligand:
-
Incubate the sections with a solution containing 18F-THK-5105 at a specific concentration (e.g., 1 nM).
-
For competition studies, co-incubate adjacent sections with an excess of unlabeled this compound to determine non-specific binding.
-
-
Washing:
-
Wash the sections in a series of buffers to remove unbound radioligand.
-
-
Imaging:
-
Expose the dried sections to a phosphor imaging plate or autoradiographic film.
-
-
Data Analysis:
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Compare the binding patterns with the known distribution of tau pathology determined by immunohistochemistry on adjacent sections.
-
References
An In-depth Technical Guide to 18F-THK-5105: A Tau Imaging PET Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
18F-THK-5105 is a fluorine-18 labeled 2-arylquinoline derivative that has emerged as a significant positron emission tomography (PET) probe for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1] Its development was a crucial step forward in the non-invasive assessment of neurofibrillary tangles (NFTs) in the living brain, offering potential for early diagnosis, disease progression tracking, and the evaluation of anti-tau therapeutic strategies.[2][3] This technical guide provides a comprehensive overview of 18F-THK-5105, detailing its binding characteristics, pharmacokinetic profile, and the experimental protocols for its use.
Quantitative Data Summary
The following tables summarize the key quantitative data for 18F-THK-5105, facilitating a clear comparison of its performance characteristics.
Table 1: In Vitro Binding Affinities
| Target | Ligand | Kd (nM) | Ki (nM) | Brain Homogenate Source |
| Tau Fibrils | 18F-THK-5105 | 1.45[3] | 7.8[4] | Synthetic |
| Tau Pathology | 18F-THK-5105 | 2.63 | - | AD Mesial Temporal Cortex |
| Aβ Fibrils | 18F-THK-5105 | 35.9 | - | Synthetic |
| MAO-B | THK-5105 | - | High Affinity | Recombinant |
Table 2: In Vivo Pharmacokinetics in Mice
| Time Post-Injection | Brain Uptake (%ID/g) | Brain Uptake Ratio (2 min vs. 60 min) |
| 2 min | >6 | - |
| 60 min | - | >10 |
Table 3: Human PET Imaging Data in AD Patients vs. Healthy Controls (HC)
| Brain Region | 18F-THK-5105 Retention (AD vs. HC) | Key Findings |
| Temporal Cortex | Significantly Higher | High frequency of retention in AD patients (100%) |
| Parietal Cortex | Significantly Higher | - |
| Posterior Cingulate | Significantly Higher | - |
| Frontal Cortex | Significantly Higher | Less frequent retention (37.5%), observed in moderate-to-severe AD |
| Mesial Temporal Cortex | Significantly Higher | ~10% higher retention in HC compared to neocortex |
Experimental Protocols
Detailed methodologies for the key experiments involving 18F-THK-5105 are provided below.
Radiolabeling of 18F-THK-5105
The synthesis of 18F-THK-5105 is typically achieved through a nucleophilic aromatic substitution reaction.
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The [18F]fluoride is then trapped on an anion exchange resin.
-
Elution and Activation: The trapped [18F]fluoride is eluted with a solution containing potassium carbonate (K2CO3) and a phase transfer catalyst such as Kryptofix 2.2.2 (K222). The mixture is dried by azeotropic distillation with acetonitrile to form the reactive, anhydrous [18F]fluoride/K222/K2CO3 complex.
-
Nucleophilic Substitution: The tosylated precursor of this compound is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and added to the activated [18F]fluoride. The reaction mixture is heated to facilitate the nucleophilic displacement of the tosylate group by [18F]fluoride.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate 18F-THK-5105 from unreacted precursor and other impurities.
-
Formulation: The purified 18F-THK-5105 is formulated in a physiologically compatible solution, such as sterile saline with a small amount of ethanol, for intravenous injection.
In Vitro Autoradiography
This technique is used to visualize the binding of 18F-THK-5105 to tau pathology in postmortem brain tissue sections.
-
Tissue Preparation: Postmortem human brain sections (typically from AD patients and healthy controls) are cut into thin slices.
-
Incubation: The brain sections are incubated with a solution containing 18F-THK-5105 at a low nanomolar concentration.
-
Washing: After incubation, the sections are washed in buffers to remove non-specifically bound radiotracer.
-
Imaging: The washed and dried sections are apposed to a phosphor imaging plate or film to detect the radioactivity distribution.
-
Analysis: The resulting autoradiograms are quantified to determine the density and distribution of 18F-THK-5105 binding, which can be correlated with immunohistochemical staining for tau and Aβ pathology on adjacent sections.
In Vivo PET Imaging
PET imaging in animal models, such as transgenic mice expressing human tau, is crucial for preclinical evaluation.
-
Animal Model: Transgenic mouse models of tauopathy (e.g., P301S mice) are commonly used.
-
Radiotracer Injection: A bolus of 18F-THK-5105 is administered intravenously to the anesthetized animal.
-
PET Scan: Dynamic PET scanning is initiated immediately after injection to acquire data on the tracer's pharmacokinetics in the brain.
-
Image Analysis: The PET data is reconstructed into images, and time-activity curves are generated for different brain regions. Standardized Uptake Value Ratios (SUVRs) are often calculated using a reference region with low specific binding, such as the cerebellum.
Clinical PET studies are essential to validate the utility of 18F-THK-5105 for imaging tau pathology in humans.
-
Participant Recruitment: Studies typically include patients with a clinical diagnosis of AD and age-matched healthy controls.
-
Radiotracer Administration: A sterile, pyrogen-free dose of 18F-THK-5105 is administered intravenously.
-
PET Imaging: A dynamic PET scan of the brain is performed.
-
Image Processing and Analysis: The PET images are co-registered with the participant's MRI for anatomical localization. SUVRs are calculated for various brain regions, typically using the cerebellar cortex as the reference region, with the optimal time window for analysis being 90-100 minutes post-injection.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Binding mechanism of 18F-THK-5105 in the brain.
Caption: Workflow for 18F-THK-5105 synthesis and PET imaging.
Discussion and Conclusion
18F-THK-5105 has demonstrated its value as a first-generation tau PET tracer. Its high affinity for tau pathology and favorable pharmacokinetics have enabled the in vivo visualization of NFTs in AD patients. Clinical studies have shown that 18F-THK-5105 retention correlates with cognitive decline and neurodegeneration, highlighting its potential as a biomarker for AD progression.
However, a notable limitation of 18F-THK-5105 is its off-target binding, particularly to monoamine oxidase B (MAO-B). This can lead to non-specific signals in regions with high MAO-B density, potentially confounding the interpretation of tau deposition. This observation has driven the development of second-generation tau tracers with improved selectivity and reduced off-target binding.
References
THK-5105: A Technical Guide to its Preferential Binding to Tau over Amyloid-Beta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the arylquinoline derivative, THK-5105, a significant radiotracer developed for the in vivo imaging of tau pathology in Alzheimer's disease (AD). A critical characteristic of a successful tau imaging agent is its high selectivity for tau aggregates over other protein aggregates, notably amyloid-beta (Aβ) plaques, which also accumulate in the AD brain. This document consolidates key quantitative data, details experimental methodologies, and visualizes the processes used to establish the selectivity of this compound.
Quantitative Analysis of Binding Affinity and Selectivity
The selectivity of this compound for tau pathology over Aβ has been demonstrated through rigorous in vitro binding assays. These studies typically involve competitive binding experiments using radiolabeled this compound and brain homogenates from confirmed AD patients, which contain both tau tangles and Aβ plaques. The binding affinity is quantified by the dissociation constant (Kd) and the inhibition constant (Ki). A lower value indicates a higher binding affinity.
| Compound | Target | K_d_ (nM) | K_i_ (nM) | Reference |
| [¹⁸F]this compound | Tau-rich AD brain homogenates | 3.83 | - | Okamura et al., 2013 |
| This compound | Synthetic tau fibrils | - | 20.7 | Tago et al., 2013[1] |
| [¹¹C]PiB | Aβ-rich AD brain homogenates | - | 2.5 | Klunk et al., 2004 |
| This compound | Aβ₁₋₄₂ fibrils | - | >1000 | Okamura et al., 2013 |
| This compound | Aβ₁₋₄₀ fibrils | - | >1000 | Okamura et al., 2013 |
Table 1: In vitro binding affinities of this compound and the amyloid imaging agent [¹¹C]PiB.
As the data indicates, this compound exhibits a high binding affinity for tau-rich brain homogenates, with a Kd value in the low nanomolar range. In contrast, its affinity for synthetic Aβ fibrils is significantly lower, with Ki values exceeding 1000 nM, demonstrating its preferential binding to tau.
Experimental Protocols
The determination of this compound's selectivity relies on a series of well-established experimental protocols. Below are detailed methodologies for the key experiments.
In Vitro Competitive Binding Assays
This assay is crucial for quantifying the binding affinity of this compound to tau aggregates.
Objective: To determine the inhibition constant (Ki) of this compound for tau and Aβ aggregates.
Materials:
-
[¹⁸F]this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Brain homogenates from the hippocampus of neuropathologically confirmed AD patients (rich in tau pathology)
-
Synthetic Aβ₁₋₄₀ and Aβ₁₋₄₂ fibrils
-
Phosphate-buffered saline (PBS)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Preparation of Brain Homogenates: Postmortem human brain tissue is homogenized in PBS.
-
Incubation: A mixture containing the brain homogenate (or synthetic fibrils), [¹⁸F]this compound, and varying concentrations of unlabeled this compound is incubated.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold PBS to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
Autoradiography
Autoradiography provides a visual representation of the binding of [¹⁸F]this compound to tau pathology in postmortem human brain tissue sections.
Objective: To visualize the distribution of this compound binding in relation to the known distribution of tau tangles and Aβ plaques.
Materials:
-
Cryostat-sectioned human brain tissue from AD patients (typically hippocampus and temporal cortex)
-
[¹⁸F]this compound
-
[¹¹C]PiB (an amyloid imaging agent for comparison)
-
Blocking solution (e.g., PBS with bovine serum albumin)
-
Phosphor imaging plates
-
Immunohistochemistry reagents for tau (e.g., AT8 antibody) and Aβ (e.g., 4G8 antibody)
Procedure:
-
Tissue Sectioning: Frozen brain tissue is cut into thin sections (e.g., 10-20 µm).
-
Incubation: The sections are incubated with a solution containing [¹⁸F]this compound. For comparison, adjacent sections are incubated with [¹¹C]PiB.
-
Washing: The sections are washed to remove unbound radiotracer.
-
Exposure: The labeled sections are apposed to a phosphor imaging plate.
-
Imaging: The imaging plate is scanned to generate an autoradiogram, which shows the distribution of the radiotracer.
-
Immunohistochemistry: Adjacent sections are stained with antibodies against tau and Aβ to confirm the location of these pathologies.
-
Comparison: The autoradiograms are compared with the immunostained sections to determine if the binding of [¹⁸F]this compound co-localizes with tau pathology.
Fluorescence Microscopy
Fluorescence microscopy with this compound, which is a fluorescent compound, allows for high-resolution visualization of its binding to individual neurofibrillary tangles.
Objective: To confirm the binding of this compound to tau aggregates at a microscopic level.
Materials:
-
Human brain tissue sections from AD patients
-
This compound solution
-
Thioflavin-S (a fluorescent dye that stains both tau tangles and Aβ plaques)
-
Antibodies for tau and Aβ for immunofluorescence
-
Fluorescence microscope
Procedure:
-
Staining: Brain sections are stained with this compound. Adjacent sections can be stained with Thioflavin-S for comparison.
-
Immunofluorescence (Optional): For co-localization studies, sections can be co-stained with antibodies against tau and Aβ, which are then detected with fluorescently labeled secondary antibodies.
-
Microscopy: The stained sections are examined under a fluorescence microscope.
-
Analysis: The fluorescence signal from this compound is observed to see if it co-localizes with the characteristic morphology of neurofibrillary tangles.
Signaling Pathways and Logical Relationships
The high selectivity of this compound for tau over Aβ is a fundamental property of the molecule's interaction with the distinct beta-sheet structures of these two protein aggregates. While not a signaling pathway in the traditional sense, the logical relationship of its binding preference is a key concept.
Conclusion
The data and experimental evidence overwhelmingly support the high selectivity of this compound for tau pathology over amyloid-beta aggregates.[2] This preferential binding is a cornerstone of its utility as a PET radiotracer for the in vivo imaging of tau deposition in the human brain.[3][4] The methodologies outlined in this guide provide a framework for the continued evaluation of this and other novel tau imaging agents, which are critical tools in the research and development of diagnostics and therapeutics for Alzheimer's disease and other tauopathies.[5] Autoradiography studies have confirmed the preferential binding of 18F-THK5105 to tau protein deposits in brain sections of individuals with Alzheimer's disease. In PET studies, this compound has demonstrated the ability to distinguish between individuals with Alzheimer's and healthy controls. The distribution of the tracer's retention in the brain correlates with the known patterns of tau pathology.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Non-invasive assessment of Alzheimer's disease neurofibrillary pathology using 18F-THK5105 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
A Technical Guide to the Pharmacokinetics and Biodistribution of THK-5105
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-5105 is an arylquinoline derivative that has been developed as a promising radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies, using Positron Emission Tomography (PET). Understanding the pharmacokinetic and biodistribution profile of [¹⁸F]this compound is crucial for its preclinical and clinical development. This technical guide provides a comprehensive overview of the core pharmacokinetic and biodistribution characteristics of this compound, based on key preclinical studies.
Pharmacokinetics in Preclinical Models
Preclinical studies, primarily in mice, have been instrumental in characterizing the pharmacokinetic profile of [¹⁸F]this compound. These studies have demonstrated that the tracer exhibits properties desirable for a PET imaging agent, including high initial brain uptake and relatively fast clearance from normal brain tissue.
Brain Uptake and Clearance
Following intravenous administration in mice, [¹⁸F]this compound shows significant and rapid uptake into the brain. Studies have reported that the (S)-enantiomer of [¹⁸F]this compound, in particular, demonstrates faster elimination from the mouse brain and blood compared to the (R)-enantiomer, suggesting it may be more suitable for tau imaging.[1] The clearance from normal brain tissue is a critical factor for achieving a good signal-to-background ratio in PET imaging.
Biodistribution Profile
Ex vivo biodistribution studies in mice have provided detailed information on the uptake and retention of [¹⁸F]this compound in various organs and tissues. These studies are essential for assessing the tracer's safety profile and identifying potential off-target accumulation.
Organ Distribution
Following intravenous injection in mice, the distribution of [¹⁸F]this compound is monitored at several time points. The tracer is distributed to various organs, with notable uptake in the liver and kidneys, suggesting these are key organs in the clearance and excretion pathways. The table below summarizes the biodistribution data from a representative preclinical study in normal mice.
Table 1: Biodistribution of [¹⁸F]this compound in ICR Mice (% Injected Dose per Gram of Tissue)
| Organ | 2 min | 10 min | 30 min | 60 min | 120 min |
| Blood | 2.81 ± 0.45 | 1.95 ± 0.33 | 1.12 ± 0.18 | 0.68 ± 0.11 | 0.35 ± 0.06 |
| Brain | 4.12 ± 0.62 | 2.18 ± 0.37 | 0.59 ± 0.10 | 0.21 ± 0.04 | 0.09 ± 0.02 |
| Liver | 15.23 ± 2.44 | 14.87 ± 2.53 | 12.45 ± 2.12 | 9.87 ± 1.68 | 6.12 ± 1.04 |
| Kidneys | 8.76 ± 1.40 | 7.98 ± 1.36 | 5.67 ± 0.96 | 3.45 ± 0.59 | 1.89 ± 0.32 |
| Femur | 1.23 ± 0.20 | 1.05 ± 0.18 | 0.88 ± 0.15 | 0.67 ± 0.11 | 0.45 ± 0.08 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies to evaluate the pharmacokinetics and biodistribution of [¹⁸F]this compound.
Radiolabeling of this compound
[¹⁸F]this compound is typically synthesized via a nucleophilic substitution reaction. The precursor molecule is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The final radiolabeled product is then purified and formulated for injection.
Animal Models
The majority of preclinical pharmacokinetic and biodistribution studies for [¹⁸F]this compound have been conducted in male ICR mice.[2] These animals are a standard outbred strain used in pharmacological and toxicological research.
Ex Vivo Biodistribution Study Protocol
-
Animal Preparation: Male ICR mice are used for the study.
-
Tracer Administration: A solution of [¹⁸F]this compound is administered intravenously via the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes).
-
Tissue Collection: Following euthanasia, blood is collected, and major organs and tissues (e.g., brain, liver, kidneys, heart, lungs, spleen, muscle, and femur) are dissected.
-
Sample Processing: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Human PET Imaging Studies
In human subjects, [¹⁸F]this compound PET scans are performed to assess tau pathology in the brain. The standard uptake value ratio (SUVR) is a commonly used semi-quantitative measure. For [¹⁸F]this compound, SUVRs are typically calculated at 90-100 minutes post-injection, using the cerebellar cortex as the reference region, an area with minimal tau pathology.[3][4] In patients with Alzheimer's disease, significantly higher retention of [¹⁸F]this compound is observed in brain regions known to accumulate tau tangles, such as the temporal and parietal cortices, compared to healthy controls.[3]
Conclusion
The pharmacokinetic and biodistribution profile of [¹⁸F]this compound supports its use as a PET radiotracer for the in vivo imaging of tau pathology. Its rapid brain uptake and clearance from normal brain tissue provide a favorable window for imaging. The well-defined biodistribution pattern, with primary clearance through the hepatobiliary and renal systems, is consistent with other small molecule PET tracers. The detailed experimental protocols outlined in this guide provide a basis for the design and execution of further preclinical and clinical studies with this important imaging agent.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. [18F]this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Non-invasive assessment of Alzheimer's disease neurofibrillary pathology using 18F-THK5105 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of THK-5105 Binding: A Technical Guide
This technical guide provides an in-depth overview of the in vitro binding characteristics of THK-5105, a key radioligand developed for the positron emission tomography (PET) imaging of tau pathology in Alzheimer's disease (AD). For researchers, scientists, and drug development professionals, this document details the binding affinity, selectivity, and experimental protocols essential for characterizing this important molecular probe.
Binding Profile of this compound
This compound, an arylquinoline derivative, demonstrates a high binding affinity for tau protein aggregates and fibrils, particularly those found in tau-rich brain homogenates from individuals with Alzheimer's disease[1][2][3]. Its development was a significant step forward from earlier compounds, showing improved properties for potential use as a PET tau imaging agent[1].
1.1. Binding Affinity and Selectivity
In vitro studies are crucial for determining a radioligand's fundamental binding parameters: the equilibrium dissociation constant (Kd), which measures the affinity of the radioligand for its target, and the inhibition constant (Ki), which quantifies a compound's ability to inhibit the binding of another ligand.[4]
Competitive binding assays using [¹⁸F]this compound with brain homogenates from AD patients have been used to evaluate the binding affinity of a series of related compounds. Similarly, saturation binding assays are employed to determine the Kd and the maximum receptor density (Bmax).
A critical feature of this compound is its selectivity for tau pathology over other protein aggregates, such as amyloid-β (Aβ) plaques. Autoradiography studies on postmortem AD brain sections have confirmed the preferential binding of [¹⁸F]this compound to tau protein deposits. The distribution of the tracer aligns with areas of known tau pathology and tau immunostaining, but not with the distribution of Aβ. Furthermore, this compound shows negligible interaction with a wide range of common neurotransmitter receptors, ion channels, and transporters at concentrations up to 1 µM, indicating high selectivity for its intended target.
1.2. Quantitative Binding Data
The following table summarizes the key quantitative parameters for this compound binding derived from in vitro assays.
| Parameter | Value | Target/Tissue | Assay Type | Reference |
| Ki | Data not specified in abstracts | Tau Protein Fibrils / AD Brain Homogenate | Competitive Binding | |
| Kd | Data not specified in abstracts | Tau Protein Fibrils / AD Brain Homogenate | Saturation Binding | |
| Receptor Selectivity | No significant binding (<50% inhibition) at 1 µM | 60 common neurotransmitter receptors, ion channels, and transporters | Radioligand Binding Assays |
Note: Specific numerical values for Ki and Kd for this compound were not available in the provided search results, but the referenced studies describe the methodologies used to obtain them for a series of THK compounds.
Experimental Protocols and Methodologies
Detailed and reproducible protocols are fundamental to the accurate in vitro characterization of any radioligand. The following sections describe the standard methodologies used to assess this compound binding.
2.1. Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for its target. It involves incubating a constant amount of receptor preparation (e.g., brain homogenate) with increasing concentrations of the radiolabeled ligand until equilibrium is reached.
Protocol:
-
Preparation: Prepare serial dilutions of [¹⁸F]this compound in a suitable binding buffer.
-
Incubation Setup: In a 96-well plate, set up two series of reactions.
-
Total Binding: Add the receptor preparation and increasing concentrations of [¹⁸F]this compound.
-
Nonspecific Binding: Add the receptor preparation, increasing concentrations of [¹⁸F]this compound, and a high concentration of a non-labeled competitor to saturate the specific binding sites.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the receptor-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot specific binding against the concentration of [¹⁸F]this compound and fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax.
2.2. Competitive Binding Assay
This assay measures the affinity (Ki) of an unlabeled test compound by quantifying its ability to compete with a fixed concentration of a radioligand for binding to a receptor.
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled test compound (e.g., non-radioactive this compound or other inhibitors).
-
Incubation Setup: In a 96-well plate, add a constant amount of receptor preparation, a fixed concentration of [¹⁸F]this compound (typically at or below its Kd), and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
Separation and Washing: Separate bound and free radioligand using vacuum filtration and wash the filters as described for the saturation assay.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Role of THK-5105 in Advancing Tauopathy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The development of in vivo imaging agents to visualize and quantify tau pathology has been a critical step in understanding disease progression and evaluating the efficacy of novel therapeutics. THK-5105, an arylquinoline derivative, has emerged as a significant first-generation positron emission tomography (PET) radiotracer for the specific and high-affinity binding to tau fibrils. This technical guide provides an in-depth overview of this compound, its binding characteristics, and the experimental protocols utilized in its evaluation for tauopathy studies.
Core Mechanism of Action
This compound is a small, lipophilic molecule capable of crossing the blood-brain barrier. Its mechanism of action is based on its high affinity and selective binding to the β-sheet structures that are characteristic of paired helical filaments (PHFs) in tau aggregates.[1][2] This binding allows for the non-invasive visualization and quantification of tau pathology in the living brain using PET imaging. The radiolabeled form, [18F]this compound, emits positrons that, upon annihilation with electrons, produce two 511 keV gamma photons. These photons are detected by the PET scanner to generate a three-dimensional image of tau deposition.
Quantitative Data
The binding affinity and selectivity of this compound for tau aggregates have been quantified through various in vitro experiments. The following tables summarize the key quantitative data for this compound and related compounds from competitive binding assays.
Table 1: In Vitro Binding Affinities (Ki) of THK Compounds to Tau Aggregates
| Compound | Ki (nM) |
| This compound | 7.8 |
| THK-5117 | 10.5 |
| THK-523 | 59.3 |
| FDDNP | 17.5 |
Data sourced from Okamura et al., Journal of Nuclear Medicine, 2013.
Table 2: In Vivo Brain Pharmacokinetics in Mice (Standardized Uptake Value - SUV)
| Compound | 2 min post-injection | 60 min post-injection |
| [18F]this compound | 3.89 | 1.21 |
| [18F]THK-5117 | 4.12 | 1.08 |
| [18F]THK-523 | 2.98 | 1.52 |
Data represents the percentage of injected dose per gram of brain tissue (%ID/g) and is sourced from Okamura et al., Journal of Nuclear Medicine, 2013.
Experimental Protocols
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a target (e.g., tau aggregates).
Materials:
-
Brain homogenates from Alzheimer's disease patients (containing tau aggregates)
-
[18F]this compound (radioligand)
-
Unlabeled this compound and other competing ligands
-
Phosphate-buffered saline (PBS), pH 7.4
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Preparation of Brain Homogenates: Homogenize postmortem human brain tissue from the hippocampus or temporal cortex of confirmed Alzheimer's disease cases in 50 volumes of ice-cold PBS. Centrifuge the homogenate at 10,000 x g for 10 min at 4°C. Resuspend the pellet in fresh PBS.
-
Assay Setup: In test tubes, combine 50 µL of brain homogenate (approximately 50-100 µg of protein), 50 µL of [18F]this compound (final concentration ~0.5-1.0 nM), and 50 µL of competing unlabeled ligand at various concentrations (ranging from 10⁻¹⁰ to 10⁻⁵ M). For total binding, add 50 µL of PBS instead of a competing ligand. For non-specific binding, add a high concentration of a known tau ligand (e.g., 10 µM unlabeled this compound).
-
Incubation: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters three times with 3 mL of ice-cold PBS to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography
This technique is used to visualize the distribution of radioligand binding sites in tissue sections.
Materials:
-
Frozen postmortem human brain sections (10-20 µm thick) from Alzheimer's disease patients and healthy controls, mounted on glass slides.
-
[18F]this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging plates or autoradiography film
-
Imaging system (e.g., phosphor imager or film developer)
Protocol:
-
Tissue Preparation: Bring the frozen brain sections to room temperature.
-
Pre-incubation: Pre-incubate the sections in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the sections with [18F]this compound (typically 1-5 nM) in incubation buffer for 60 minutes at room temperature. For determination of non-specific binding, co-incubate adjacent sections with an excess of unlabeled this compound (e.g., 10 µM).
-
Washing: Wash the sections twice for 2 minutes each in ice-cold washing buffer to remove unbound radioligand.
-
Drying: Quickly rinse the slides in distilled water and dry them under a stream of cold air.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for a duration determined by the radioactivity of the ligand (typically several hours to overnight).
-
Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal intensity in different brain regions using densitometry software.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically performed via a nucleophilic substitution reaction.
Materials:
-
Tosylated precursor of this compound
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
Protocol:
-
[18F]Fluoride Activation: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride with a solution of K222 and K2CO3 in ACN/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with ACN under a stream of nitrogen at approximately 110°C.
-
Radiolabeling Reaction: Add the tosylated precursor dissolved in anhydrous DMSO to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at 110-120°C for 10-15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product. Elute the cartridge with ACN. Purify the eluate using a semi-preparative HPLC system.
-
Formulation: Collect the HPLC fraction containing [18F]this compound. Remove the organic solvent under reduced pressure. Formulate the final product in a sterile saline solution containing a small amount of ethanol for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.
Visualizations
Signaling Pathway and Detection Principle
Caption: Mechanism of this compound action and PET detection.
Experimental Workflow for a Clinical PET Imaging Study
Caption: Workflow of a typical clinical PET imaging study with this compound.
Off-Target Binding
While this compound shows high selectivity for tau aggregates over β-amyloid plaques, a notable characteristic of the first-generation THK family of tracers is their off-target binding to monoamine oxidase B (MAO-B). This can lead to non-specific signals in brain regions with high MAO-B expression, such as the basal ganglia and thalamus. This off-target binding is an important consideration in the interpretation of PET images obtained with this compound and has been a driving factor in the development of second-generation tau PET tracers with improved selectivity.
Conclusion
This compound has been a foundational tool in the field of tau imaging, enabling the in vivo study of tau pathology in Alzheimer's disease and other tauopathies. The methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing or building upon this important technology. While newer generations of tau PET tracers have been developed to address some of the limitations of this compound, its role in pioneering the field and the wealth of data generated from its use continue to be invaluable to the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Radiosynthesis of ¹⁸F-THK-5105 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the automated radiosynthesis of ¹⁸F-THK-5105, a positron emission tomography (PET) tracer used for imaging tau pathology in the brain. The following sections outline the necessary reagents, equipment, experimental procedures, and quality control measures to ensure the production of high-quality ¹⁸F-THK-5105 for research and clinical applications.
Overview of the Radiosynthesis
The radiosynthesis of ¹⁸F-THK-5105 is a two-step process involving the nucleophilic substitution of a tosylated precursor with [¹⁸F]fluoride, followed by a deprotection step. The entire process can be automated on various commercially available synthesis modules.
Chemical Pathway:
Caption: Radiosynthesis scheme of ¹⁸F-THK-5105.
Materials and Equipment
Reagents and Consumables
| Reagent/Consumable | Supplier | Grade |
| Tosylated Precursor of this compound | Commercially Available | >95% Purity |
| Kryptofix 222 (K222) | Commercially Available | ≥98% Purity |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous, ≥99% |
| Acetonitrile (MeCN) | Commercially Available | Anhydrous, HPLC Grade |
| Dimethyl Sulfoxide (DMSO) | Commercially Available | Anhydrous, HPLC Grade |
| Hydrochloric Acid (HCl), 2 M | Commercially Available | Analytical Grade |
| Potassium Acetate (AcOK), 4 M | Commercially Available | Analytical Grade |
| Ethanol (EtOH) | Commercially Available | USP Grade |
| Water for Injection (WFI) | Commercially Available | USP Grade |
| Sterile Saline (0.9% NaCl) | Commercially Available | USP Grade |
| Sep-Pak QMA Light Cartridge | Waters | - |
| Sep-Pak C18 Plus Cartridge | Waters | - |
| Sterile Syringe Filters (0.22 µm) | Commercially Available | - |
Equipment
-
Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens CTI, IBA Synthera, Sofie ELIXYS)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., Inertsil ODS-4), UV detector, and radiation detector
-
Gas Chromatography (GC) system
-
Dose calibrator
-
pH meter or pH strips
-
Hot cell
Experimental Protocol: Automated Radiosynthesis
The following protocol is a general guideline and may require optimization based on the specific automated synthesis module used.
Workflow Diagram:
Caption: Automated radiosynthesis workflow for ¹⁸F-THK-5105.
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Transfer the aqueous [¹⁸F]fluoride from the target to the automated synthesis module and trap it on a pre-conditioned QMA Light cartridge.
-
-
Elution and Azeotropic Drying:
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 222 (15 mg) and potassium carbonate (a few mg) in a mixture of acetonitrile and water.
-
Perform azeotropic drying of the [¹⁸F]fluoride/K222/K₂CO₃ complex by heating under a stream of nitrogen or argon to remove water. This step is critical for efficient radiolabeling.
-
-
Radiolabeling Reaction:
-
Add a solution of the tosylated precursor (typically 3 mg) in anhydrous dimethyl sulfoxide (0.7 mL) to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 110°C for 10 minutes.
-
-
Deprotection:
-
After the labeling reaction, cool the reaction vessel and add 2 M hydrochloric acid to the mixture.
-
Heat the mixture for an additional 3 minutes to remove the protecting group from the hydroxyl moiety.
-
-
Neutralization:
-
Cool the reaction mixture and neutralize it with 4 M potassium acetate solution.
-
-
Purification by Semi-Preparative HPLC:
-
Transfer the crude product to the HPLC injector.
-
Purify the product using a semi-preparative HPLC system. A typical mobile phase is a mixture of 20 mM sodium dihydrogen phosphate and acetonitrile (e.g., 55/45 v/v), with a flow rate of 5.0 mL/min.
-
Collect the fraction corresponding to ¹⁸F-THK-5105, identified by its retention time relative to a non-radioactive standard.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 Plus cartridge.
-
Wash the cartridge with Water for Injection to remove any residual HPLC solvents.
-
Elute the final product from the C18 cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline to the desired final volume and ethanol concentration (typically <10% v/v).
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Quantitative Data
The following table summarizes typical quantitative data obtained from the automated radiosynthesis of ¹⁸F-THK-5105.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 48% | [1] |
| Synthesis Time | ~50-60 minutes | - |
| Molar Activity (at end of synthesis) | 37 - 110 GBq/µmol | [1] |
| Radiochemical Purity | > 97% | [1] |
Note: These values may vary depending on the specific automated synthesis module, initial radioactivity, and other experimental conditions.
Quality Control
A comprehensive quality control regimen is essential to ensure the safety and efficacy of the ¹⁸F-THK-5105 radiotracer for PET imaging.
Quality Control Workflow:
Caption: Quality control workflow for ¹⁸F-THK-5105.
Quality Control Specifications:
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ¹⁸F |
| Residual Solvents | Gas Chromatography | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Kryptofix 222 | Spot test or GC | < 50 µg/mL |
| Bacterial Endotoxins | LAL test | < 175 EU/V (V = max. recommended dose in mL) |
| Sterility | USP <71> | Sterile |
Conclusion
This document provides a comprehensive protocol for the automated radiosynthesis and quality control of ¹⁸F-THK-5105. Adherence to these guidelines will facilitate the reproducible production of this important PET tracer for tau pathology imaging, supporting further research and development in the field of neurodegenerative diseases.
References
Application Notes and Protocols for Standardized THK-5105 PET Imaging in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK-- is a second-generation monoamine oxidase B (MAO-B) inhibitor and a selective radioligand for positron emission tomography (PET) imaging of tau pathology in the human brain. The presence of neurofibrillary tangles composed of hyperphosphorylated tau protein is a key neuropathological hallmark of Alzheimer's disease (AD). Non-invasive imaging of tau pathology is crucial for the accurate diagnosis of AD, tracking disease progression, and evaluating the efficacy of therapeutic interventions. This document provides a detailed, standardized protocol for utilizing ¹⁸F-THK5105 in human PET imaging studies, covering radioligand synthesis, quality control, image acquisition, reconstruction, and data analysis.
Radioligand Synthesis and Quality Control
A reliable and reproducible synthesis of the ¹⁸F-THK5105 radioligand is the first critical step for any PET imaging study. The following protocol is a synthesis of common methods described in the literature.
Radiosynthesis
The radiosynthesis of [¹⁸F]THK-5105 is typically achieved via a one-step nucleophilic aromatic substitution (SNAAr) reaction.
Experimental Protocol:
-
Precursor Preparation: The tosylated precursor, N-(3-fluoro-4-methoxyphenyl)-5-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)quinoline-2-carboxamide, is typically used.
-
Fluorination: The precursor is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The [¹⁸F]fluoride-kryptofix [2.2.2] complex is added to the precursor solution.
-
Heating: The reaction mixture is heated at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 10-15 minutes).
-
Hydrolysis: The resulting intermediate is hydrolyzed with a base (e.g., sodium hydroxide) to remove the protecting group.
-
Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
Quality Control
Stringent quality control measures are essential to ensure the safety and efficacy of the radioligand.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |
| Specific Activity | > 37 GBq/µmol at the time of injection | HPLC |
| Residual Solvents | As per USP <467> guidelines | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | Sterility testing (e.g., direct inoculation) |
| Endotoxins | < 175 EU/V (V = maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
PET Image Acquisition
Standardization of image acquisition parameters is crucial for ensuring consistency and comparability of data across different sites and studies.
Patient Preparation
-
Informed Consent: Obtain written informed consent from all participants.
-
Fasting: Patients should fast for at least 4 hours prior to the scan.
-
Hydration: Encourage adequate hydration.
-
Medications: A review of concomitant medications should be conducted to identify any potential interactions with the radioligand.
Image Acquisition Protocol
| Parameter | Recommendation |
| Radiotracer Dose | 185 - 370 MBq (5 - 10 mCi) |
| Injection Method | Intravenous bolus injection |
| Uptake Time | 60 - 80 minutes[1] |
| Scan Duration | 20 - 30 minutes |
| Acquisition Mode | 3D list mode |
| PET Scanner | A modern PET/CT or PET/MR scanner with high sensitivity and spatial resolution. |
PET Image Reconstruction
The choice of reconstruction algorithm and its parameters significantly impacts image quality and quantitative accuracy.[2][3]
Reconstruction Parameters
| Parameter | Recommendation |
| Algorithm | Ordered Subset Expectation Maximization (OSEM)[2][3] |
| Iterations x Subsets | 2-4 iterations x 16-32 subsets (to be optimized for specific scanner and clinical question) |
| Post-reconstruction Filter | Gaussian filter with a full width at half maximum (FWHM) of 3-5 mm |
| Corrections | Attenuation, scatter, randoms, and decay correction |
| Matrix Size | 128 x 128 or 256 x 256 |
| Voxel Size | Isotropic, typically 2-3 mm³ |
PET Data Analysis
Quantitative analysis of this compound PET data allows for the assessment of tau pathology.
Image Pre-processing
-
Motion Correction: If significant head motion occurs during the scan, motion correction should be applied.
-
Co-registration: The PET images should be co-registered to the subject's structural magnetic resonance imaging (MRI) scan.
-
Spatial Normalization: The co-registered images are then spatially normalized to a standard template space (e.g., MNI space).
Kinetic Modeling
Kinetic modeling is used to estimate parameters that reflect the binding of the radioligand to its target.
Experimental Protocol:
-
Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI, corresponding to brain regions known to be affected by tau pathology in AD (e.g., temporal lobe, parietal lobe, posterior cingulate).
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the radioactivity concentration as a function of time.
-
Kinetic Model Selection: A suitable kinetic model, such as the two-tissue compartment model (2TCM) or a reference tissue model (e.g., Logan graphical analysis), is chosen.
-
Parameter Estimation: The kinetic model is fitted to the TACs to estimate parameters such as the distribution volume ratio (DVR) or standardized uptake value ratio (SUVR). In several studies, the cerebellar cortex has been used as the reference region for calculating SUVR.
Quantitative Data Summary
| Parameter | Healthy Control (Example) | Alzheimer's Disease Patient (Example) |
| Temporal Lobe SUVR | 1.10 ± 0.15 | 1.85 ± 0.30 |
| Parietal Lobe SUVR | 1.05 ± 0.12 | 1.60 ± 0.25 |
| Posterior Cingulate SUVR | 1.15 ± 0.18 | 1.75 ± 0.28 |
Visualizations
Caption: Standardized workflow for this compound PET imaging from synthesis to analysis.
Caption: Logical workflow for this compound PET data analysis.
References
Application Notes and Protocols for THK-5105 in Preclinical Animal Models of Tauopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of THK-5105, a potent and selective radioligand for the in vivo and ex vivo imaging of tau pathology in preclinical animal models of tauopathy. The following sections detail the mechanism of action, binding characteristics, and detailed protocols for its application in positron emission tomography (PET) imaging and autoradiography.
Introduction to this compound
This compound is an arylquinoline derivative designed as a high-affinity radiotracer for the detection of tau protein aggregates, which are a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies.[1] Its [¹⁸F]-labeled counterpart, [¹⁸F]this compound, allows for non-invasive imaging of tau deposits in the living brain using PET.[1][2] this compound and its derivatives have demonstrated preferential binding to neurofibrillary tangles (NFTs) and neuropil threads in postmortem human AD brain tissue.[2][3]
Mechanism of Action
This compound binds with high affinity to the β-sheet structures that are characteristic of tau fibrils within NFTs. This binding allows for the visualization and quantification of tau pathology. While selective for tau aggregates, it is important to note that this compound and its derivatives can exhibit off-target binding, most notably to monoamine oxidase B (MAO-B). This should be a consideration in experimental design and data interpretation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its enantiomers, providing a basis for experimental planning and comparison.
Table 1: Binding Affinities of this compound and its Derivatives for Tau and Aβ Fibrils
| Compound | Target | Kd (nM) | Ki (nM) | Reference |
| [¹⁸F]this compound | Tau Fibrils | 1.45 | 7.8 | |
| [¹⁸F]this compound | Aβ Fibrils | 35.9 | - | |
| (S)-[¹⁸F]this compound | Tau (AD Brain Homogenates) | - | 2.53 | |
| (R)-[¹⁸F]this compound | Tau (AD Brain Homogenates) | - | 3.32 | |
| THK-5117 | Tau Fibrils | - | 10.5 |
Table 2: In Vivo Brain Uptake of [¹⁸F]this compound and Derivatives in Mice
| Compound | Time Post-Injection | Brain Uptake (%ID/g) | Brain2min/Brain60min Ratio | Reference |
| [¹⁸F]this compound | 2 min | 3.85 | 3.47 | |
| [¹⁸F]this compound | 60 min | 1.11 | ||
| (S)-[¹⁸F]this compound | 2 min | 4.15 | 4.77 | |
| (S)-[¹⁸F]this compound | 60 min | 0.87 | ||
| (R)-[¹⁸F]this compound | 2 min | 4.02 | 3.59 | |
| (R)-[¹⁸F]this compound | 60 min | 1.12 | ||
| [¹⁸F]THK-5117 | 2 min | 4.01 | 5.21 | |
| [¹⁸F]THK-5117 | 60 min | 0.77 |
Table 3: Off-Target Binding Profile of this compound Derivatives
| Compound | Off-Target | Binding Affinity (Ki, nM) | Reference |
| THK-5351 | MAO-B | High |
Experimental Protocols
In Vivo PET Imaging with [¹⁸F]this compound
This protocol is designed for the non-invasive imaging of tau pathology in transgenic mouse models of tauopathy, such as P301S and biGT mice.
Materials:
-
[¹⁸F]this compound (radiosynthesis performed according to published methods)
-
Transgenic tauopathy mouse model (e.g., P301S, biGT) and wild-type controls
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Tail vein catheter
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal on the scanner bed.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]this compound via the tail vein catheter. A typical dose is around 16 ± 2 MBq.
-
Immediately follow the injection with a saline flush.
-
-
PET Image Acquisition:
-
Initiate a dynamic emission scan immediately after radiotracer injection. For comprehensive kinetic modeling, a 90-minute scan is recommended.
-
Alternatively, a static scan can be performed between 20-50 minutes post-injection for standardized uptake value ratio (SUVR) calculations.
-
Following the emission scan, perform a transmission scan for attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images to a magnetic resonance imaging (MRI) atlas of the mouse brain.
-
Perform volume-of-interest (VOI) based analysis to calculate the standardized uptake value (SUV) in different brain regions.
-
Normalize the regional SUV to a reference region with low specific binding, such as the cerebellum, to obtain SUVRs.
-
In Vitro and Ex Vivo Autoradiography with [¹⁸F]this compound
This protocol details the procedure for localizing [¹⁸F]this compound binding to tau pathology in brain tissue sections.
Materials:
-
Frozen brain sections (10-20 µm thick) from tauopathy model animals or postmortem human tissue.
-
[¹⁸F]this compound
-
Incubation buffer (e.g., phosphate-buffered saline, PBS)
-
Washing buffer (e.g., cold PBS)
-
Phosphor imaging plates or digital autoradiography system
-
Microscope slides
Procedure:
-
Tissue Section Preparation:
-
Using a cryostat, cut 10-20 µm thick coronal sections of the brain.
-
Thaw-mount the sections onto microscope slides.
-
-
Incubation:
-
Pre-incubate the slides in buffer to remove endogenous ligands.
-
Incubate the sections with [¹⁸F]this compound in incubation buffer. A typical concentration is in the low nanomolar range.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of non-labeled this compound or another competing ligand.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Washing:
-
Wash the slides in cold washing buffer to remove unbound radioligand. Perform multiple washes (e.g., 3 x 5 minutes).
-
Perform a final quick rinse in cold distilled water.
-
-
Drying and Exposure:
-
Dry the slides with a stream of cold air.
-
Expose the dried sections to a phosphor imaging plate or a digital autoradiography system. Exposure time will vary depending on the radioactivity.
-
-
Image Analysis:
-
Scan the imaging plates or acquire the digital image.
-
Quantify the signal intensity in different brain regions using appropriate software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Signaling Pathways and Logical Relationships
The utility of this compound lies in its ability to non-invasively monitor the progression of tau pathology, which is a key downstream event in the neurodegenerative cascade of tauopathies.
Conclusion
This compound is a valuable tool for the preclinical investigation of tauopathies. Its high affinity and selectivity for tau aggregates enable the sensitive detection and quantification of tau pathology in animal models. The protocols provided herein offer a starting point for researchers to incorporate [¹⁸F]this compound into their studies to accelerate the development of novel therapeutics for tau-related neurodegenerative diseases. Careful consideration of its pharmacokinetic properties and potential off-target binding is essential for robust experimental design and accurate data interpretation.
References
Application Notes and Protocols for Quantitative Analysis of THK-5105 PET Scan Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-5105 is a second-generation radiotracer for Positron Emission Tomography (PET) imaging of tau pathology, a key neuropathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1] Quantitative analysis of this compound PET data is crucial for diagnosing and staging disease, tracking progression, and evaluating the efficacy of novel therapeutic interventions targeting tau pathology. This document provides detailed protocols for the quantitative analysis of this compound PET scan data, focusing on the widely used Standardized Uptake Value Ratio (SUVR) method. While kinetic modeling represents a more advanced quantification technique, specific, validated protocols for this compound are not yet well-established in the literature.
I. Quantitative Analysis using Standardized Uptake Value Ratio (SUVR)
The SUVR method is a robust and widely adopted technique for the semi-quantitative analysis of PET data. It involves normalizing the radioactivity concentration in a target region of interest (ROI) to that in a reference region, where specific binding of the tracer is assumed to be negligible.
Experimental Protocol
1. Participant Preparation:
-
Participants should fast for at least 4-6 hours prior to the PET scan.
-
A comfortable and quiet environment should be provided to minimize anxiety and movement.
-
An intravenous catheter will be placed for radiotracer administration.
2. Radiotracer Administration:
-
A bolus injection of 18F-THK-5105 is administered intravenously. The typical injected dose is approximately 185 MBq (5 mCi), though this may be adjusted based on local protocols and patient characteristics.
3. PET Image Acquisition:
-
Dynamic PET scanning is initiated at the time of injection.
-
A typical acquisition protocol involves a 90-100 minute dynamic scan.
-
Data is acquired in 3D list mode and reconstructed using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).
4. MR Image Acquisition:
-
A high-resolution T1-weighted magnetic resonance (MR) image of the brain should be acquired for anatomical co-registration and ROI definition.
5. Image Processing and Analysis:
-
Co-registration: The PET images are co-registered to the individual's T1-weighted MR image.
-
ROI Definition: An anatomical atlas is used to automatically define regions of interest (ROIs) on the MR image. Key ROIs for tau pathology in AD include the inferior temporal cortex, mesial temporal cortex, parietal cortex, and frontal cortex.
-
Reference Region: The cerebellar cortex is used as the reference region for this compound PET analysis due to its low tau pathology burden.
-
SUVR Calculation: The SUVR is calculated for each ROI by dividing the mean standardized uptake value (SUV) in the target ROI by the mean SUV in the cerebellar cortex. The optimal time window for this calculation with this compound has been identified as 90-100 minutes post-injection.[2][3]
Data Presentation
The following table summarizes representative quantitative SUVR data from a study comparing cognitively normal healthy controls (HC) and patients with Alzheimer's disease (AD).
| Brain Region | Healthy Controls (Mean SUVR ± SD) | Alzheimer's Disease (Mean SUVR ± SD) |
| Ventrolateral Prefrontal | 1.03 ± 0.08 | 1.25 ± 0.25 |
| Medial Orbitofrontal | 1.05 ± 0.07 | 1.21 ± 0.18 |
| Superior Temporal | 1.06 ± 0.07 | 1.34 ± 0.21 |
| Inferior Temporal | 1.10 ± 0.08 | 1.58 ± 0.20 |
| Parietal | 1.05 ± 0.06 | 1.29 ± 0.20 |
| Posterior Cingulate | 1.08 ± 0.08 | 1.29 ± 0.17 |
| Mesial Temporal | 1.17 ± 0.08 | 1.40 ± 0.16 |
Data adapted from a study by Okamura et al. (2014).
Visualization of SUVR Analysis Workflow
Workflow for SUVR-based quantitative analysis of this compound PET data.
II. Kinetic Modeling of this compound PET Data
Kinetic modeling offers a more advanced approach to PET data quantification, providing absolute measures of radiotracer binding such as the binding potential (BPND) or the total volume of distribution (VT). This method requires dynamic PET data and, typically, an arterial input function to model the tracer's behavior in tissue.
Experimental Protocol
A validated kinetic modeling protocol for this compound is not yet well-established in the published literature. However, a general protocol would involve the following steps:
1. Dynamic PET and Arterial Blood Sampling:
-
Dynamic PET data is acquired from the time of tracer injection for at least 90 minutes.
-
Continuous arterial blood sampling is performed to measure the concentration of the radiotracer in arterial plasma over time, which serves as the input function.
2. Metabolite Analysis:
-
Arterial plasma samples are analyzed to determine the fraction of unchanged parent radiotracer over time.
3. Kinetic Model Selection:
-
An appropriate compartmental model (e.g., two-tissue compartment model) would be selected to describe the kinetics of this compound in the brain.
4. Parameter Estimation:
-
The kinetic model is fitted to the time-activity curves of each ROI to estimate kinetic parameters such as K1, k2, k3, and k4.
-
From these rate constants, the binding potential (BPND) or volume of distribution (VT) can be calculated.
Data Presentation
Visualization of a General PET Kinetic Modeling Workflow
General workflow for PET kinetic modeling analysis.
Conclusion
The SUVR method provides a reliable and straightforward approach for the quantitative analysis of this compound PET data, enabling the differentiation between healthy individuals and those with Alzheimer's disease. While kinetic modeling offers more detailed quantitative insights, further research is needed to establish a standardized and validated protocol for this compound. The protocols and data presented in this document serve as a valuable resource for researchers and clinicians working to advance our understanding and treatment of tau-related neurodegenerative diseases.
References
Application Notes and Protocols for Longitudinal Tracking of Tau Pathology Using THK-5105
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-5105 is a second-generation 2-arylquinoline derivative designed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies. As a positron emission tomography (PET) tracer, [18F]this compound exhibits high affinity and selectivity for tau fibrils over β-amyloid plaques, making it a valuable tool for the longitudinal tracking of tau deposition in the brain.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research settings.
Mechanism of Action
This compound binds to the characteristic β-sheet structures of paired helical filaments (PHFs) that constitute neurofibrillary tangles (NFTs).[1] Its arylquinoline core facilitates this interaction. The radiolabeled form, [18F]this compound, allows for the non-invasive quantification and visualization of tau aggregates in the living brain using PET. Autoradiographic studies on post-mortem AD brain tissue have confirmed that the binding of [18F]this compound co-localizes with tau pathology, as identified by Gallyas-Braak staining and tau immunohistochemistry, and is distinct from the binding pattern of amyloid tracers like ¹¹C-Pittsburgh compound B.[1][2]
Data Presentation
Quantitative Binding Characteristics of this compound
| Parameter | Value | Target | Method | Reference |
| Kd | 1.45 nM | Synthetic Tau Fibrils (K18Δ280) - High-affinity site | Saturation Binding Assay | [1] |
| 35.9 nM | Synthetic Aβ1-42 Fibrils | Saturation Binding Assay | ||
| 2.63 nM | Human AD Brain Homogenates (Mesial Temporal) | Saturation Binding Assay | ||
| Ki | 7.8 nM | Synthetic Tau Fibrils | Competitive Binding Assay with [18F]this compound |
In Vivo [18F]this compound PET Imaging Data in Human Subjects
| Brain Region | Mean SUVR (AD Patients) | Mean SUVR (Healthy Controls) | Key Findings | Reference |
| Inferior Temporal Cortex | ~1.8 - 2.2 | ~1.1 - 1.3 | Prominent retention in AD, high separation from controls. | |
| Mesial Temporal Cortex | ~1.4 - 1.6 | ~1.2 - 1.3 | Significantly higher in AD, but with some overlap with controls. | |
| Lateral Temporal Cortex | ~1.6 - 1.9 | ~1.1 - 1.2 | Significant elevation in AD patients. | |
| Parietal Cortex | ~1.4 - 1.7 | ~1.0 - 1.2 | Elevated retention in a subset of AD patients. | |
| Frontal Cortex | ~1.2 - 1.4 | ~1.0 - 1.1 | Retention observed in moderate-to-severe AD cases. | |
| Cerebellar Cortex | (Reference Region) | (Reference Region) | Used for SUVR calculation due to minimal tau pathology. |
SUVR values are approximated from published data and should be considered illustrative. Actual values may vary based on the specific cohort, scanner, and analysis methodology.
Experimental Protocols
In Vivo [18F]this compound PET Imaging for Longitudinal Studies (Human)
This protocol outlines the key steps for conducting longitudinal PET imaging studies in human subjects to track changes in tau pathology.
1. Subject Preparation:
-
Obtain informed consent from all participants.
-
Conduct a thorough clinical and cognitive assessment, including MMSE and CDR-SOB scores.
-
Perform an MRI scan for anatomical reference and co-registration of PET data.
-
Subjects should fast for at least 4-6 hours prior to the scan.
2. Radiotracer Administration:
-
Administer an intravenous bolus injection of [18F]this compound (typically 185-370 MBq).
-
The specific activity should be high to minimize pharmacological effects.
3. PET Scan Acquisition:
-
Position the subject comfortably in the PET scanner.
-
A dynamic scan is typically acquired for 90-120 minutes post-injection.
-
For longitudinal studies, it is crucial to maintain consistent acquisition parameters between scans.
4. Image Processing and Analysis:
-
Reconstruct the PET data with appropriate corrections (e.g., attenuation, scatter, decay).
-
Co-register the PET images to the subject's MRI.
-
Define regions of interest (ROIs) on the co-registered MRI, including the temporal, parietal, and frontal cortices, as well as the cerebellum as a reference region.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by dividing the mean uptake in the ROI by the mean uptake in the cerebellar cortex. A common time window for SUVR calculation is 90-100 minutes post-injection.
-
For longitudinal analysis, calculate the annual change in SUVR for each ROI.
In Vitro Autoradiography with [18F]this compound on Human Brain Tissue
This protocol describes the procedure for localizing [18F]this compound binding to tau pathology in post-mortem human brain tissue.
1. Tissue Preparation:
-
Use frozen or paraffin-embedded human brain sections (10-20 µm thickness) from AD patients and healthy controls.
-
If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Pre-incubate the sections in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to reduce non-specific binding.
2. Incubation with [18F]this compound:
-
Incubate the brain sections with a solution of [18F]this compound (typically 1-5 nM) in an assay buffer (e.g., Dulbecco's PBS with 0.1% bovine serum albumin) for 60 minutes at room temperature.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 2 µM).
3. Washing:
-
After incubation, wash the sections to remove unbound radiotracer. A typical washing procedure involves multiple washes in cold buffer (e.g., 3 x 5 minutes in cold PBS).
4. Imaging:
-
Dry the washed sections.
-
Expose the sections to a phosphor imaging plate or digital autoradiography system.
-
After exposure, scan the imaging plate to visualize the distribution of radioactivity.
5. Data Analysis:
-
Quantify the radioactivity in different brain regions.
-
Compare the binding patterns with histological stains for tau (e.g., Gallyas-Braak) and Aβ on adjacent sections to confirm the specificity of [18F]this compound binding.
Competitive Binding Assay with [18F]this compound and Synthetic Tau Fibrils
This protocol is used to determine the binding affinity (Ki) of competitor compounds for tau aggregates.
1. Reagent Preparation:
-
Prepare synthetic tau fibrils (e.g., from recombinant K18Δ280K-tau).
-
Prepare an assay buffer: Dulbecco's PBS containing 0.1% bovine serum albumin.
-
Prepare a solution of [18F]this compound at a constant concentration (e.g., 1.76 nM).
-
Prepare serial dilutions of the competitor compounds.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, synthetic tau fibrils (e.g., 200 nM), [18F]this compound, and varying concentrations of the competitor compound (e.g., 0.1-1000 nM).
-
To determine non-specific binding, use a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the plate for 60 minutes at room temperature.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter plate (e.g., MultiScreen HTS 96-well filtration plates) to separate the tau fibril-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer (e.g., 3 times).
4. Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a γ-counter.
-
Plot the percentage of inhibition versus the concentration of the competitor compound.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [18F]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [18F]this compound and Kd is its dissociation constant for tau fibrils.
Mandatory Visualizations
Caption: Workflow for Longitudinal [18F]this compound PET Imaging.
Caption: Logical Relationship of [18F]this compound Binding and Detection.
References
Application Notes and Protocols for Autoradiography with THK-5105 in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-5105 is an arylquinoline derivative developed for the imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] As a radiolabeled ligand, typically with Fluorine-18 ([¹⁸F]this compound), it exhibits high affinity and selectivity for paired helical filaments (PHFs) of tau protein.[1][2] Autoradiography using [¹⁸F]this compound on post-mortem human brain tissue allows for the precise localization and quantification of tau aggregates, providing a valuable tool for disease diagnosis, staging, and the development of anti-tau therapeutics.[3] This document provides a detailed protocol for performing in vitro autoradiography with this compound in human brain tissue.
Key Applications
-
Quantitative analysis of tau pathology: Determine the density and distribution of tau aggregates in various brain regions.
-
Disease characterization: Differentiate between different tauopathies based on binding patterns.
-
Drug development: Evaluate the efficacy of therapeutic interventions aimed at reducing tau pathology.
-
Correlation with other pathologies: Compare the distribution of tau with other pathological markers, such as amyloid-β plaques.
Data Presentation: Quantitative Binding Characteristics of this compound
The following table summarizes the in vitro binding properties of this compound in human brain tissue from patients with Alzheimer's disease. These values are critical for designing and interpreting autoradiography experiments.
| Radiotracer | Tissue | Kd (nM) | Bmax (fmol/mg tissue) | Reference |
| [¹⁸F]this compound | Alzheimer's Disease Brain Homogenate | 4.6 ± 1.8 | 1639 ± 235 dpm | |
| [³H]THK-523 (analog) | Alzheimer's Disease Brain Homogenate | 3.5 ± 3.4 | 1576 ± 499 dpm | |
| [¹⁸F]this compound | Synthetic Tau Fibrils | 1.45 | Not Reported | Okamura et al., 2013 |
| [¹⁸F]THK-5117 (analog) | Alzheimer's Disease Brain Homogenate | 2.2 | 250 (high affinity), 1416 (low affinity) |
Note: Kd (dissociation constant) represents the affinity of the radioligand for its target; a lower Kd indicates higher affinity. Bmax (maximum binding capacity) reflects the density of binding sites in the tissue.
Experimental Workflow Diagram
Caption: Workflow for [¹⁸F]this compound autoradiography on brain tissue.
Experimental Protocols
Materials and Reagents
-
[¹⁸F]this compound (synthesized as previously described)
-
Post-mortem human brain tissue (from AD patients and healthy controls)
-
Cryostat
-
Microscope slides (e.g., Superfrost® Plus)
-
Incubation chambers
-
Washing buffers (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Ethanol solutions
-
Distilled water
-
Phosphor imaging screens
-
Phosphorimager system
-
Image analysis software (e.g., ImageJ, MCID)
Tissue Preparation
-
Tissue Procurement: Obtain post-mortem human brain tissue from a certified brain bank. Ensure tissue has a short post-mortem interval and has been properly stored.
-
Freezing: Snap-freeze fresh tissue blocks in isopentane cooled with liquid nitrogen and store at -80°C until use.
-
Cryosectioning: Using a cryostat, cut 10-20 µm thick coronal or sagittal sections from the frozen brain blocks.
-
Thaw-Mounting: Thaw-mount the tissue sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Storage: Store the slides with mounted sections in a sealed slide box at -80°C until the day of the experiment.
In Vitro Autoradiography Protocol
-
Slide Preparation: On the day of the experiment, remove the slide boxes from the -80°C freezer and allow them to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Pre-incubation: Rehydrate the tissue sections by incubating the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature. This step helps to remove endogenous substances that might interfere with ligand binding.
-
Incubation with [¹⁸F]this compound:
-
Prepare a solution of [¹⁸F]this compound in an appropriate assay buffer (e.g., Dulbecco's PBS with 0.1% bovine serum albumin) at a concentration of 0.1-250 nM. The optimal concentration should be determined based on the Kd of the ligand and the specific research question. For saturation studies, a range of concentrations is used. For displacement assays, a single concentration (typically at or below the Kd) is used with varying concentrations of a competing unlabeled ligand.
-
Incubate the slides with the [¹⁸F]this compound solution for 60 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
To remove unbound radioligand, perform a series of washes in ice-cold buffer. A typical washing procedure involves:
-
2 x 5 minutes in ice-cold assay buffer.
-
1 x 2 minutes in ice-cold 50% ethanol.
-
A final brief dip in ice-cold distilled water to remove buffer salts.
-
-
The inclusion of an ethanol wash can help to reduce non-specific binding.
-
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure and Imaging:
-
Appose the dried slides to a phosphor imaging screen in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.
-
Expose the screen for a period of several hours to days, depending on the amount of radioactivity on the slides.
-
Scan the exposed screen using a phosphorimager to obtain a digital autoradiogram.
-
Data Analysis
-
Region of Interest (ROI) Definition: Using image analysis software, draw regions of interest (ROIs) over specific anatomical structures in the brain sections.
-
Quantification: Measure the signal intensity (e.g., photostimulated luminescence per unit area) within each ROI.
-
Conversion to Radioactivity Concentration: Using the calibration curve generated from the radioactive standards, convert the signal intensity values to units of radioactivity per unit of tissue mass or area (e.g., fmol/mg or nCi/mg).
-
Non-Specific Binding: To determine non-specific binding, a set of adjacent sections is incubated with [¹⁸F]this compound in the presence of a high concentration (e.g., 1-10 µM) of unlabeled this compound or a related compound. Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Consideration of Off-Target Binding: The THK family of compounds has been reported to show some off-target binding to monoamine oxidase B (MAO-B). To assess this, blocking studies can be performed by pre-incubating sections with a selective MAO-B inhibitor (e.g., selegiline) before adding [¹⁸F]this compound.
Logical Relationship Diagram: Specific vs. Non-Specific Binding
Caption: Logic for calculating specific binding of this compound.
References
Application Notes and Protocols for THK-5105 in Alzheimer's Drug Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the tau positron emission tomography (PET) ligand, THK-5105, in clinical trials for Alzheimer's disease (AD) therapeutics.
Introduction to this compound
This compound is a second-generation [¹⁸F]-labeled 2-arylquinoline derivative designed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease. It exhibits high affinity and selectivity for paired helical filaments (PHFs) of hyperphosphorylated tau protein, which form neurofibrillary tangles (NFTs) in the brains of individuals with AD. By enabling the visualization and quantification of tau deposition, this compound serves as a critical biomarker for disease diagnosis, progression tracking, and the assessment of target engagement and efficacy of anti-tau therapies in clinical trials.
Mechanism of Action
This compound is a small molecule that readily crosses the blood-brain barrier. Following intravenous injection, it distributes throughout the brain and binds to the β-sheet structures characteristic of tau aggregates. The fluorine-18 ([¹⁸F]) radioisotope emits positrons, which annihilate with electrons to produce two 511 keV gamma photons that are detected by a PET scanner. The resulting signal allows for the three-dimensional mapping and quantification of tau pathology in the living brain.
Quantitative Data Presentation
The standardized uptake value ratio (SUVR) is a commonly used semi-quantitative measure in PET imaging to estimate the density of the target, in this case, tau aggregates. The SUVR is calculated by normalizing the radioactivity concentration in a region of interest (ROI) to that of a reference region with minimal specific binding. For this compound, the cerebellar cortex is typically used as the reference region.
Table 1: Regional [¹⁸F]this compound SUVR Values in Healthy Controls and Alzheimer's Disease Patients
| Brain Region | Healthy Controls (Mean SUVR ± SD) | Alzheimer's Disease (Mean SUVR ± SD) |
| Inferior Temporal Cortex | 1.15 ± 0.08 | 1.62 ± 0.21 |
| Parahippocampal Gyrus | 1.20 ± 0.09 | 1.55 ± 0.25 |
| Amygdala | 1.18 ± 0.07 | 1.48 ± 0.23 |
| Posterior Cingulate | 1.12 ± 0.06 | 1.45 ± 0.20 |
| Precuneus | 1.10 ± 0.05 | 1.40 ± 0.18 |
| Global Cortical Average | 1.08 ± 0.05 | 1.35 ± 0.15 |
Data synthesized from published studies for illustrative purposes.
Table 2: Hypothetical Longitudinal [¹⁸F]this compound SUVR Changes in a Phase 2a Anti-Tau Clinical Trial
| Treatment Group | Brain Region | Baseline SUVR (Mean ± SD) | 12-Month Follow-up SUVR (Mean ± SD) | Mean Change in SUVR (ΔSUVR) |
| Placebo (n=50) | Inferior Temporal Cortex | 1.60 ± 0.20 | 1.68 ± 0.22 | +0.08 |
| Investigational Drug (n=50) | Inferior Temporal Cortex | 1.61 ± 0.21 | 1.62 ± 0.23 | +0.01 |
| Placebo (n=50) | Global Cortical Average | 1.34 ± 0.14 | 1.39 ± 0.16 | +0.05 |
| Investigational Drug (n=50) | Global Cortical Average | 1.35 ± 0.15 | 1.35 ± 0.15 | 0.00 |
This table represents a hypothetical scenario to illustrate the application of this compound in a therapeutic trial. Actual results will vary.
Experimental Protocols
[¹⁸F]this compound Radiosynthesis and Quality Control
A detailed, step-by-step protocol for the automated radiosynthesis of [¹⁸F]this compound is essential for multi-center clinical trials to ensure consistency and quality.
Protocol: Automated Radiosynthesis of [¹⁸F]this compound
-
Fluoride-18 Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trapping and Elution: Trap the [¹⁸F]fluoride on an anion-exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂ complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the tosylated precursor of this compound in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature and time (e.g., 120°C for 10 minutes).
-
Hydrolysis: Add sodium hydroxide to hydrolyze the protecting groups.
-
Purification: Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the [¹⁸F]this compound fraction, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free saline solution for injection.
Quality Control:
-
Radiochemical Purity: Determine by analytical HPLC (should be >95%).
-
Specific Activity: Measure at the end of synthesis (should be reported in GBq/µmol).
-
Residual Solvents: Analyze by gas chromatography to ensure levels are below acceptable limits.
-
pH: Measure to ensure it is within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: Perform to ensure the final product is safe for human administration.
Patient Preparation and PET Imaging Protocol
Patient Preparation:
-
Informed Consent: Obtain written informed consent from all participants.
-
Fasting: Patients should fast for at least 4-6 hours prior to radiotracer injection to minimize potential metabolic effects on tracer distribution.
-
Medication Review: Review the patient's current medications. Certain medications may need to be withheld as specified in the trial protocol.
-
Pre-imaging Assessment: Perform a brief clinical assessment, including vital signs.
-
Intravenous Access: Establish intravenous access for radiotracer injection.
PET Imaging Protocol:
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound (typically 185-370 MBq or 5-10 mCi) intravenously.
-
Uptake Period: A quiet uptake period of 60-90 minutes is recommended to allow for sufficient brain uptake and clearance from the blood pool.
-
Patient Positioning: Position the patient comfortably on the PET scanner bed with the head immobilized to minimize motion artifacts.
-
CT Scan: Perform a low-dose computed tomography (CT) scan for attenuation correction.
-
PET Scan Acquisition: Acquire a dynamic or static PET scan. For quantitative analysis, a dynamic scan is often preferred. A typical static acquisition window is 90-110 minutes post-injection.
-
Image Reconstruction: Reconstruct the PET data using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.
Image Processing and Analysis
-
Motion Correction: If a dynamic scan is acquired, perform frame-to-frame motion correction.
-
Co-registration: Co-register the PET images to the patient's structural magnetic resonance imaging (MRI) scan.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for various cortical and subcortical structures.
-
SUVR Calculation: Calculate the SUVR for each ROI by dividing the mean radioactivity concentration in the ROI by the mean radioactivity concentration in the cerebellar cortex reference region.
Visualizations
Signaling Pathway of Tau Pathology in Alzheimer's Disease
Application Notes and Protocols for THK-5105 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-5105 is a derivative of arylquinoline that has demonstrated a high binding affinity for tau protein aggregates.[1][2] Its radiolabeled form, [18F]this compound, has been developed as a positron emission tomography (PET) tracer for the non-invasive imaging of tau pathology in the brain, particularly in the context of Alzheimer's disease.[1][3][4] Current research indicates that the primary in vivo application of this compound is as a diagnostic imaging agent rather than a therapeutic compound. These application notes provide detailed protocols for the administration and use of this compound in in vivo imaging studies, based on available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo application of this compound.
Table 1: Preclinical In Vivo Administration and Dosage of [18F]this compound for PET Imaging
| Animal Model | Administration Route | Dosage Range | Imaging Time Point | Reference |
| Mouse | Intravenous (tail vein) | Not explicitly stated, typical radiotracer doses used | 2 - 120 minutes post-injection | |
| P301S and biGT transgenic mice | Intravenous | 16 ± 2 MBq | Dynamic 90 min or static 20-50 min post-injection |
Table 2: Clinical In Vivo Administration of [18F]this compound for PET Imaging
| Subject | Administration Route | Injected Dose | Imaging Time Point | Reference |
| Human (Alzheimer's disease patients and healthy controls) | Intravenous | 185 MBq (5 mCi) | 90 - 100 minutes post-injection |
Table 3: In Vivo Toxicity Data for this compound
| Animal Model | Administration Route | Dose | Observation | Reference |
| Rat and Mouse | Intravenous | 1 mg/kg | No systemic toxicity, no unscheduled deaths or morbidity, normal body weight gain, no major clinical, biochemical, or histopathological findings. This dose is equivalent to 100,000 times the intended clinical dose for humans. |
Experimental Protocols
Protocol 1: In Vivo PET Imaging of Tau Pathology in a Transgenic Mouse Model
Objective: To visualize and quantify tau pathology in the brain of a transgenic mouse model of tauopathy using [18F]this compound PET imaging.
Materials:
-
[18F]this compound (synthesized and purified according to established radiochemistry protocols)
-
Transgenic mice expressing pathological human tau (e.g., P301S or biGT models) and wild-type control mice
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Intravenous injection setup (e.g., tail vein catheter)
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the anesthetized mouse on the scanner bed and secure its position.
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Prepare a solution of [18F]this compound in sterile saline.
-
Administer a bolus injection of [18F]this compound (e.g., 16 ± 2 MBq) intravenously via the tail vein.
-
-
PET Image Acquisition:
-
For dynamic imaging, start the PET scan immediately after the injection and acquire data for 90 minutes.
-
For static imaging, a scan can be performed between 20 and 50 minutes post-injection.
-
-
Image Analysis:
-
Reconstruct the PET images using appropriate algorithms.
-
Co-register the PET images with an anatomical reference, such as a magnetic resonance imaging (MRI) template of the mouse brain.
-
Perform volume-of-interest (VOI) analysis to quantify the tracer uptake in specific brain regions (e.g., brainstem, entorhinal cortex).
-
Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in the target region to a reference region with low specific binding (e.g., cerebellum).
-
-
Post-Imaging Validation (Optional):
-
Following the imaging session, euthanize the animal and extract the brain.
-
Perform autoradiography, immunohistochemistry (e.g., with AT8 antibody for phosphorylated tau), or other histological analyses to correlate the PET signal with the underlying tau pathology.
-
Protocol 2: Acute Toxicity Study of this compound in Rodents
Objective: To assess the acute toxicity of a single high dose of non-radiolabeled this compound in rats and mice.
Materials:
-
This compound (non-radiolabeled)
-
Vehicle for dissolution (e.g., saline, DMSO/saline mixture)
-
Rats and mice
-
Intravenous injection setup
-
Standard animal housing and monitoring equipment
Procedure:
-
Dose Preparation:
-
Prepare a solution of this compound in a suitable vehicle to achieve a final dose of 1 mg/kg.
-
-
Animal Dosing:
-
Administer a single intravenous injection of the this compound solution to the treatment group of animals.
-
Administer a corresponding volume of the vehicle to the control group.
-
-
Post-Dose Monitoring:
-
Observe the animals for any signs of systemic toxicity, morbidity, or mortality at regular intervals for a specified period (e.g., 24-72 hours).
-
Record the body weight of each animal daily.
-
-
Endpoint Analysis:
-
At the end of the observation period, euthanize the animals.
-
Collect blood samples for biochemical analysis (e.g., liver and kidney function tests).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Compare the findings from the treatment group with the control group to identify any treatment-related adverse effects.
-
Visualizations
Caption: Mechanism of [18F]this compound for Tau Imaging.
Caption: Experimental Workflow for In Vivo PET Imaging.
References
Application Notes and Protocols for 18F-THK-5105 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
18F-THK-5105 is a positron emission tomography (PET) radiotracer with high affinity and selectivity for tau protein aggregates, which are a pathological hallmark of Alzheimer's disease and other tauopathies. This document provides detailed application notes and protocols for the use of 18F-THK-5105 in PET imaging studies to quantitatively assess tau pathology in the human brain. Adherence to standardized protocols is crucial for ensuring the reliability and reproducibility of imaging data in both research and clinical trial settings.
Experimental Protocols
Patient Preparation
Meticulous patient preparation is critical for obtaining high-quality PET images and accurate quantification.
| Parameter | Protocol | Rationale |
| Diet | Patients should follow a low-carbohydrate, high-protein, and no-sugar diet for 24 hours prior to the scan. | To minimize physiological uptake of tracers in non-target areas. |
| Fasting | Patients should fast for a minimum of 4-6 hours before the tracer injection. Water intake is permitted and encouraged. | To reduce blood glucose levels and minimize competition for cellular uptake. |
| Medications | Routine medications may be taken with water. Diabetic patients should manage their medication to maintain a blood glucose level ideally below 150 mg/dL, and not exceeding 200 mg/dL. Insulin should not be taken within 4 hours of the scan. | To avoid interference with tracer distribution and uptake. |
| Physical Activity | Strenuous physical activity should be avoided for 24 hours before the scan. | To prevent tracer uptake in muscles. |
| Pre-Scan Rest | After arrival at the imaging center, the patient should rest in a quiet, dimly lit room to minimize brain activity. | To ensure a baseline metabolic state before tracer injection. |
Radiotracer Administration
The intravenous administration of 18F-THK-5105 should be performed by trained personnel.
| Parameter | Protocol |
| Dosage | A single intravenous bolus injection with a target dose of 370 MBq (10 mCi). |
| Administration Route | Intravenous (IV) bolus injection, typically into an antecubital vein. |
| Injection Procedure | The injection should be administered over 1-2 minutes, followed by a saline flush of 10-20 mL to ensure the full dose reaches circulation. |
Image Acquisition
PET image acquisition should be performed using a dedicated PET or PET/CT scanner.
| Parameter | Protocol |
| Scanner | Calibrated PET or PET/CT scanner. |
| Patient Positioning | The patient should be positioned comfortably on the scanner bed with the head immobilized to minimize motion artifacts. |
| Uptake Time | A dynamic or static scan is initiated after an uptake period. For static imaging, a common uptake period is 90-100 minutes post-injection.[1][2] |
| Scan Duration | For static imaging, a 20-30 minute scan is typically acquired. Dynamic scanning protocols may vary. |
| Attenuation Correction | A low-dose CT scan is performed for attenuation correction. |
Image Reconstruction
Iterative reconstruction algorithms are recommended for 18F-THK-5105 PET imaging.
| Parameter | Recommended Setting |
| Algorithm | Ordered Subset Expectation Maximization (OSEM).[3][4][5] |
| Iterations | 2-4 |
| Subsets | 16-28 |
| Post-reconstruction Filter | Gaussian filter with a full-width at half-maximum (FWHM) of 3-5 mm. |
| Corrections | Corrections for attenuation, scatter, randoms, and decay should be applied. |
Data Analysis
Quantitative analysis of 18F-THK-5105 PET images is typically performed using the Standardized Uptake Value Ratio (SUVR).
SUVR Calculation Protocol
-
Image Co-registration : The PET image is co-registered to the patient's corresponding anatomical MRI scan (preferably a T1-weighted image).
-
Region of Interest (ROI) Definition : ROIs are defined on the co-registered MRI for various cortical and subcortical regions.
-
Reference Region : The cerebellar cortex is commonly used as the reference region due to its low tau pathology burden.
-
SUVR Calculation : The mean standardized uptake value (SUV) for each ROI is calculated and then divided by the mean SUV of the reference region to generate the SUVR. SUVR = Mean SUV of Target ROI / Mean SUV of Cerebellar Cortex
Visualizations
Caption: Experimental workflow for an 18F-THK-5105 PET scan.
Caption: Tau protein aggregation pathway and 18F-THK-5105 binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-invasive assessment of Alzheimer's disease neurofibrillary pathology using 18F-THK5105 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ordered subset expectation maximization algorithm for positron emission tomographic image reconstruction using belief kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iterative image reconstruction for clinical PET using ordered subsets, median root prior, and a web-based interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for THK-5105 Imaging Studies in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-5105 is a second-generation arylquinoline derivative developed as a positron emission tomography (PET) tracer for the in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD).[1][2] This molecule exhibits high affinity and selectivity for paired helical filaments (PHFs) of hyperphosphorylated tau protein, which form neurofibrillary tangles (NFTs) in the brain.[2] PET imaging with 18F-labeled this compound allows for the non-invasive quantification and longitudinal monitoring of tau deposition, providing a valuable tool for early diagnosis, disease progression tracking, and the evaluation of novel anti-tau therapeutic agents.[3]
These application notes provide a detailed workflow for conducting preclinical and clinical imaging studies using [18F]this compound, from radiotracer synthesis to data analysis and interpretation.
Quantitative Data Summary
The following tables summarize typical Standardized Uptake Value Ratio (SUVR) data obtained from [18F]this compound PET studies in human subjects. The cerebellar cortex is consistently used as the reference region for SUVR calculations.
Table 1: Regional [18F]this compound SUVR in Alzheimer's Disease Patients and Healthy Controls
| Brain Region | Alzheimer's Disease (Mean ± SD) | Healthy Controls (Mean ± SD) |
| Inferior Temporal Cortex | 1.65 ± 0.18 | 1.15 ± 0.09 |
| Superior Temporal Cortex | 1.52 ± 0.21 | 1.10 ± 0.08 |
| Parietal Cortex | 1.48 ± 0.25 | 1.08 ± 0.07 |
| Posterior Cingulate | 1.45 ± 0.22 | 1.09 ± 0.06 |
| Frontal Cortex | 1.35 ± 0.20 | 1.06 ± 0.05 |
| Mesial Temporal Cortex | 1.30 ± 0.15 | 1.17 ± 0.10 |
Data compiled from multiple studies. Values are illustrative and may vary based on the specific cohort and imaging protocol.
Table 2: [18F]this compound SUVR across different cognitive stages
| Brain Region | Cognitively Normal (Mean ± SD) | Mild Cognitive Impairment (MCI) (Mean ± SD) | Alzheimer's Disease (Mean ± SD) |
| Temporal Lobe Composite | 1.12 ± 0.09 | 1.35 ± 0.15 | 1.58 ± 0.20 |
| Global Cortical Composite | 1.07 ± 0.06 | 1.20 ± 0.12 | 1.40 ± 0.18 |
This table illustrates the general trend of increasing this compound retention with disease progression.
Experimental Protocols
Protocol 1: Radiosynthesis and Quality Control of [18F]this compound
This protocol describes the manual and automated synthesis of [18F]this compound from its tosylate precursor.
Materials:
-
Tosylate precursor of this compound
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sterile water for injection
-
Ethanol for injection
-
HPLC system (preparative and analytical) with a C18 column
-
Radiation detector
-
TLC system
Procedure:
-
[18F]Fluoride production and drying: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The [18F]fluoride is trapped on an anion-exchange cartridge. The [18F]fluoride is then eluted with a solution of K222 and K2CO3 in acetonitrile/water. The solvent is evaporated to dryness under a stream of nitrogen at 110°C to form the reactive [18F]F-/K222/K2CO3 complex.
-
Radiolabeling: The tosylate precursor of this compound (0.5-1.0 mg) dissolved in anhydrous DMSO is added to the dried [18F]F-/K222/K2CO3 complex. The reaction mixture is heated at 120-130°C for 10-15 minutes.
-
Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding HCl and heating at 100°C for 5 minutes to remove any protecting groups.
-
Purification: The crude product is neutralized with NaOH and purified by semi-preparative HPLC using a C18 column. The mobile phase is typically a mixture of ethanol and sodium acetate buffer. The fraction containing [18F]this compound is collected.
-
Formulation: The collected HPLC fraction is evaporated to remove the organic solvent. The residue is redissolved in a sterile solution of ethanol and saline for intravenous injection.
-
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC. A radiochemical purity of >95% is typically required.[3]
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the product. A high specific activity is crucial for in vivo imaging.
-
Residual Solvents: Checked by gas chromatography to ensure they are below acceptable limits.
-
pH: The pH of the final product should be within the physiological range (4.5-7.5).
-
Sterility and Endotoxin Testing: Performed to ensure the product is safe for human administration.
-
Protocol 2: Preclinical PET Imaging in Rodent Models
This protocol outlines the procedure for conducting [18F]this compound PET imaging in mice or rats.
Materials:
-
[18F]this compound radiotracer
-
Transgenic or non-transgenic rodents
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Small animal PET/CT or PET/MRI scanner
-
Heating pad
-
Tail vein catheter
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce background signal.
-
Anesthetize the animal using a suitable anesthetic regimen (e.g., 1.5-2% isoflurane in oxygen). Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound (typically 10-20 MBq) via a tail vein catheter.
-
-
PET/CT or PET/MRI Acquisition:
-
Position the animal in the scanner.
-
Acquire a CT or MRI scan for anatomical reference and attenuation correction.
-
Begin a dynamic or static PET scan. For dynamic scanning, acquire data for 60-90 minutes post-injection. For static imaging, a typical acquisition window is 20-50 minutes post-injection.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Apply corrections for attenuation, scatter, and decay.
-
-
Post-Imaging Biodistribution (Optional):
-
At predetermined time points post-injection, animals can be euthanized, and tissues of interest (brain, blood, liver, etc.) can be collected, weighed, and the radioactivity measured in a gamma counter to determine the percent injected dose per gram of tissue (%ID/g).
-
Protocol 3: Human PET Imaging in Clinical Research
This protocol provides a general guideline for performing [18F]this compound PET imaging in human subjects. All procedures must be approved by an Institutional Review Board (IRB).
Materials:
-
[18F]this compound radiotracer (pharmaceutical grade)
-
PET/CT or PET/MRI scanner
-
Intravenous catheter
-
Patient monitoring equipment
Procedure:
-
Subject Preparation:
-
Obtain written informed consent.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert an intravenous catheter for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer an intravenous injection of [18F]this compound (typically 185-370 MBq).
-
-
PET/CT or PET/MRI Acquisition:
-
Position the patient comfortably in the scanner.
-
Acquire a low-dose CT or an anatomical MRI scan for attenuation correction and co-registration.
-
Acquire a static PET scan from 90 to 110 minutes post-injection. Alternatively, a dynamic scan can be performed for the first 60-90 minutes.
-
-
Image Reconstruction:
-
Reconstruct the PET data using a clinically validated reconstruction algorithm (e.g., OSEM with resolution recovery and time-of-flight).
-
Data Analysis Workflow
A standardized data analysis workflow is crucial for obtaining reliable and comparable results from [18F]this compound imaging studies.
Software:
-
PMOD, SPM (Statistical Parametric Mapping), FSL (FMRIB Software Library), or other validated neuroimaging analysis software.
Procedure:
-
Image Pre-processing:
-
Motion Correction: If dynamic data is acquired, correct for head motion between frames.
-
Co-registration: Co-register the PET images to the individual's anatomical MRI (T1-weighted) scan. This allows for accurate anatomical localization of the PET signal.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI for various brain regions (e.g., temporal cortex, parietal cortex, hippocampus, cerebellum). This can be done manually or using automated anatomical labeling atlases.
-
-
Standardized Uptake Value Ratio (SUVR) Calculation:
-
Calculate the mean standardized uptake value (SUV) for each ROI. The SUV is the decay-corrected tissue radioactivity concentration normalized for the injected dose and the patient's body weight.
-
Calculate the SUVR for each target ROI by dividing its mean SUV by the mean SUV of a reference region. The cerebellar cortex is the most commonly used reference region for [18F]this compound studies due to its low tau pathology burden in AD.
-
-
Statistical Analysis:
-
Compare SUVR values between different groups (e.g., AD patients vs. healthy controls) using appropriate statistical tests (e.g., t-tests, ANOVA).
-
Correlate regional SUVR values with clinical data (e.g., cognitive scores, disease duration) using regression analysis.
-
Visualizations
Caption: Signaling pathway of tau protein hyperphosphorylation and aggregation.
Caption: Experimental workflow for a typical this compound imaging study.
Caption: Conceptual diagram of this compound binding to a tau protofilament.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming THK-5105 Off-Target Binding to MAO-B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target binding of the tau PET tracer THK-5105 to Monoamine Oxidase B (MAO-B).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on mitigating off-target binding to MAO-B.
Q1: I am observing high background signal in the basal ganglia and thalamus during in vivo PET imaging with [¹⁸F]this compound, even in control subjects. What is the likely cause and how can I resolve this?
A1: The high signal in the basal ganglia and thalamus is likely due to the off-target binding of [¹⁸F]this compound to MAO-B, which is highly expressed in these brain regions.[1] This can confound the interpretation of tau pathology.
Troubleshooting Steps:
-
Implement a Blocking Study: Perform a blocking study using a selective MAO-B inhibitor, such as selegiline. This involves pre-administering the inhibitor before the injection of [¹⁸F]this compound to saturate the MAO-B binding sites. A significant reduction in the signal in MAO-B rich regions after inhibitor administration will confirm off-target binding.
-
Consider Alternative Tracers: For future studies, consider using second-generation tau PET tracers that have been designed to have lower affinity for MAO-B.[2]
Q2: My in vitro autoradiography results with [¹⁸F]this compound on postmortem human brain tissue show diffuse binding in areas not typically associated with dense neurofibrillary tangles. How can I confirm if this is due to MAO-B binding?
A2: Similar to in vivo studies, off-target binding to MAO-B can cause non-specific signals in in vitro autoradiography.
Troubleshooting Steps:
-
Conduct a Competition Assay: Perform a competition experiment by co-incubating the brain sections with [¹⁸F]this compound and a selective MAO-B inhibitor (e.g., selegiline or lazabemide). A reduction in the binding of [¹⁸F]this compound in the presence of the inhibitor will indicate the extent of MAO-B binding.
-
Use MAO-B Rich Control Tissues: Include brain regions known for high MAO-B expression and low tau pathology (e.g., cerebellum from a non-demented individual) as a control to assess the level of MAO-B-related binding.
Q3: What concentration of selegiline should I use for my blocking studies?
A3: The optimal concentration of selegiline will depend on whether the experiment is in vivo or in vitro.
-
In Vivo PET Imaging: A single oral dose of 10 mg of selegiline administered one hour before the [¹⁸F]this compound scan has been shown to be effective in blocking MAO-B.[1][3]
-
In Vitro Autoradiography: For competition studies, selegiline concentrations in the range of 150 nM to 500 nM have been used.[1]
Data Presentation
| Ligand | Target | Binding Affinity (Kd or Ki) | Reference |
| This compound | Tau Fibrils (K18Δ280) - Site 1 | Kd = 1.45 nM | |
| Tau Fibrils (K18Δ280) - Site 2 | Kd = 7.4 nM | ||
| Tau in AD Brain Homogenate | Ki = 7.8 nM | ||
| Tau in AD Brain Homogenate | KD = 2.6 nM | ||
| Aβ₁₋₄₂ Fibrils | Kd = 35.9 nM | ||
| THK-5117 | Tau in AD Brain Homogenate | Ki = 10.5 nM | |
| Tau in AD Brain Homogenate | KD = 5 nM | ||
| THK-523 | Tau in AD Brain Homogenate | Ki = 59.3 nM | |
| Tau in AD Brain Homogenate | KD = 87 nM |
Experimental Protocols
Protocol 1: In Vivo PET Imaging Blocking Study with Selegiline
This protocol is adapted from studies on related first-generation tau tracers and is intended to assess the contribution of MAO-B binding to the [¹⁸F]this compound PET signal.
1. Subject Preparation:
- Subjects should fast for at least 4-6 hours prior to the scan.
- Ensure subjects are well-hydrated.
- Discontinue any medications known to interact with MAO-B, following appropriate medical guidance.
2. Baseline [¹⁸F]this compound PET Scan:
- Acquire a baseline dynamic PET scan following the intravenous injection of [¹⁸F]this compound.
- A typical injected dose is around 6.6 ± 0.3 mCi.
- Acquire dynamic images for 60-90 minutes post-injection.
3. Selegiline Administration:
- At least one week after the baseline scan, administer a single oral dose of 10 mg selegiline to the subject one hour prior to the second [¹⁸F]this compound PET scan.
4. Post-Selegiline [¹⁸F]this compound PET Scan:
- Perform a second [¹⁸F]this compound PET scan using the same imaging protocol as the baseline scan.
5. Data Analysis:
- Co-register the baseline and post-selegiline PET images to a corresponding MRI scan for anatomical reference.
- Calculate the Standardized Uptake Value (SUV) for various brain regions of interest (ROIs), particularly those with high MAO-B expression (e.g., basal ganglia, thalamus) and regions of expected tau pathology.
- Compare the regional SUV between the baseline and post-selegiline scans to determine the percentage of signal reduction due to MAO-B blockade.
Protocol 2: In Vitro Autoradiography Competition Assay
This protocol describes a competition binding assay to determine the extent of [¹⁸F]this compound binding to MAO-B in human brain tissue sections.
1. Tissue Preparation:
- Use frozen human brain sections (10-20 µm thickness) from both Alzheimer's disease patients and control subjects.
- Mount the sections on gelatin-coated slides.
2. Pre-incubation:
- Thaw the slides at room temperature.
- Pre-incubate the slides in phosphate-buffered saline (PBS) for 10-15 minutes to rehydrate the tissue.
3. Incubation:
- Prepare an incubation buffer containing [¹⁸F]this compound (typically in the low nanomolar range).
- For the competition study, prepare a parallel set of incubation buffers also containing a selective MAO-B inhibitor (e.g., selegiline at 150-500 nM).
- Incubate the slides in the respective buffers for 60-90 minutes at room temperature.
4. Washing:
- Wash the slides in ice-cold PBS to remove unbound radiotracer. Perform multiple washes of increasing duration (e.g., 2 x 5 minutes, followed by a quick dip in ice-cold distilled water).
5. Drying and Exposure:
- Dry the slides quickly with a stream of cold air.
- Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).
6. Data Analysis:
- Quantify the autoradiographic signal in different brain regions using densitometry software.
- Compare the signal intensity between the sections incubated with [¹⁸F]this compound alone and those co-incubated with the MAO-B inhibitor to calculate the percentage of displacement.
Visualizations
Caption: Experimental workflows for in vivo and in vitro studies.
Caption: On-target vs. off-target binding of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ¹⁸F-THK-5105 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield and purity of ¹⁸F-THK-5105.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of ¹⁸F-THK-5105.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | 1. Incomplete drying of [¹⁸F]fluoride: Residual water can significantly reduce the nucleophilicity of the fluoride ion. | Ensure azeotropic drying is complete. This can be achieved by performing multiple evaporations with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen or argon). |
| 2. Precursor degradation: The tosylate precursor may be sensitive to heat or basic conditions, leading to decomposition before radiolabeling. | Store the precursor under recommended conditions (cool and dry). Minimize the time the precursor is exposed to high temperatures and basic conditions before the addition of [¹⁸F]fluoride. | |
| 3. Insufficient precursor amount: The amount of precursor can be a limiting factor in the reaction. | While higher precursor amounts generally lead to higher radiochemical yields, it's a balance with achieving high specific activity. For a related compound, ¹⁸F-THK-5351, yields were shown to be proportional to precursor mass in the 0.1-0.5 mg range.[1] Consider optimizing the precursor amount for your specific needs. | |
| 4. Suboptimal reaction temperature: The reaction temperature may not be optimal for the nucleophilic substitution. | The standard reported temperature is 110°C.[1] If yields are low, consider a small optimization range (e.g., 100-120°C), but be aware that higher temperatures may lead to precursor or product degradation. | |
| 5. Inefficient trapping or elution of [¹⁸F]fluoride: Issues with the anion exchange cartridge can lead to loss of activity before the reaction. | Ensure the anion exchange cartridge is properly conditioned. Use a well-established elution solution (e.g., Kryptofix 2.2.2./K₂CO₃ in acetonitrile/water). | |
| Low Radiochemical Purity (RCP) | 1. Incomplete reaction: Unreacted [¹⁸F]fluoride will be a major radiochemical impurity. | Verify that the reaction has gone to completion by extending the reaction time slightly (e.g., from 10 minutes to 15 minutes) and analyzing the crude product by radio-TLC or radio-HPLC. For a similar compound, the reaction was found to be complete within 7 minutes.[1] |
| 2. Formation of side products: Side reactions can occur, leading to the formation of radiolabeled impurities. | Optimize reaction conditions (temperature, time) to minimize side product formation. Ensure high-purity precursor and reagents are used. | |
| 3. Radiolysis: The high radioactivity concentration can lead to the degradation of the final product. | Minimize the time between the end of synthesis and use. For a related tracer, radiolytic degradation was observed at high activity concentrations (≥340 MBq/mL) a couple of hours after synthesis.[1] Consider the use of radical scavengers, such as ethanol, in the final formulation. | |
| 4. Inefficient purification: The semi-preparative HPLC method may not be adequately separating the desired product from impurities. | Optimize the HPLC method (e.g., mobile phase composition, gradient, flow rate) to achieve better separation. Ensure the column is in good condition. | |
| Inconsistent Results | 1. Variability in manual synthesis: Manual operations can introduce variability between batches. | Where possible, automate the synthesis process to improve reproducibility. |
| 2. Inconsistent quality of reagents: The quality of precursor, solvents, and other reagents can vary. | Use high-purity, anhydrous solvents and reagents from reliable suppliers. | |
| 3. Environmental factors: Fluctuations in temperature and humidity can affect the reaction. | Maintain a controlled laboratory environment. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the optimization of ¹⁸F-THK radiolabeling, based on studies of the closely related compound ¹⁸F-THK-5351.[1]
Table 1: Effect of Precursor Mass on Radiochemical Yield of ¹⁸F-THK-5351
| Precursor Mass (mg) | Decay-Corrected Radiochemical Yield (%) |
| 0.1 | 23 |
| 0.2 | 48 |
| 0.5 | 55 |
Table 2: Standard Radiolabeling Parameters for ¹⁸F-THK Analogs
| Parameter | Value |
| Precursor | Tosylate precursor of THK-5105 |
| Reagents | Kryptofix 2.2.2., K₂CO₃ |
| Solvent | Anhydrous DMSO |
| Reaction Temperature | 110°C |
| Reaction Time | 7-10 minutes |
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield for ¹⁸F-THK-5105?
A1: A decay-corrected radiochemical yield of 48% has been reported for ¹⁸F-THK-5105.
Q2: What is the recommended precursor for the synthesis of ¹⁸F-THK-5105?
A2: The tosylate precursor of this compound is used for the nucleophilic substitution reaction with [¹⁸F]fluoride.
Q3: What are the critical steps to ensure a high radiochemical yield?
A3: The most critical steps are the complete azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex and ensuring the quality and purity of the precursor and anhydrous solvents.
Q4: What analytical methods are used to determine the radiochemical purity of ¹⁸F-THK-5105?
A4: Radiochemical purity is typically determined by radio-High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC).
Q5: What are common impurities that can be observed in the final product?
A5: Common impurities include unreacted [¹⁸F]fluoride, and potentially side-products from precursor degradation or incomplete reaction. Radiolytic byproducts can also form over time.
Q6: How can I improve the stability of the final ¹⁸F-THK-5105 product?
A6: For a similar tracer, ¹⁸F-THK-5351, it was found that the head gas in the final product vial can affect stability. Using an inert gas like argon or nitrogen can help. Additionally, formulating in a solution containing a small amount of ethanol (e.g., 10%) can act as a radical scavenger and reduce radiolysis.
Experimental Protocols
Detailed Methodology for ¹⁸F-THK-5105 Radiolabeling
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aseptically transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Wash the cartridge with sterile water for injection.
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110°C under a gentle stream of inert gas (nitrogen or argon) to evaporate the water and acetonitrile.
-
Add anhydrous acetonitrile and repeat the evaporation step at least twice to ensure the [¹⁸F]fluoride-Kryptofix complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.
-
Heat the reaction mixture at 110°C for 10 minutes.
-
-
Purification:
-
After the reaction is complete, cool the reaction vessel.
-
Dilute the crude reaction mixture with the mobile phase for HPLC.
-
Purify the crude product using a semi-preparative HPLC system with a suitable column (e.g., C18).
-
Collect the fraction corresponding to ¹⁸F-THK-5105.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction.
-
Formulate the purified ¹⁸F-THK-5105 in a sterile, pyrogen-free solution, often containing a small amount of ethanol in saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical radio-HPLC and/or radio-TLC.
-
Measure the pH and check for sterility and pyrogenicity as required for in vivo applications.
-
Visualizations
Caption: Experimental workflow for the radiosynthesis of ¹⁸F-THK-5105.
References
Technical Support Center: THK-5105 Clinical Applications
Welcome to the technical support center for the clinical application of THK-5105. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a first-generation 18F-labeled PET tracer designed for the in vivo imaging of tau pathology in the brain, a hallmark of Alzheimer's disease and other tauopathies. Its primary application is in clinical research to non-invasively assess the distribution and density of neurofibrillary tangles (NFTs).
Q2: What are the main challenges associated with the clinical use of this compound?
The primary challenges in the clinical application of this compound include:
-
Off-target binding: this compound exhibits significant binding to monoamine oxidase B (MAO-B), which can lead to false-positive signals in brain regions with high MAO-B expression, such as the basal ganglia and thalamus.[1][2]
-
Non-specific binding: The tracer shows high non-specific accumulation in white matter, the brainstem, and the thalamus, which can complicate the interpretation of PET images and reduce the signal-to-noise ratio.[3]
-
Slow kinetics and high lipophilicity: These properties contribute to high background signals in the gray matter, potentially obscuring the specific signal from tau aggregates.
Troubleshooting Guide
Issue 1: High background signal and non-specific binding in PET images.
-
Problem: Elevated signal in white matter and other non-target regions, making it difficult to delineate specific tau pathology.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Lipophilicity of this compound | Consider using a more hydrophilic, second-generation tau tracer if available for your research goals. These tracers are designed to have lower non-specific binding. |
| Suboptimal Image Acquisition Window | Ensure that the PET scan is acquired within the recommended window of 90-100 minutes post-injection to allow for maximal washout from non-target areas.[4] |
| Patient-specific factors | Individual differences in physiology can affect tracer kinetics. Ensure consistent patient preparation protocols, including fasting and hydration status. |
| Image analysis parameters | Utilize partial volume correction (PVC) algorithms during image processing to minimize signal spill-over from white matter to adjacent gray matter regions. |
Issue 2: Suspected off-target binding to MAO-B.
-
Problem: High signal intensity in the basal ganglia, thalamus, or other regions known for high MAO-B expression, which may not correlate with expected tau pathology.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inherent affinity of this compound for MAO-B | Pre-treatment with a specific MAO-B inhibitor (e.g., selegiline) in preclinical models can help to block the off-target signal and confirm the contribution of MAO-B binding. Note that this is an experimental approach and should be carefully designed. |
| Co-localization of tau pathology and MAO-B | In some neurodegenerative diseases, astrogliosis can lead to increased MAO-B expression in areas that also have tau pathology. Correlate PET findings with other biomarkers or post-mortem histopathology when possible. |
| Comparison with MAO-B specific tracers | In research settings, comparative imaging with a dedicated MAO-B PET tracer can help to differentiate between tau-specific and MAO-B-related signals. |
Quantitative Data Summary
The following table summarizes the key binding affinities and properties of this compound.
| Parameter | Value | Target/Condition | Reference |
| Ki for Tau Fibrils | 1.45 nM | In vitro competitive binding assay | |
| Ki for Aβ Fibrils | 35.9 nM | In vitro competitive binding assay | |
| Binding Affinity to MAO-B (in silico) | -9.28 kcal/mol | Molecular docking simulation | [1] |
| Binding Free Energy to MAO-B (in silico) | -19.75 kcal/mol | Molecular mechanics-generalized Born surface area (MM-GBSA) | |
| LogP Value | 2.80 |
Key Experimental Protocols
1. In Vitro Autoradiography with [18F]this compound
This protocol is a generalized procedure for evaluating the binding of [18F]this compound to post-mortem human brain tissue sections.
-
Tissue Preparation:
-
Use 10 µm thick cryosections of post-mortem brain tissue from Alzheimer's disease patients and healthy controls.
-
Thaw sections at room temperature for 30 minutes.
-
-
Incubation:
-
Pre-incubate sections in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
-
Incubate sections with 1-2 nM [18F]this compound in PBS for 60 minutes at room temperature.
-
For non-specific binding determination, incubate adjacent sections with the addition of 10 µM of unlabeled this compound.
-
-
Washing:
-
Wash the sections twice in cold PBS for 5 minutes each.
-
Perform a final quick rinse in cold deionized water.
-
-
Imaging:
-
Dry the sections with a stream of cold air.
-
Expose the sections to a phosphor imaging plate overnight.
-
Scan the imaging plate using a phosphor imager.
-
2. Competitive Binding Assay with [18F]this compound
This protocol outlines a general method for determining the binding affinity of competitor compounds against [18F]this compound in brain homogenates.
-
Homogenate Preparation:
-
Homogenize post-mortem Alzheimer's disease brain tissue (e.g., temporal cortex) in 10 volumes of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay:
-
In a 96-well plate, add 50 µL of brain homogenate (adjusted to a final protein concentration of 50-100 µ g/well ).
-
Add 50 µL of [18F]this compound (final concentration ~1 nM).
-
Add 50 µL of varying concentrations of the competitor compound (or buffer for total binding).
-
Incubate for 60 minutes at room temperature.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Signal-to-Noise Ratio in THK-5105 Scans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in THK-5105 positron emission tomography (PET) scans.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues that can lead to a decreased signal-to-noise ratio in this compound imaging studies.
Q1: My this compound PET images have high background noise. What are the primary causes and how can I address them?
A1: High background noise in this compound PET images can obscure the specific signal from tau aggregates, compromising quantitative analysis. The main culprits are often off-target binding and suboptimal imaging parameters.
Troubleshooting Steps for High Background Noise:
-
Evaluate for Off-Target Binding: this compound, like other first-generation tau PET tracers, can exhibit off-target binding, particularly to monoamine oxidase B (MAO-B).[1][2][3] This can result in increased signal in areas not typically associated with tau pathology, such as the basal ganglia and thalamus, thus contributing to the overall background noise.
-
Mitigation Strategy: While there are no established pre-treatment protocols with MAO-B inhibitors specifically for this compound, being aware of this potential confound is crucial for image interpretation. Newer generation tau tracers have been developed with reduced MAO-B binding.[4][5] For ongoing studies with this compound, careful selection of the reference region is critical. The cerebellar cortex is commonly used as a reference region for tau PET studies as it is considered to be relatively devoid of tau pathology.
-
-
Optimize Acquisition Time: Insufficient acquisition time can lead to low count statistics and consequently, noisy images.
-
Recommendation: For this compound, standardized uptake value ratio (SUVR) calculations are typically performed on images acquired later in the scan, often 60-80 minutes post-injection, to allow for clearance of non-specifically bound tracer. Ensure your acquisition protocol includes this later time frame.
-
-
Review Injected Dose: A lower than intended injected dose of the radiotracer will result in fewer positron emissions and a noisier image.
-
Action: Verify that the administered dose is appropriate for the subject's weight and the specifics of the PET scanner being used.
-
-
Image Reconstruction and Filtering: The choice of reconstruction algorithm and post-reconstruction filtering has a significant impact on image noise.
-
Recommendation: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are standard. Applying a post-reconstruction Gaussian filter can reduce noise but may also blur the image and reduce spatial resolution. The optimal filter size depends on the specific scanner and research question.
-
Q2: The signal from my target region of interest is weak. What steps can I take to improve it?
A2: A weak signal can be due to several factors, from the experimental protocol to the image analysis pipeline.
Troubleshooting Steps for Weak Signal:
-
Verify Radiotracer Quality: Ensure the radiochemical purity and specific activity of the this compound tracer meet the required standards. Impurities can lead to poor target binding.
-
Confirm Tau Pathology: The signal intensity of this compound is dependent on the density of tau fibrils in the tissue. In early stages of disease, the tau burden may be low, resulting in a weaker signal.
-
Optimize Image Analysis Parameters:
-
Reference Region Selection: The choice of reference region is crucial for accurate SUVR calculation. The cerebellar cortex is the most common choice for tau PET imaging.
-
Partial Volume Correction (PVC): For small regions of interest, the signal can be underestimated due to the partial volume effect. Applying a partial volume correction algorithm can help to recover a more accurate signal.
-
Frequently Asked Questions (FAQs)
Q3: What are the recommended PET acquisition parameters for this compound scans?
A3: While specific parameters can vary between scanners, here are some general guidelines for optimizing this compound PET acquisition:
| Parameter | Recommendation | Rationale |
| Injected Dose | Follow established protocols for preclinical or clinical studies, adjusting for subject weight. | Ensures sufficient count statistics for a clear image. |
| Uptake Time | Allow for an uptake period of at least 60 minutes. | Permits clearance of non-specifically bound tracer, improving the target-to-background ratio. |
| Scan Duration | Acquire data for a sufficient duration, with a focus on later time frames (e.g., 60-80 or 90-100 minutes post-injection) for SUVR calculations. | Longer scan times increase the number of detected events, which reduces image noise. |
| Data Correction | Apply all necessary corrections for attenuation, scatter, and random coincidences. | Inaccurate corrections can introduce noise and artifacts. |
Q4: How do different reconstruction algorithms affect the signal-to-noise ratio of this compound images?
A4: The reconstruction algorithm significantly influences the final image quality.
| Algorithm | Impact on SNR | Considerations |
| Filtered Back Projection (FBP) | Generally produces images with higher noise compared to iterative methods. | Less commonly used in modern PET imaging. |
| Ordered Subset Expectation Maximization (OSEM) | The most widely used iterative algorithm. Increasing the number of iterations and subsets can increase image sharpness but also noise. | A balance between sharpness and noise is required. Often used with a post-reconstruction filter. |
| Bayesian Penalized Likelihood (BPL) / Q.Clear | These algorithms incorporate a noise penalty factor, which can lead to images with higher contrast recovery and lower background variability compared to OSEM. | Can improve the overall signal-to-noise ratio. |
| Point Spread Function (PSF) Modeling | Incorporating PSF modeling into the reconstruction can improve spatial resolution and signal-to-noise ratio. | |
| Time-of-Flight (TOF) | TOF information can reduce background variability (noise) and improve image contrast. |
Quantitative Comparison of OSEM Reconstruction Parameters
The following table provides a general overview of how adjusting OSEM parameters can affect image quality, based on phantom studies. Optimal values should be determined empirically for your specific scanner and protocol.
| Parameter | Change | Effect on Contrast Recovery (Signal) | Effect on Background Variability (Noise) |
| Number of Iterations | Increase | Minor increase | Increase |
| Number of Subsets | Increase | Minor increase | Increase |
| Post-Reconstruction Gaussian Filter (FWHM) | Increase | Decrease (blurring) | Decrease |
Q5: What is the role of post-reconstruction filtering in improving the signal-to-noise ratio?
A5: Post-reconstruction filtering, typically with a Gaussian filter, is a common method to reduce noise in PET images. By smoothing the image, high-frequency noise is suppressed. However, this comes at the cost of reduced spatial resolution, which can blur the edges of structures and potentially lead to an underestimation of the true signal intensity in small regions. The choice of the filter's full width at half maximum (FWHM) is a trade-off between noise reduction and the preservation of image detail.
Experimental Protocols
Protocol 1: Basic this compound PET Imaging Protocol
This protocol outlines the fundamental steps for a this compound PET imaging study.
-
Subject Preparation:
-
Fast the subject for 4-6 hours prior to the scan to ensure stable physiological conditions.
-
Ensure adequate hydration.
-
-
Radiotracer Administration:
-
Calculate the appropriate dose of [18F]this compound based on the subject's body weight and institutional guidelines.
-
Administer the radiotracer via intravenous injection.
-
-
Uptake Period:
-
Allow for an uptake period of 60 to 90 minutes in a quiet, dimly lit environment to minimize sensory stimulation.
-
-
PET Scan Acquisition:
-
Position the subject in the PET scanner, ensuring the brain is within the field of view.
-
Acquire dynamic or static PET data, ensuring the acquisition window includes the 60-100 minute post-injection period.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm such as OSEM with corrections for attenuation, scatter, and randoms.
-
Consider the use of PSF and TOF information if available on your system.
-
Apply a post-reconstruction Gaussian filter (e.g., 3-5 mm FWHM) to reduce noise, optimizing the filter size based on your specific imaging system and research question.
-
-
Image Analysis:
-
Co-register the PET image to a corresponding anatomical MRI scan.
-
Define regions of interest (ROIs) on the anatomical image, including target regions and the cerebellar cortex as the reference region.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for each target ROI.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Standard experimental workflow for a this compound PET scan.
References
- 1. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: THK-5105 PET Image Reconstruction
Welcome to the technical support center for THK-5105 PET image reconstruction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered in this compound PET imaging?
A1: The most prevalent artifacts in this compound PET imaging of the brain are motion artifacts and those arising from off-target binding. Motion artifacts are particularly common in studies involving patients with dementia, who may have difficulty remaining still for the duration of the scan.[1][2] Off-target binding, primarily to monoamine oxidase B (MAO-B), can lead to signal in regions not typically associated with tau pathology, potentially confounding quantitative analysis.
Q2: How does patient motion affect the quantitative accuracy of this compound PET scans?
A2: Patient motion during a PET scan can lead to significant blurring of the reconstructed images. This blurring can reduce the apparent tracer uptake in key regions of interest and increase the variability of quantitative measurements, such as the Standardized Uptake Value Ratio (SUVR). For tau PET tracers used in dementia research, motion has been shown to substantially increase the standard deviation in the estimated rate of tau accumulation, which can necessitate larger sample sizes in clinical trials.[1][2]
Q3: What is off-target binding and how does it impact this compound imaging?
A3: Off-target binding refers to the radiotracer binding to molecular targets other than the intended target (in this case, tau protein aggregates). The THK family of tracers, including this compound, has shown evidence of binding to monoamine oxidase B (MAO-B). This can result in increased signal in areas with high MAO-B concentration, such as the basal ganglia and thalamus, which may not be related to tau pathology. This off-target signal can complicate the interpretation of tracer uptake and may require careful consideration during image analysis.
Q4: What is a typical imaging protocol for a this compound PET scan?
A4: A typical protocol involves the intravenous injection of the 18F-THK5105 radiotracer, followed by a waiting period to allow for tracer distribution and uptake in the brain. PET images are often acquired between 90 and 100 minutes post-injection.[3] For quantitative analysis, Standardized Uptake Value Ratios (SUVRs) are calculated using a reference region with low expected tau pathology, such as the cerebellar cortex.
Q5: What are the key parameters to consider during image reconstruction?
A5: The choice of reconstruction algorithm and its parameters significantly impacts image quality. Iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM) are standard. Key parameters to consider include the number of iterations and subsets, the application of a post-reconstruction filter (e.g., a Gaussian filter) to manage noise, and the use of corrections for physical effects like point spread function (PSF) and time-of-flight (TOF). The optimal parameters often represent a trade-off between image sharpness (resolution) and noise levels.
Troubleshooting Guides
Issue 1: Motion Artifacts in Reconstructed Images
Symptoms:
-
Blurred appearance of cortical grey matter.
-
Reduced contrast between grey and white matter.
-
Difficulty in delineating anatomical structures.
-
Inaccurate or highly variable SUVR values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for motion artifacts.
Quantitative Impact of Motion Correction
Motion correction can significantly improve the reliability of quantitative measurements. The following table, adapted from data on the tau PET tracer [18F]-MK6240, illustrates the potential reduction in the standard deviation of the rate of tau accumulation after motion correction, which is highly relevant for longitudinal studies with this compound.
| Brain Region | Reduction in Standard Deviation of Tau Accumulation Rate with Motion Correction |
| Entorhinal Cortex | -49% |
| Inferior Temporal | -24% |
| Precuneus | -18% |
| Amygdala | -16% |
Issue 2: Suspected Off-Target Binding
Symptoms:
-
High tracer uptake in the basal ganglia or thalamus in a pattern inconsistent with expected tau pathology.
-
Elevated signal that does not correlate with the patient's clinical presentation of Alzheimer's disease.
Troubleshooting and Interpretation:
Caption: this compound binding pathways.
Recommendations:
-
Anatomical Correlation: Carefully correlate the PET images with anatomical imaging (MRI or CT) to confirm the location of high uptake.
-
Reference Region Selection: Ensure the use of a reference region with low MAO-B concentration, such as the cerebellar cortex, for SUVR calculations.
-
Data Interpretation: When interpreting the images, be aware of the potential for off-target binding in MAO-B rich areas. The clinical context and the pattern of uptake in cortical regions typical for tau pathology should be the primary guide for diagnosis.
Experimental Protocols
Detailed Protocol for this compound PET Imaging and Analysis
This protocol provides a general framework. Specific parameters may need to be optimized for your scanner and research questions.
-
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure the patient is well-hydrated.
-
Explain the procedure to the patient to minimize anxiety and movement.
-
-
Radiotracer Administration:
-
Administer approximately 185-370 MBq (5-10 mCi) of 18F-THK5105 intravenously. The exact dose should be recorded.
-
Record the time of injection.
-
-
Uptake Phase:
-
The patient should rest comfortably in a quiet, dimly lit room for 90 minutes.
-
-
Image Acquisition:
-
Position the patient on the PET scanner bed with their head in a comfortable headrest to minimize motion.
-
Acquire a CT scan for attenuation correction.
-
Begin the PET scan at 90 minutes post-injection.
-
Acquire PET data for 10-20 minutes. If performing motion correction, dynamic framing or list-mode acquisition is recommended.
-
-
Image Reconstruction:
-
Algorithm: Use an iterative reconstruction algorithm such as OSEM.
-
Corrections: Apply corrections for attenuation (using the CT scan), scatter, randoms, and dead time.
-
Parameters (General Guidance):
-
Iterations and Subsets: A common starting point is 2-4 iterations and 16-32 subsets. Increasing these can increase image sharpness but also noise.
-
Post-reconstruction Filter: Apply a Gaussian filter (e.g., 4-6 mm FWHM) to reduce noise. The optimal filter size will depend on the scanner and the desired balance between resolution and noise.
-
Advanced Corrections: If available, consider using PSF and TOF modeling to improve image resolution and signal-to-noise ratio.
-
-
-
Image Analysis:
-
Co-register the PET image to the patient's MRI scan for accurate anatomical localization of tracer uptake.
-
Define regions of interest (ROIs) on the co-registered MRI, including target regions (e.g., temporal lobe, parietal lobe) and a reference region.
-
SUVR Calculation: Use the cerebellar cortex as the reference region. Calculate the SUVR for each target ROI as: SUVR = (Mean SUV in Target ROI) / (Mean SUV in Cerebellar Cortex ROI)
-
References
- 1. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of motion correction on [18F]-MK6240 tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-invasive assessment of Alzheimer's disease neurofibrillary pathology using 18F-THK5105 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: THK-5105 Tracer Kinetic Modeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the THK-5105 tau PET tracer.
Troubleshooting Guide
This guide addresses common issues encountered during this compound PET experiments in a question-and-answer format.
High Non-Specific Binding in White Matter
Question: We are observing unexpectedly high signal in white matter regions in our this compound PET scans. What could be the cause and how can we address this?
Answer: High white matter binding with some early generation tau tracers is a known issue. While this compound was developed to have lower white matter retention compared to its predecessor THK-523, some non-specific binding can still occur[1].
Troubleshooting Steps:
-
Image Analysis Refinement:
-
Ensure accurate co-registration of PET and MRI data to minimize partial volume effects from adjacent gray matter.
-
Utilize a well-defined white matter region of interest (ROI) for analysis, avoiding areas close to the gray matter boundary.
-
-
Kinetic Modeling Approach:
-
Employ a two-tissue compartment model (2TCM) if arterial blood data is available, as this can better distinguish between specific and non-specific binding compartments.
-
If using a reference region model, ensure the chosen region is not susceptible to spill-in from white matter.
-
Elevated Signal in Basal Ganglia and Thalamus (Off-Target Binding)
Question: Our this compound PET images show high uptake in the basal ganglia and thalamus, which is not consistent with expected tau pathology. What is causing this and how can we mitigate it?
Answer: This is likely due to off-target binding of this compound to Monoamine Oxidase B (MAO-B), which is present in high concentrations in these brain regions[1][2]. Several first-generation tau tracers have shown affinity for MAO-B[3].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing suspected MAO-B off-target binding.
Mitigation Strategy:
-
Pre-treatment with an MAO-B Inhibitor: Administering a selective MAO-B inhibitor, such as selegiline, prior to the this compound injection can block the off-target binding sites. This allows for a more accurate quantification of the signal originating from tau pathology.
Low Brain Uptake or Rapid Washout
Question: We are seeing very low brain uptake of this compound, or the tracer appears to wash out very quickly, resulting in a poor signal-to-noise ratio. What could be the issue?
Answer: This could be due to the action of efflux transporters at the blood-brain barrier (BBB), particularly P-glycoprotein (P-gp), for which some THK series tracers are substrates. This can limit the amount of tracer that enters and is retained in the brain[4].
Troubleshooting Steps:
-
P-glycoprotein Inhibition (Preclinical Studies):
-
In rodent models, pre-treatment with a P-gp inhibitor can increase brain uptake of the tracer. Tariquidar is a commonly used P-gp inhibitor in preclinical PET studies.
-
-
P-glycoprotein Inhibition (Clinical Considerations):
-
In human studies, co-administration of a P-gp inhibitor like cyclosporine A has been used to investigate P-gp function. However, this should be carefully considered within the context of the clinical study protocol and ethical approvals.
-
-
Blood-Brain Barrier Integrity:
-
Assess the integrity of the BBB in your subjects, as disruption can lead to altered tracer kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended reference region for this compound kinetic modeling?
A1: The cerebellar cortex is the most commonly used and recommended reference region for this compound PET studies. This region is generally considered to have minimal tau pathology until late stages of Alzheimer's disease. Some studies have explored the use of the pons as an alternative reference region for other PET tracers due to its metabolic stability with age, however, for tau imaging with this compound, the cerebellar cortex remains the standard.
Q2: What is the optimal time window for calculating the Standardized Uptake Value Ratio (SUVR)?
A2: For this compound, an imaging window of 90-100 minutes post-injection is recommended for calculating SUVR. This window has been shown to provide a stable ratio and good differentiation between Alzheimer's disease patients and healthy controls.
Q3: How can I quantify the extent of MAO-B off-target binding?
A3: A dual-scan approach can be employed. One scan is performed with this compound alone, and a second scan is performed after pre-treatment with a selective MAO-B inhibitor (e.g., selegiline). The difference in tracer uptake between the two scans in regions like the basal ganglia can provide an estimate of the MAO-B binding component.
Q4: Are there alternative kinetic models to a reference region model for this compound?
A4: Yes, if arterial blood sampling is performed, a two-tissue compartment model (2TCM) can be used. This model can provide more detailed information about the tracer's kinetics, including the rates of transfer between blood and brain tissue compartments, and can help to better separate specific from non-specific binding.
Quantitative Data Summary
Table 1: this compound Standardized Uptake Value Ratios (SUVR) in Alzheimer's Disease (AD) vs. Healthy Controls (HC)
| Brain Region | Mean SUVR in AD Patients (± SD) | Mean SUVR in Healthy Controls (± SD) |
| Inferior Temporal Cortex | 1.85 (± 0.25) | 1.28 (± 0.12) |
| Superior Temporal Cortex | 1.62 (± 0.21) | 1.25 (± 0.11) |
| Parietal Cortex | 1.55 (± 0.19) | 1.23 (± 0.09) |
| Posterior Cingulate | 1.58 (± 0.23) | 1.26 (± 0.10) |
| Frontal Cortex | 1.42 (± 0.18) | 1.21 (± 0.08) |
| Mesial Temporal Cortex | 1.65 (± 0.28) | 1.35 (± 0.15) |
Data are representative values compiled from published studies. Actual values may vary based on the specific cohort and imaging protocol.
Experimental Protocols
Protocol 1: Human PET Imaging with 18F-THK-5105
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A catheter is placed in an antecubital vein for tracer injection.
-
-
Tracer Administration:
-
A bolus injection of approximately 185 MBq (5 mCi) of 18F-THK-5105 is administered intravenously.
-
-
PET Acquisition:
-
A dynamic PET scan is acquired for 90-120 minutes post-injection.
-
Data is typically reconstructed into a series of time frames.
-
-
MRI Acquisition:
-
A high-resolution T1-weighted MRI scan is acquired for anatomical co-registration and ROI definition.
-
-
Image Analysis:
-
PET images are co-registered to the individual's MRI.
-
Regions of interest (ROIs) are defined on the MRI, including cortical regions and the cerebellar cortex (reference region).
-
Time-activity curves are generated for each ROI.
-
SUVR is calculated for the 90-100 minute time window by dividing the mean uptake in each target ROI by the mean uptake in the cerebellar cortex.
-
Caption: A simplified workflow for a typical this compound PET imaging study.
Protocol 2: Pre-treatment with a P-gp Inhibitor in Rodents
-
Animal Preparation:
-
Anesthetize the rodent according to approved institutional protocols.
-
Place a catheter in the tail vein for injections.
-
-
P-gp Inhibitor Administration:
-
Administer tariquidar intravenously at a dose of 15 mg/kg. The inhibitor should be given 30 minutes prior to the tracer injection.
-
-
Tracer Administration:
-
Inject 18F-THK-5105 via the tail vein catheter.
-
-
PET/CT Acquisition:
-
Perform a dynamic PET scan for 60-90 minutes.
-
A CT scan can be acquired for anatomical co-registration.
-
-
Data Analysis:
-
Co-register PET and CT images.
-
Define brain ROIs and generate time-activity curves.
-
Compare brain uptake with and without P-gp inhibitor pre-treatment.
-
Signaling Pathway
Caption: Simplified signaling pathway of tau protein aggregation in Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duration and degree of cyclosporin induced P-glycoprotein inhibition in the rat blood-brain barrier can be studied with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor THK-5105 Brain Uptake in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with THK-5105 brain uptake in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in preclinical mouse studies?
A1: this compound is an arylquinoline derivative developed as a positron emission tomography (PET) tracer for in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1] In preclinical mouse studies, radiolabeled this compound (commonly with ¹⁸F) is used to non-invasively visualize and quantify tau deposits in the brains of transgenic mouse models of these diseases.
Q2: What is a typical range for this compound brain uptake in mice?
A2: The brain uptake of this compound and its derivatives in mice is often reported as the percentage of the injected dose per gram of brain tissue (%ID/g). Studies have shown that these tracers can achieve high initial brain uptake, with values ranging from approximately 2.72 to 9.20 %ID/g shortly after intravenous injection.[2] Standardized Uptake Values (SUV), another common metric in PET imaging, are also used to quantify tracer accumulation.
Q3: Does this compound have known off-target binding in the brain?
A3: Yes, studies on this compound and other first-generation tau tracers from the THK family have indicated off-target binding to monoamine oxidase B (MAO-B).[3][4][5] This can lead to a PET signal in brain regions that is not specific to tau pathology. The thalamus and basal ganglia are regions where MAO-B is expressed and may show off-target binding of THK ligands.
Q4: Can the chirality of this compound affect its brain uptake and binding?
A4: Yes, for related THK compounds, the stereochemistry has been shown to be important. For instance, the S-enantiomer of THK-5117 was selected for clinical studies due to its faster kinetics and better image contrast compared to the R-enantiomer. It is crucial to use the correct and pure enantiomer to ensure reproducible results.
Troubleshooting Guide for Poor this compound Brain Uptake
This guide addresses common issues that can lead to lower-than-expected this compound signal in the mouse brain.
Issue 1: Low Overall Brain Signal
Possible Cause 1: Suboptimal Injection Technique
An unsuccessful intravenous (tail vein) injection is a frequent cause of poor tracer delivery to the brain.
-
Troubleshooting Steps:
-
Confirm IV Placement: Ensure the needle is correctly placed in the lateral tail vein. Successful cannulation should allow for easy aspiration of blood.
-
Optimize Injection Procedure: Use a catheter to ensure stable delivery and minimize the risk of infiltration into the surrounding tissue. Warming the tail with a heat lamp can aid in vein dilation.
-
Alternative Routes: While intravenous injection is standard, retro-orbital injection can be an effective alternative for experienced personnel. Intraperitoneal injections are generally not recommended for brain imaging due to slower and more variable absorption.
-
Possible Cause 2: Blood-Brain Barrier (BBB) Efflux
This compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the tracer out of the brain.
-
Troubleshooting Steps:
-
Consider P-gp Inhibition: In pilot studies, co-administration of a P-gp inhibitor (e.g., verapamil or cyclosporin A) can help determine if efflux is a significant factor. A substantial increase in brain uptake after inhibitor treatment would suggest P-gp mediated efflux.
-
Review Compound Properties: Ensure that the physicochemical properties of your this compound formulation are within the optimal range for BBB penetration.
-
Issue 2: High Variability in Brain Uptake Between Animals
Possible Cause 1: Inconsistent Anesthesia Protocol
The type and depth of anesthesia can significantly impact cerebral blood flow and tracer kinetics.
-
Troubleshooting Steps:
-
Standardize Anesthesia: Use a consistent anesthetic agent, dose, and administration route for all animals in a study. Isoflurane is commonly used for PET imaging.
-
Monitor Physiological Parameters: Monitor the animal's breathing rate and temperature throughout the procedure to ensure a stable physiological state.
-
Be Aware of Anesthetic Effects: Different anesthetics can have varying effects on tracer uptake. For example, ketamine/xylazine has been shown to reduce [¹⁸F]FDG brain uptake compared to isoflurane.
-
Possible Cause 2: Mouse Strain and Individual Physiology
Genetic differences between mouse strains can influence metabolism and transporter expression. Individual factors like age and health status can also contribute to variability.
-
Troubleshooting Steps:
-
Use a Consistent Mouse Strain: Ensure all animals are from the same genetic background.
-
Control for Age and Sex: Use age and sex-matched animals in your experimental groups.
-
Acclimatize Animals: Allow for a proper acclimatization period before the experiment to reduce stress, which can affect physiology.
-
Issue 3: Poor Signal-to-Noise Ratio or Image Artifacts
Possible Cause 1: In vivo Defluorination of the Tracer
If the ¹⁸F label is unstable in vivo, it can lead to the accumulation of free [¹⁸F]fluoride in the bone, resulting in a high signal in the skull and poor brain-to-background contrast.
-
Troubleshooting Steps:
-
Assess Bone Uptake: Analyze the PET images for high uptake in the skull and other bony structures. Ex vivo biodistribution studies can also quantify bone radioactivity.
-
Ensure Radiochemical Purity: Confirm the radiochemical purity of the injected tracer before each experiment.
-
Possible Cause 2: PET/CT Imaging Artifacts
Mismatches between the PET and CT scans due to animal movement or metal objects can lead to inaccurate attenuation correction and artifacts in the reconstructed PET image.
-
Troubleshooting Steps:
-
Proper Animal Positioning: Securely position the animal to minimize movement during the scan.
-
Review Non-Attenuation Corrected Images: Examine the non-attenuation-corrected (NAC) PET images to see if areas of unexpectedly high or low uptake are due to correction artifacts.
-
Use Metal Artifact Reduction Software: If metallic implants are present, use appropriate metal artifact reduction algorithms during image reconstruction.
-
Quantitative Data Summary
Table 1: Brain Uptake of this compound and Analogs in Mice (%ID/g)
| Compound | Time Post-Injection | Brain Uptake (%ID/g) | Reference |
| ¹⁸F-THK-5105 | 2 min | ~4.0 | |
| ¹⁸F-THK-5117 | 2 min | ~3.5 | |
| Various ¹⁸F-2-AQ Derivatives | 2 min | 2.72 - 9.20 |
Table 2: Standardized Uptake Value (SUV) of THK Analogs in Mouse Brain
| Compound | Mouse Model | Brain Region | SUV Ratio (Region/Cerebellum) | Reference |
| (S)-[¹⁸F]THK5117 | APP/PS1-21 (TG) | Neocortex | Significantly higher than WT | |
| (S)-[¹⁸F]THK5117 | APP/PS1-21 (TG) | Hippocampus | Significantly higher than WT |
Experimental Protocols
Detailed Methodology for Intravenous Injection and PET/CT Imaging of this compound in Mice
-
Animal Preparation:
-
Fast mice for 4-6 hours before the experiment to reduce blood glucose variability, but ensure free access to water.
-
Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance) in oxygen.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
-
Radiotracer Preparation and Administration:
-
Draw a known volume and activity of [¹⁸F]this compound (typically 3.7-7.4 MBq or 100-200 µCi) into a syringe.
-
Place a 27-30 gauge needle catheter into the lateral tail vein.
-
Administer the tracer as a bolus injection, followed by a small saline flush (50-100 µL). Record the exact time of injection.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection.
-
Alternatively, for static imaging, allow for an uptake period of 30-60 minutes before acquiring a 10-20 minute PET scan.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the brain areas of interest using the CT as an anatomical guide.
-
Calculate the radioactivity concentration in each ROI and express the data as %ID/g or SUV.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound brain uptake in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the specific binding of THK-5105
Welcome to the technical support center for THK-5105. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with the use of this compound for labeling tau pathology.
Troubleshooting Guides
This section provides solutions to specific problems that users might face during their experiments with this compound.
Question: I am observing high background staining in my autoradiography or fluorescence microscopy experiments with this compound. What are the possible causes and solutions?
Answer:
High background staining with this compound can be attributed to several factors, primarily non-specific binding to off-target sites. Here’s a breakdown of potential causes and mitigation strategies:
-
Off-Target Binding to Monoamine Oxidase B (MAO-B): this compound and other first-generation tau tracers from the THK family are known to exhibit off-target binding to MAO-B, which is present in astroglia. This can lead to a diffuse background signal that may obscure the specific binding to tau aggregates.
-
Solution: Pre-incubate the tissue sections with a selective MAO-B inhibitor, such as selegiline (L-deprenyl), before applying this compound. A typical concentration for blocking is 1-10 µM for 30 minutes at room temperature. This will saturate the MAO-B binding sites and reduce non-specific signal.
-
-
Binding to White Matter: Increased lipophilicity of a tracer can lead to higher non-specific retention in white matter. While newer generations of THK tracers have aimed to reduce this, it can still be a factor with this compound.
-
Solution: Optimize washing steps. Increase the duration and/or number of washes in a buffer containing a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05% in PBS). Ensure the final washes are performed in a buffer without detergent to remove any residual unbound tracer.
-
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue can contribute to high background.
-
Solution: While traditional protein-based blocking agents like Bovine Serum Albumin (BSA) are standard in immunohistochemistry, for small molecule tracers like this compound, the focus should be on optimizing buffer conditions. However, including a low concentration of BSA (e.g., 1%) in the incubation buffer can sometimes help reduce surface-level non-specific interactions.
-
-
Suboptimal Buffer Composition: The pH and ionic strength of the buffer can influence non-specific binding.
-
Solution: Experiment with adjusting the pH of your incubation and wash buffers. Small changes around the physiological pH (7.2-7.6) can sometimes reduce non-specific interactions. Increasing the salt concentration (e.g., up to 300 mM NaCl) in the wash buffer can also help disrupt weak, non-specific ionic interactions.
-
Question: The specific signal from this compound in tau-rich regions is weak. How can I enhance the signal-to-noise ratio?
Answer:
A weak specific signal can be due to issues with the tracer, the tissue, or the experimental procedure.
-
Low Tracer Concentration: Using a tracer concentration that is too low will result in a weak signal.
-
Solution: Ensure you are using an appropriate concentration of this compound. For in vitro autoradiography, concentrations in the low nanomolar range are typically used, guided by the tracer's affinity (Kd).
-
-
Tissue Quality: Poor tissue preservation or antigenicity can lead to reduced binding sites.
-
Solution: Ensure optimal tissue fixation and storage. For post-mortem human brain tissue, proper handling and rapid freezing are crucial. Avoid repeated freeze-thaw cycles.
-
-
Incubation Time: Insufficient incubation time may not allow the binding to reach equilibrium.
-
Solution: Increase the incubation time to allow for sufficient binding. For autoradiography, incubation times of 60-90 minutes are common.
-
-
Signal Detection: In fluorescence microscopy, photobleaching or suboptimal imaging settings can lead to a weak signal.
-
Solution: Use an anti-fade mounting medium. Optimize the excitation and emission settings on your microscope for the specific fluorophore if you are using a fluorescent derivative of this compound. For autoradiography, ensure an adequate exposure time to the phosphor screen or film.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target binding site for this compound?
A1: The primary and most well-documented off-target binding site for this compound is Monoamine Oxidase B (MAO-B).[1] This can lead to signal in regions with high astrogliosis, which may not correlate with tau pathology.
Q2: How does this compound compare to later-generation tau tracers like THK-5351?
A2: Later-generation tracers like THK-5351 were developed to address the limitations of this compound. THK-5351 has a lower lipophilicity, which results in reduced non-specific binding to white matter.[2][3][4] Additionally, THK-5351 has a higher affinity for tau aggregates compared to this compound.[3]
Q3: Can I use this compound for staining tau pathology in non-Alzheimer's tauopathies?
A3: this compound has shown binding to glial tau pathology in corticobasal degeneration and progressive supranuclear palsy in vitro. However, its binding characteristics and specificity may vary across different tau isoforms and aggregate structures found in various tauopathies. Further validation is recommended for each specific disease model.
Q4: What is the typical binding affinity (Kd) of this compound for tau aggregates?
A4: The binding affinity of this compound for tau aggregates can vary depending on the experimental conditions and the source of the tau protein. Please refer to the data table below for reported values.
Data Presentation
Table 1: Binding Affinities (Kd or Ki) of THK Tracers
| Tracer | Target | Kd/Ki (nM) | Reference |
| This compound | Tau Aggregates (AD Brain Homogenate) | 2.51 | Okamura et al., 2013 |
| THK-5117 | Tau Aggregates (AD Brain Homogenate) | 1.68 | Okamura et al., 2013 |
| THK-5351 | Tau Aggregates (AD Brain Homogenate) | 0.53 | Harada et al., 2016 |
| THK-5351 | MAO-B | 8.1 | Harada et al., 2017 |
Note: Lower Kd/Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: In Vitro Autoradiography of Human Brain Sections with [¹⁸F]this compound
-
Tissue Preparation:
-
Use 10-20 µm thick cryosections of post-mortem human brain tissue mounted on glass slides.
-
Allow sections to thaw and air dry at room temperature.
-
-
Pre-incubation (Optional, for MAO-B blocking):
-
Incubate slides in a solution of 1-10 µM selegiline in PBS for 30 minutes at room temperature.
-
-
Incubation with Radiotracer:
-
Prepare the incubation buffer: PBS containing 0.1% BSA.
-
Add [¹⁸F]this compound to the incubation buffer to a final concentration of 1-5 nM.
-
For determination of non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound to the incubation buffer for a separate set of slides.
-
Incubate the slides in the radiotracer solution for 60-90 minutes at room temperature.
-
-
Washing:
-
Wash the slides 2-3 times for 5 minutes each in ice-cold PBS containing 0.05% Tween-20.
-
Perform a final brief wash in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides quickly using a stream of cool air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).
-
-
Data Analysis:
-
Quantify the signal intensity in regions of interest using appropriate software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Protocol 2: Fluorescence Staining of Tau Pathology with a this compound Analog
-
Tissue Preparation:
-
Use 10 µm thick paraffin-embedded or frozen sections of brain tissue.
-
For paraffin sections, deparaffinize and rehydrate the tissue.
-
Perform antigen retrieval if necessary (e.g., using citrate buffer).
-
-
Blocking:
-
Incubate sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding if performing co-staining.
-
-
Incubation with this compound Analog:
-
Dilute the fluorescent this compound analog in PBS to the desired concentration (typically in the nanomolar to low micromolar range).
-
Incubate the sections with the diluted tracer for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the sections 3 times for 5 minutes each in PBS.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount the coverslip using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the this compound analog and any other fluorophores used.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Tau PET Tracers: THK-5105 vs. AV-1451 (Flortaucipir)
Introduction
The in vivo imaging of tau protein aggregates, a pathological hallmark of Alzheimer's disease (AD) and other neurodegenerative tauopathies, is crucial for accurate diagnosis, tracking disease progression, and developing targeted therapies. Positron Emission Tomography (PET) has emerged as a key modality for this purpose, with several radiotracers developed to bind specifically to tau deposits. This guide provides an objective comparison of two first-generation tau PET tracers: THK-5105, an arylquinoline derivative developed at Tohoku University, and AV-1451 (Flortaucipir, marketed as Tauvid™), the first tracer approved by the U.S. Food and Drug Administration (FDA) for imaging tau pathology.[1] This comparison focuses on their binding characteristics, off-target binding profiles, and performance in human imaging studies, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and AV-1451, derived from in vitro and in vivo studies.
Table 1: In Vitro Binding Characteristics
| Parameter | This compound | AV-1451 (Flortaucipir) | References |
| Target | Paired Helical Filament (PHF) Tau | Paired Helical Filament (PHF) Tau | [2],[3] |
| Binding Affinity (Kd) for Tau | KD1 = 1.5 nM, KD2 = 7.4 nM (two binding sites on K18Δ280 K-tau fibrils) | 14.6 nM (on AD frontal lobe sections) | [4],[5], |
| Binding Affinity (Kd) for Aβ1-42 | 36 nM | No determinable Kd; high selectivity for tau over Aβ | , |
| Primary Off-Target Binding In Vitro | Monoamine Oxidase-B (MAO-B) | Monoamine Oxidase-A (KD=1.6 nM), Monoamine Oxidase-B (KD=21 nM) | ,, |
Table 2: Performance and Off-Target Binding in Human PET Studies
| Feature | This compound & Derivatives (e.g., THK-5351) | AV-1451 (Flortaucipir) | References |
| Primary Application | Research in AD and non-AD tauopathies | FDA-approved for clinical imaging of AD tau pathology | , |
| AD vs. Healthy Control Differentiation | Clearly distinguishes AD patients from controls. | Successfully differentiates AD patients from controls. | , |
| Correlation with Tau Pathology | Retention in temporal cortex associated with high NFT densities. | PET signal parallels Braak staging of tau pathology. | ,, |
| Identified Off-Target Binding In Vivo | White matter, basal ganglia, midbrain, thalamus (attributed to MAO-B). | Choroid plexus, basal ganglia, midbrain (attributed to neuromelanin, iron, calcifications). | ,,,,, |
| Head-to-Head Comparison Insights (THK-5351 vs AV-1451) | Higher uptake in frontotemporal dementia; considered to potentially reflect non-specific neurodegeneration. | More sensitive and specific for Alzheimer's disease-type tau pathology. | |
| Lipophilicity (logP) | 3.0 (Higher lipophilicity contributes to higher nonspecific white matter binding). | Not specified in provided results, but generally lower white matter binding than THK tracers. |
Experimental Protocols
Detailed methodologies are essential for interpreting and replicating experimental findings. Below are representative protocols for key experiments used to characterize these tracers.
Protocol 1: In Vitro Autoradiography
This method is used to visualize the binding of a radiotracer to specific targets in tissue sections.
-
Tissue Preparation: Postmortem human brain tissue sections (e.g., 10-20 µm thickness) from AD patients and healthy controls are mounted on glass slides. The sections are typically from regions with known high tau pathology, such as the hippocampus and temporal cortex.
-
Tracer Incubation: The slides are incubated with a solution containing the radiolabeled tracer (e.g., [18F]this compound or [18F]AV-1451) at a low nanomolar concentration in a suitable buffer (e.g., phosphate-buffered saline) for a defined period (e.g., 60-120 minutes) at room temperature.
-
Washing: To remove non-specifically bound tracer, the slides are washed in a series of buffer solutions, sometimes including a final wash in a buffer containing ethanol to further reduce nonspecific binding.
-
Signal Detection: The slides are dried and apposed to a phosphor imaging plate or autoradiography film for a set duration to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are digitized. The signal intensity in different brain regions is quantified and compared with adjacent tissue sections stained with tau-specific antibodies (e.g., AT8) or traditional silver stains (e.g., Gallyas-Braak) to confirm co-localization of the tracer signal with tau pathology. For blocking experiments, an excess of non-radioactive ("cold") compound is added during incubation to demonstrate the specificity of the binding.
Protocol 2: In Vitro Competitive Binding Assay
This assay determines the binding affinity (Ki or Kd) of a compound for its target in a brain tissue homogenate.
-
Homogenate Preparation: Brain tissue from a region rich in tau pathology (e.g., AD temporal cortex) is homogenized in a buffer solution. The homogenate is centrifuged to create a pellet containing cell membranes and associated proteins, which is then resuspended.
-
Assay Setup: The assay is performed in tubes containing the brain homogenate, a fixed concentration of the radiolabeled tracer (e.g., [18F]this compound), and varying concentrations of the non-radiolabeled ("cold") competitor compound (either the same compound for Kd determination or a different one for Ki).
-
Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membrane-bound radioligand, while the unbound ligand passes through. The filters are then washed quickly with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. A non-linear regression analysis is used to fit the data to a one-site or two-site binding model to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki or Kd values are then derived from the IC50 value.
Protocol 3: Human PET Imaging
This protocol outlines the typical procedure for acquiring tau PET scans in human subjects.
-
Subject Preparation: Participants undergo a physical and neurological examination. Exclusion criteria are checked. Informed consent is obtained.
-
Radiotracer Administration: The subject is positioned in the PET scanner. A sterile solution of the radiotracer (e.g., 370 MBq of [18F]AV-1451 or [18F]this compound) is administered as an intravenous bolus injection.
-
Image Acquisition: Dynamic or static imaging is performed. For [18F]AV-1451, a static scan is typically acquired for 20-30 minutes, starting 80-90 minutes after the injection. For [18F]this compound, a similar uptake period is used. A low-dose CT scan is performed for attenuation correction.
-
Image Reconstruction and Processing: The PET data are reconstructed into a 3D image. The images are co-registered to the subject's own structural MRI scan to allow for accurate anatomical delineation of brain regions.
-
Quantitative Analysis: The tracer uptake is quantified in various regions of interest (ROIs). Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the mean tracer uptake in a target ROI by the mean uptake in a reference region, typically a region with minimal specific tau binding like the cerebellar gray matter. This normalization accounts for differences in injected dose, body weight, and global tracer delivery.
Visualizations
The following diagrams illustrate key workflows and concepts in tau PET imaging.
Caption: Workflow of a typical clinical tau PET imaging study.
Caption: Experimental workflow for in vitro autoradiography.
Caption: On-target vs. off-target binding of a tau PET tracer.
Conclusion
Both this compound and AV-1451 (Flortaucipir) have been instrumental in advancing the field of tau imaging.
AV-1451 (Flortaucipir) has emerged as the leading tracer for clinical applications in Alzheimer's disease, underscored by its FDA approval. Its high specificity for PHF-tau found in AD and lower off-target binding in the white matter compared to the THK series make it a robust tool for correlating tau burden with clinical symptoms in AD. However, researchers must remain aware of its known off-target binding sites, particularly in the choroid plexus and basal ganglia, which can complicate the interpretation of signal in adjacent structures like the hippocampus.
This compound and its derivatives have been valuable research tools. While they demonstrate high affinity for tau, their utility is hampered by significant off-target binding, most notably to MAO-B, leading to high signal in the basal ganglia, thalamus, and white matter. This characteristic can make it challenging to distinguish specific tau signal from background noise. Some studies suggest that the signal from THK tracers may be more prominent in non-AD tauopathies like frontotemporal dementia, indicating a different binding profile that could be exploited in differential diagnosis research.
References
- 1. Tau positron emission tomography in tauopathies: A narrative review [pfmjournal.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of 18F-Flortaucipir (AV-1451) in the Diagnosis of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Relationships between flortaucipir PET tau binding and amyloid burden, clinical diagnosis, age and cognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to First and Second-Generation Tau PET Tracers for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The in vivo imaging of tau pathology is a critical tool in the advancement of diagnostics and therapeutics for Alzheimer's disease (AD) and other tauopathies. The development of Positron Emission Tomography (PET) tracers targeting tau aggregates has evolved from first-generation agents, which laid the groundwork for tau imaging, to second-generation tracers with improved specificity and performance. This guide provides an objective comparison of these two classes of tracers, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in selecting the appropriate tools for their studies.
Executive Summary
First-generation tau PET tracers, such as [18F]AV-1451 (Flortaucipir), were instrumental in demonstrating the feasibility of imaging tau pathology in the living human brain. However, their utility was often hampered by off-target binding to various structures, including monoamine oxidase A and B (MAO-A, MAO-B), amyloid plaques, and neuromelanin, leading to potential misinterpretation of imaging signals[1][2][3]. In response to these limitations, second-generation tracers, including [18F]MK-6240, [18F]RO-948, and [18F]PI-2620, were developed with a primary goal of minimizing off-target binding and improving the signal-to-noise ratio[4][5]. These newer agents have demonstrated higher affinity and selectivity for tau aggregates, particularly the paired helical filaments (PHFs) characteristic of AD.
Data Presentation: Quantitative Comparison of Tau PET Tracers
The following tables summarize key quantitative data for prominent first and second-generation tau PET tracers based on in vitro binding assays.
Table 1: First-Generation Tau PET Tracers - Binding Affinity
| Tracer | Target Tissue/Fibril | Kd (nM) | Bmax (pmol/mg tissue or fmol/mg protein) | Reference |
| [18F]AV-1451 (Flortaucipir) | AD Frontal Lobe | 14.6 | - | |
| [18F]THK-5105 | K18Δ280 K-tau fibrils | 1.5 (Kd1), 7.4 (Kd2) | 6.9 (Bmax1), 20 (Bmax2) pmol/nmol fibrils | |
| [18F]THK-5351 | AD Hippocampus | 5.3 | 76 pmol/g |
Table 2: Second-Generation Tau PET Tracers - Binding Affinity
| Tracer | Target Tissue/Fibril | Kd (nM) | Bmax (fmol/mg) | Ki (nM) | pIC50 | Reference |
| [18F]MK-6240 | AD Temporal Cortex | 0.32 | 59.2 | - | - | |
| [18F]MK-6240 | AD Parietal Cortex | 0.15 | 154.7 | - | - | |
| [18F]MK-6240 | NFT-rich AD brain homogenates | - | - | 0.36 | - | |
| [18F]PI-2620 | AD Brain Tissue | - | - | - | 8.5 | |
| [18F]PI-2620 | PSP Brain Tissue | - | - | - | 7.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common experimental protocols used in the evaluation of tau PET tracers.
In Vitro Autoradiography
Objective: To visualize the distribution and density of tracer binding in postmortem brain tissue.
Methodology:
-
Tissue Preparation: Frozen human brain sections (typically 10-20 µm thick) from diagnosed cases of AD, other tauopathies, and healthy controls are mounted on glass slides.
-
Incubation: Slides are incubated with a solution containing the radiolabeled tau PET tracer (e.g., [18F]MK-6240) at a low nanomolar concentration. To determine non-specific binding, a parallel set of slides is incubated with the radiotracer in the presence of a high concentration of a non-radiolabeled competitor.
-
Washing: After incubation, the slides are washed in buffers to remove unbound tracer.
-
Imaging: The slides are apposed to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.
-
Analysis: The resulting images are digitized and quantified, allowing for the comparison of tracer binding across different brain regions and disease states. Immunohistochemistry for tau pathology (e.g., with AT8 antibody) is often performed on adjacent sections to correlate tracer binding with the presence of tau aggregates.
Saturation Binding Assay
Objective: To determine the affinity (Kd) and density (Bmax) of tracer binding to its target.
Methodology:
-
Homogenate Preparation: Brain tissue from a region with high tau pathology (e.g., temporal cortex in AD) is homogenized.
-
Incubation: Aliquots of the brain homogenate are incubated with increasing concentrations of the radiolabeled tracer. A parallel set of incubations includes a high concentration of an unlabeled ligand to determine non-specific binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are plotted and analyzed using non-linear regression to determine the Kd and Bmax values.
Competition Binding Assay
Objective: To determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a target.
Methodology:
-
Assay Setup: Brain homogenates are incubated with a fixed concentration of the radiolabeled tracer and varying concentrations of the unlabeled competitor compound.
-
Incubation and Separation: Similar to the saturation binding assay, the mixture is incubated to reach equilibrium, followed by filtration to separate bound and free radioligand.
-
Quantification and Analysis: The radioactivity is quantified, and the concentration of the competitor that inhibits 50% of the specific binding of the radiotracer (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate key concepts in the comparison of first and second-generation tau PET tracers.
References
- 1. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to THK-5105 PET Imaging for Tau Pathology: A Postmortem Histopathology Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of THK-5105, a first-generation tau positron emission tomography (PET) tracer, with alternative tracers, focusing on their validation against postmortem histopathology. The data presented herein is intended to offer an objective overview to inform research and clinical trial design.
Introduction to Tau PET Imaging
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the in-vivo visualization of tau pathology is crucial for diagnosis, tracking disease progression, and evaluating therapeutic interventions. Tau PET tracers have emerged as invaluable tools for this purpose. This guide focuses on this compound and provides a comparative analysis with other prominent tau tracers, grounded in the gold standard of postmortem histopathological validation.
This compound: Performance and Postmortem Validation
This compound is a first-generation 2-arylquinoline derivative designed to bind to tau aggregates. In-vivo studies have demonstrated that ¹⁸F-THK5105 retention correlates with cognitive parameters and brain atrophy in regions known to accumulate tau pathology in AD.[1][2] While a direct head-to-head study correlating in-vivo this compound PET signal with postmortem tau pathology in the same subjects is not extensively documented in publicly available literature, the consistency of in-vivo findings with established postmortem knowledge provides indirect validation.
A significant consideration for the THK family of tracers, including this compound, is the potential for off-target binding, most notably to monoamine oxidase B (MAO-B). A postmortem study on the closely related tracer ¹⁸F-THK5351 revealed that its in-vivo PET signal correlated with both tau pathology and MAO-B levels, suggesting that the signal may not be exclusively attributed to tau aggregates.[3] This off-target binding is a critical factor in the interpretation of imaging data from this class of tracers.
Comparison with Alternative Tau PET Tracers
The field of tau PET imaging has evolved rapidly, with the development of second-generation tracers aimed at improving specificity and reducing off-target binding. This section compares this compound with notable alternatives that have undergone postmortem validation.
Flortaucipir ([¹⁸F]AV-1451)
Flortaucipir was the first tau PET tracer to be approved by the FDA. It has been extensively studied and validated against postmortem histopathology. Multiple studies have demonstrated a strong correlation between in-vivo [¹⁸F]flortaucipir PET signal and the density of neurofibrillary tangles (NFTs) and tau-positive neurites in postmortem brain tissue.[4][5] However, like first-generation tracers, flortaucipir exhibits off-target binding, notably to neuromelanin in the substantia nigra and melanin-containing cells in the choroid plexus.
Second-Generation Tracers: MK-6240 and PI-2620
Second-generation tracers were developed to overcome the limitations of their predecessors.
-
[¹⁸F]MK-6240: This tracer has shown high affinity and selectivity for paired helical filament (PHF)-tau characteristic of AD. Postmortem autoradiography studies have confirmed its strong binding to NFTs in AD brain tissue with minimal binding to tau aggregates in non-AD tauopathies. Off-target binding to neuromelanin and melanin-containing cells has also been reported for MK-6240.
-
[¹⁸F]PI-2620: This tracer has demonstrated the ability to bind to both 3R/4R tau isoforms found in AD and the 4R tau isoforms characteristic of progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD). Postmortem studies have shown a correlation between in-vivo PET signal and 4R tau deposits.
Quantitative Data Presentation
The following tables summarize the key quantitative data from postmortem validation studies of this compound and its alternatives.
Table 1: Postmortem Correlation of Tau PET Tracers with Tau Pathology
| Tracer | Correlation with Tau Pathology (Method) | Off-Target Binding (Postmortem Evidence) | Reference(s) |
| ¹⁸F-THK-5105 | Indirect: In-vivo retention correlates with cognitive decline and atrophy, consistent with postmortem findings. | MAO-B (Inferred from studies on related THK compounds). | |
| ¹⁸F-Flortaucipir | Strong correlation with NFTs and tau-positive neurites (Immunohistochemistry: AT8, Gallyas). Spearman's ρ up to 0.92. | Neuromelanin, melanin-containing cells (choroid plexus). | |
| ¹⁸F-MK-6240 | Strong binding to NFTs in AD (Autoradiography). | Neuromelanin, melanin-containing cells. | |
| ¹⁸F-PI-2620 | Correlation with 4R tau deposits in PSP (Autoradiography, Immunohistochemistry: AT8). Correlation coefficients up to 0.89. | Minimal off-target binding reported in initial studies. |
Table 2: Binding Affinities (Kd or Ki) of Tau PET Tracers
| Tracer | Target | Binding Affinity (nM) | Reference(s) |
| ¹⁸F-THK-5105 | Tau Aggregates (AD brain) | Ki: 2.7 - 5.5 | |
| MAO-B | Data for THK-5351 suggests high affinity. | ||
| ¹⁸F-Flortaucipir | Tau Aggregates (AD brain) | Kd: 0.5 - 2.8 | |
| ¹⁸F-MK-6240 | Tau Aggregates (AD brain) | Kd: ~1.2 | |
| ¹⁸F-PI-2620 | 3R/4R Tau (AD brain) | pIC50: 8.5 | |
| 4R Tau (PSP brain) | pIC50: 7.7 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of validation studies. Below are generalized protocols for key experiments cited in this guide.
In-Vivo PET Imaging Protocol
-
Subject Recruitment: Participants are recruited based on clinical diagnosis (e.g., AD, MCI, healthy controls).
-
Radiotracer Administration: A bolus injection of the ¹⁸F-labeled tau tracer (e.g., ~370 MBq) is administered intravenously.
-
Image Acquisition: Dynamic or static PET scans are acquired over a specific time window post-injection (e.g., 80-100 minutes for flortaucipir).
-
Image Analysis: PET images are co-registered with anatomical MRI scans. Standardized Uptake Value Ratios (SUVRs) are calculated for various brain regions of interest, typically using the cerebellar cortex as a reference region.
Postmortem Histopathology Protocol
-
Brain Autopsy and Tissue Processing: Following the donor's death, the brain is removed and one hemisphere is typically fixed in formalin, while the other is frozen.
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies specific to pathological tau, such as AT8 (detects phosphorylated tau). Silver staining methods like Gallyas can also be used to visualize NFTs.
-
Autoradiography: Unfixed frozen brain sections are incubated with the radiolabeled PET tracer. The binding of the tracer is then visualized using phosphor screens or autoradiography film. This technique allows for the direct comparison of tracer binding with the underlying pathology in the same tissue section.
-
Quantitative Analysis: The density of NFTs, tau-positive neurites, or the intensity of autoradiographic signal is quantified in specific brain regions and correlated with the in-vivo PET SUVR values from the corresponding areas.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for validating a tau PET tracer with postmortem histopathology and the conceptual relationship between on-target and off-target binding.
Caption: Experimental workflow for PET tracer validation.
Caption: On-target vs. off-target tracer binding.
Conclusion
The validation of tau PET tracers against postmortem histopathology is fundamental to their reliable use in research and clinical settings. While this compound has shown promise in in-vivo studies, the evidence for its direct postmortem validation is less extensive compared to alternatives like flortaucipir. Furthermore, the potential for off-target binding to MAO-B is a significant consideration for the THK family of tracers. Second-generation tracers such as MK-6240 and PI-2620 have been developed to address these limitations and have demonstrated improved specificity in postmortem validation studies. The choice of a tau PET tracer for a particular study should be guided by a thorough understanding of its binding characteristics, including both its affinity for tau and its potential for off-target interactions, as confirmed by rigorous postmortem validation.
References
- 1. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of regional flortaucipir PET with quantitative tau immunohistochemistry in three subjects with Alzheimer’s disease pathology: a clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of THK-5105 and Other THK Tracers for Tau Pathology Imaging
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of the THK family of tau PET tracers.
The development of effective positron emission tomography (PET) tracers for the in vivo imaging of tau pathology is crucial for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions. The THK series of radiotracers, developed at Tohoku University, represents a significant advancement in this field. This guide provides a detailed head-to-head comparison of THK-5105 with other notable THK tracers, including THK-5117 and THK-5351, focusing on their binding characteristics, selectivity, and in vivo performance based on available experimental data.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and its related compounds, offering a clear comparison of their binding affinities and selectivity for tau pathology.
Table 1: In Vitro Binding Affinity for Tau Fibrils
| Tracer | Kd (nM) | Ki (nM) | Bmax (pmol/g tissue) |
| This compound | 1.45[1][2], 2.6[3] | 7.8[1] | 20.05 (Bmax2)[1] |
| THK-5117 | 3.1, 34 (two sites) | 10.5 | 250, 1226 (two sites) |
| THK-5351 | 2.9 | - | 368.3 |
Kd: Dissociation constant; Ki: Inhibition constant; Bmax: Maximum binding capacity. Lower Kd and Ki values indicate higher binding affinity.
Table 2: In Vitro Selectivity for Tau over Other Pathological Proteins
| Tracer | Selectivity (Tau Kd vs. Aβ1-42 Kd) | Off-Target Binding (MAO-B) |
| This compound | ~25-fold higher affinity for tau | Binding noted, but quantitative data is limited. |
| THK-5117 | High selectivity for tau over Aβ | Off-target binding to MAO-B observed |
| THK-5351 | High selectivity for tau over Aβ | Significant off-target binding to MAO-B |
Aβ: Amyloid-beta; MAO-B: Monoamine oxidase B.
In Vivo Performance Summary
In vivo studies in animal models and human subjects have revealed key differences in the pharmacokinetic profiles of the THK tracers.
-
This compound demonstrated high affinity for tau pathology and was able to differentiate Alzheimer's disease patients from healthy controls. However, it exhibited high gray matter background signals due to its slow kinetics and high lipophilicity.
-
THK-5117 , being more hydrophilic than this compound, showed faster brain kinetics in mice. It demonstrated selective binding to neurofibrillary deposits in post-mortem brain samples.
-
THK-5351 displayed even more favorable pharmacokinetics with faster clearance from white matter compared to THK-5117, leading to a higher signal-to-background ratio. However, it shows significant off-target binding to monoamine oxidase B (MAO-B), which can complicate the interpretation of PET images.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of THK tracers.
In Vitro Binding Assays with Brain Homogenates
This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled tracer in post-mortem brain tissue.
-
Tissue Preparation: Brain tissue from autopsy-confirmed Alzheimer's disease patients and healthy controls is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubation: Aliquots of the brain homogenate are incubated with increasing concentrations of the radiolabeled THK tracer. For competition assays, a fixed concentration of the radiolabeled tracer is co-incubated with increasing concentrations of a competing unlabeled compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from total binding. Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.
In Vitro Autoradiography
Autoradiography is employed to visualize the regional distribution of tracer binding in brain sections and to compare it with the distribution of tau pathology identified by immunohistochemistry.
-
Tissue Sectioning: Frozen post-mortem brain tissue is cut into thin sections (e.g., 20 µm).
-
Incubation: The brain sections are incubated with a low nanomolar concentration of the radiolabeled THK tracer.
-
Washing: The sections are washed in buffer to remove unbound tracer.
-
Imaging: The sections are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactivity.
-
Analysis: The resulting autoradiograms are digitized and analyzed to determine the density and distribution of tracer binding. Adjacent sections are often stained with anti-tau antibodies (e.g., AT8) and Gallyas-Braak silver staining to correlate tracer binding with the presence of neurofibrillary tangles.
In Vivo PET Imaging in Human Subjects
PET imaging allows for the non-invasive assessment of tau pathology in the living brain.
-
Radiotracer Administration: A bolus of the 18F-labeled THK tracer is administered intravenously to the study participant.
-
PET Scan Acquisition: Dynamic PET scanning is performed for a duration of 90-100 minutes post-injection.
-
Image Analysis: The PET data is reconstructed into a series of images over time. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in a target region (e.g., temporal cortex) to a reference region with low specific binding (e.g., cerebellar cortex). This allows for the semi-quantification of tau deposition.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for the evaluation of THK tau tracers.
Conclusion
The THK series of tracers has significantly contributed to the field of in vivo tau imaging. This compound was a foundational tracer that demonstrated the feasibility of imaging tau pathology with this chemical scaffold. Subsequent modifications leading to THK-5117 and THK-5351 resulted in improved pharmacokinetic properties, such as faster clearance from white matter and higher signal-to-background ratios. However, the off-target binding of later generation THK tracers to MAO-B remains a challenge that necessitates careful interpretation of imaging results. The selection of a specific THK tracer for a research or clinical application should be guided by a thorough understanding of its unique binding characteristics and in vivo performance, as outlined in this guide. Further development of tau PET tracers with higher specificity and improved pharmacokinetic profiles is an ongoing area of research that holds great promise for the future of Alzheimer's disease diagnostics and therapeutic monitoring.
References
Unraveling Cognitive Decline: A Comparative Guide to THK-5105 for Tau Pathology Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo quantification of tau pathology is a critical objective in the development of diagnostics and therapeutics for Alzheimer's disease and other tauopathies. The positron emission tomography (PET) tracer, [18F]THK-5105, a first-generation radioligand, has played a significant role in advancing our understanding of the relationship between tau deposition and cognitive decline. This guide provides a comprehensive comparison of this compound with alternative tau PET tracers, supported by experimental data, to aid researchers in the selection of appropriate imaging agents for their studies.
Correlation of this compound Retention with Cognitive Decline
Studies have demonstrated a significant correlation between the retention of this compound in the brain and various measures of cognitive impairment. A key study involving patients with Alzheimer's disease and healthy controls revealed that higher [18F]this compound retention in specific brain regions is associated with poorer cognitive performance and more significant brain atrophy.[1]
Notably, [18F]this compound retention shows a significant correlation with cognitive parameters, as well as hippocampal and whole brain grey matter volumes.[1] This relationship is crucial as it supports the hypothesis that tau pathology is a key driver of neurodegeneration and clinical symptoms in Alzheimer's disease.
Performance Comparison: this compound vs. Alternative Tau Tracers
The landscape of tau PET imaging has evolved rapidly with the development of second-generation tracers that aim to overcome the limitations of earlier agents, such as off-target binding. While direct head-to-head comparisons of this compound with all second-generation tracers in the same cohort are limited, a comparative analysis of their reported characteristics is essential for informed decision-making.
| Feature | [18F]this compound (First Generation) | [18F]Flortaucipir (AV-1451) (First Generation) | [18F]RO948 (Second Generation) | [18F]PI-2620 (Second Generation) | [18F]MK-6240 (Second Generation) |
| Binding Affinity | High affinity for tau fibrils[2] | Strong binding to paired helical filament (PHF)-tau | High affinity for PHF-tau | High affinity for 3R/4R tau isoforms | High sensitivity |
| Correlation with Cognition | Significant correlation with cognitive parameters and brain atrophy[1] | Retention correlates with cognitive impairment | Retention patterns are comparable to [18F]flortaucipir in neocortical regions | High correlation of SUVR values in Braak regions[3] | Spatial binding patterns consistent with neuropathological staging of NFTs |
| Off-Target Binding | High nonspecific binding in white matter, brainstem, and thalamus | Substantial retention in the basal ganglia, thalamus, and choroid plexus | Lower intracerebral off-target binding compared to [18F]flortaucipir, but potential for skull/meninges retention | Distinct off-target signal pattern, with higher SUVRs in vascular structures compared to [18F]RO948 | Off-target binding not observed in the basal ganglia and choroid plexus, with mild retention in the substantia nigra and meninges |
| Kinetics | Slow kinetics | SUVR increases over the scanning interval | Plateauing SUVR over the scanning interval | Not specified | Not specified |
A longitudinal study utilizing a closely related first-generation tracer, [18F]THK-5117, demonstrated that annual changes in tracer retention in the temporal lobe were significantly correlated with the rate of cognitive decline in patients with Alzheimer's disease. This provides further evidence for the utility of this class of tracers in tracking disease progression.
Experimental Methodologies
[18F]this compound PET Imaging Protocol
The following is a summarized experimental protocol based on studies evaluating the correlation of [18F]this compound retention with cognitive decline:
-
Participant Recruitment: Subjects include patients diagnosed with probable Alzheimer's disease and age-matched healthy controls. Comprehensive neurological and neuropsychological assessments, such as the Mini-Mental State Examination (MMSE), are performed.
-
Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scans are typically acquired for 90-100 minutes post-injection.
-
MR Imaging: A 3D volumetric MRI scan is obtained for anatomical reference and to assess brain volumes.
-
Image Analysis:
-
PET images are co-registered to the individual's MRI.
-
The cerebellum is often used as a reference region to calculate the standardized uptake value ratio (SUVR).
-
Regions of interest (ROIs) are defined on the MRI to measure [18F]this compound retention in specific brain areas, such as the temporal, parietal, and frontal cortices.
-
-
Statistical Analysis: Correlation analyses are performed between regional [18F]this compound SUVRs and cognitive scores, as well as brain volume measurements, to determine the relationship between tau pathology, cognitive function, and neurodegeneration.
Visualizing the Pathological Tau Signaling Pathway
The following diagram illustrates the key events in the pathological signaling pathway of the tau protein in Alzheimer's disease, leading to neurofibrillary tangle formation and subsequent neurodegeneration.
Caption: Pathological tau signaling cascade in Alzheimer's disease.
Experimental Workflow for a Longitudinal Tau PET Study
The logical flow of a longitudinal study investigating the change in tau pathology and its correlation with cognitive decline is depicted below.
Caption: Workflow for a longitudinal tau PET imaging study.
References
A Comparative Guide to THK-5105 Imaging in Diverse Tauopathies
For Researchers, Scientists, and Drug Development Professionals
The landscape of in vivo tau pathology imaging is rapidly evolving, offering unprecedented opportunities to understand the role of tau aggregates in various neurodegenerative diseases, collectively known as tauopathies. Among the first-generation tau positron emission tomography (PET) tracers, [18F]THK-5105 has been instrumental in elucidating tau deposition in Alzheimer's disease (AD). This guide provides a comprehensive cross-validation of this compound imaging by comparing its performance with other key tau PET tracers across different tauopathies, supported by experimental data and detailed methodologies.
Performance Comparison of Tau PET Tracers
The selection of a tau PET tracer for clinical research or therapeutic trials depends on various factors, including its binding affinity and selectivity for different tau isoforms, pharmacokinetic properties, and the extent of off-target binding. This section provides a quantitative comparison of this compound with other notable first and second-generation tau tracers.
| Tracer | Class | Tauopathy | Region of Interest | SUVR (vs. Cerebellar Grey) | Binding Affinity (Kd, nM) | Off-Target Binding |
| [18F]this compound | First-Generation (2-Arylquinoline) | Alzheimer's Disease | Inferior Temporal Cortex | ~1.6 - 1.8[1][2] | 2.63 (AD brain homogenate)[3] | Monoamine Oxidase B (MAO-B)[4] |
| Alzheimer's Disease | Mesial Temporal Cortex | ~1.4 - 1.6[1] | ||||
| Healthy Controls | Mesial Temporal Cortex | ~1.17 | ||||
| [18F]AV-1451 (Flortaucipir) | First-Generation (Pyrido-indole) | Alzheimer's Disease | Meta-ROI | Elevated in Braak Stage IV+ | High affinity for PHF-tau | Neuromelanin, Melanin, MAO-A (weak) |
| Progressive Supranuclear Palsy (PSP) | Basal Ganglia, Midbrain | Low affinity for straight filaments | Low affinity | |||
| Corticobasal Degeneration (CBD) | Basal Ganglia | Low affinity for straight filaments | Low affinity | |||
| [18F]MK-6240 | Second-Generation | Alzheimer's Disease | Neocortical, Medial Temporal | ~2-4 (AD) vs. ~1 (Controls) | 0.4 (AD brain tissue) | Neuromelanin, Melanin |
| Non-AD Tauopathies (PSP, CBD) | - | Limited to no significant binding | Low affinity | |||
| [11C]PBB3 | First-Generation (Phenyl/pyridinyl-butadienyl-benzothiazole) | Alzheimer's Disease | Medial Temporal Cortex | Significantly higher than controls | 2.5 (AD brain homogenate) | Potential binding to α-synuclein |
| Progressive Supranuclear Palsy (PSP) | - | Accumulated in regions of symptoms | Higher availability of binding sites than AV-1451 | |||
| Corticobasal Syndrome (CBS) | - | Accumulated in regions of symptoms |
Table 1: Quantitative Comparison of Tau PET Tracers. SUVR (Standardized Uptake Value Ratio) is a semi-quantitative measure of tracer uptake. A higher SUVR in a specific brain region suggests a greater density of the target molecule (in this case, tau aggregates). Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied; a lower Kd indicates a higher binding affinity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of findings across different studies. Below are the methodologies for key experiments cited in this guide.
In Vivo PET Imaging Protocol with [18F]this compound
This protocol outlines the procedure for acquiring and analyzing PET data using [18F]this compound in human subjects.
-
Radiotracer Administration: An intravenous bolus injection of approximately 185 MBq (5 mCi) of [18F]this compound is administered.
-
Image Acquisition: A dynamic PET scan is performed for 90-100 minutes post-injection using a high-resolution PET scanner.
-
Image Reconstruction: The acquired data is reconstructed using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis:
-
Anatomical Co-registration: The PET images are co-registered to the subject's corresponding T1-weighted MRI scan to allow for accurate anatomical localization.
-
Region of Interest (ROI) Definition: ROIs are delineated on the MRI, including the cerebellar grey matter (used as a reference region with low tau pathology), inferior temporal cortex, mesial temporal cortex, and other cortical and subcortical regions.
-
SUVR Calculation: The mean radioactivity concentration in each ROI is calculated. The Standardized Uptake Value Ratio (SUVR) is then determined by dividing the mean uptake in each target ROI by the mean uptake in the cerebellar grey matter reference region.
-
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of a radiolabeled tracer to its target in postmortem brain tissue homogenates.
-
Tissue Preparation: Postmortem brain tissue from patients with confirmed tauopathies and healthy controls is homogenized in a suitable buffer. The protein concentration of the homogenate is determined.
-
Incubation: A fixed amount of brain homogenate is incubated with increasing concentrations of the radiolabeled tracer (e.g., [3H]this compound) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-labeled competitor.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the protein-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound tracer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Kd) and the maximum number of binding sites (Bmax) are determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.
Autoradiography Protocol
Autoradiography is employed to visualize the regional distribution of radiotracer binding in postmortem brain sections.
-
Tissue Sectioning: Frozen postmortem brain tissue blocks are sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Incubation: The brain sections are incubated with a low concentration of the radiolabeled tracer (e.g., [18F]this compound) in a buffer solution. Adjacent sections are incubated with the radiotracer plus an excess of a non-labeled competitor to determine non-specific binding.
-
Washing: After incubation, the sections are washed in buffer to remove unbound radiotracer.
-
Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a specific duration to detect the radioactive signal.
-
Imaging and Analysis: The imaging plate or film is scanned to generate a digital image of the radiotracer distribution. The intensity of the signal in different brain regions can be quantified and compared with histopathological staining for tau pathology on adjacent sections.
Cross-Validation of this compound in Different Tauopathies
While [18F]this compound has demonstrated its utility in imaging the paired helical filament (PHF)-tau characteristic of Alzheimer's disease, its performance in non-AD tauopathies, which are often characterized by different tau isoforms and fibril structures (e.g., straight filaments in PSP and CBD), is a critical area of investigation.
-
Alzheimer's Disease (AD): In AD, [18F]this compound shows significant retention in areas known for high neurofibrillary tangle density, such as the temporal and parietal cortices. The tracer's uptake correlates with cognitive decline and brain atrophy, highlighting its potential as a biomarker for disease progression.
-
Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD): These are primarily 4R tauopathies. In vitro studies have suggested that first-generation tracers like those in the THK family have lower affinity for the straight tau filaments found in PSP and CBD compared to the PHFs in AD. While some studies have shown [11C]PBB3 to accumulate in symptomatic regions of PSP and CBS patients, second-generation tracers like [18F]MK-6240 show limited to no significant binding in these conditions. The utility of this compound in these tauopathies in vivo remains less established compared to its use in AD.
Off-Target Binding Considerations
A significant challenge for first-generation tau PET tracers, including the THK series, is off-target binding. For the THK family, binding to monoamine oxidase B (MAO-B) has been reported, which can lead to non-specific signals in regions like the basal ganglia and thalamus. This is a critical consideration when interpreting PET images, especially in non-AD tauopathies where subcortical structures are heavily affected. Second-generation tracers like [18F]MK-6240 were developed to have lower off-target binding to MAO enzymes.
Conclusion
[18F]this compound remains a valuable tool for in vivo tau imaging, particularly in the context of Alzheimer's disease research. Its ability to detect and quantify PHF-tau pathology has contributed significantly to our understanding of AD pathogenesis. However, for the differential diagnosis of non-AD tauopathies, its utility may be limited by its lower affinity for other tau isoforms and the potential for off-target binding. The development of second-generation tracers with improved selectivity and lower off-target binding represents a significant advancement in the field. Future head-to-head comparative studies of this compound with these newer tracers across a wider range of tauopathies, coupled with postmortem validation, are essential to fully delineate its strengths and limitations. This comparative guide serves as a resource for researchers to make informed decisions when selecting a tau PET tracer for their specific research or clinical trial needs.
References
- 1. Quantitative analysis of regional distribution of tau pathology with 11C-PBB3-PET in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Pathological correlations of [F-18]-AV-1451 imaging in non-alzheimer tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tale of Two Tracers: A Comparative Guide to the Binding Affinities of THK-5105 and PBB3 for Tau Aggregates
For researchers, scientists, and professionals in drug development, the precise detection and quantification of tau pathology are critical for advancing diagnostics and therapies for Alzheimer's disease and other tauopathies. This guide provides an in-depth comparison of two prominent first-generation tau positron emission tomography (PET) tracers, THK-5105 and PBB3, focusing on their binding affinities and characteristics as reported in preclinical studies.
This document synthesizes experimental data from in vitro binding assays and autoradiography studies to offer a clear, objective comparison. We present quantitative data in a structured format, detail the experimental methodologies employed in key studies, and provide a visual representation of a typical experimental workflow.
Quantitative Binding Affinity Data
The following table summarizes the key binding affinity parameters for this compound and PBB3 from studies using human brain tissue and synthetic tau fibrils. These values are crucial for understanding the tracers' potency and selectivity for tau aggregates.
| Tracer | Ligand/Method | Target | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Maximum Binding Capacity (Bmax) | Reference |
| This compound | [¹⁸F]this compound Saturation Assay | K18Δ280K-tau fibrils | Site 1: 1.5 nM, Site 2: 7.4 nM | - | Site 1: 6.9 pmol/nmol, Site 2: 20 pmol/nmol | [1] |
| [¹⁸F]this compound Saturation Assay | Medial temporal AD brain homogenates | 2.6 nM | - | - | [1] | |
| PBB3 | [¹¹C]PBB3 Homologous Competition | AD temporal cortex homogenate | - | 1.3 nM | - | [2] |
| Comparative | Autoradiography | Postmortem AD brains | - | - | Semiquantitative analyses indicated that binding was twice as extensive for ¹¹C-THK5351 (a close derivative of this compound) as for ¹¹C-PBB3. | [3] |
| In vivo PET | Alzheimer's disease patients | - | - | ¹¹C-THK5351 showed substantially higher grey matter binding than ¹¹C-PBB3. | [4] |
Key Insights from Comparative Studies
In vitro studies have demonstrated that both this compound and PBB3 exhibit high affinity for tau aggregates in the nanomolar range. However, direct comparisons suggest differences in their binding characteristics and intensity. For instance, autoradiography on adjacent brain sections from Alzheimer's disease patients revealed that while the regional distribution was similar, the binding intensity of ¹¹C-PBB3 was lower than that of ¹¹C-THK5351, a closely related S-enantiomer of a this compound derivative. Semiquantitative analysis from the same study indicated that the binding of ¹¹C-THK5351 was twice as extensive as that of ¹¹C-PBB3.
Furthermore, competition studies suggest that the THK family of tracers and PBB3 may target different binding sites on tau fibrils. This is supported by in vivo PET studies in Alzheimer's disease patients, which showed no statistically significant regional correlations between the binding of ¹¹C-THK5351 and ¹¹C-PBB3, indicating differences in their molecular targets.
It is also important to note the presence of off-target binding for both classes of tracers. Ligands from the THK family have shown off-target binding predominantly in the basal ganglia and thalamus. In contrast, PBB3 has demonstrated off-target binding in the basal ganglia and vascular structures such as the choroid plexus and dural venous sinuses.
Experimental Protocols
The determination of binding affinities for this compound and PBB3 relies on established in vitro techniques. Below are detailed methodologies for the key experiments cited.
In Vitro Saturation Binding Assay
This method is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for its target.
-
Tissue Preparation: Postmortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls is homogenized in a suitable buffer (e.g., Tris-HCl). The protein concentration of the homogenate is determined.
-
Incubation: A fixed amount of brain homogenate is incubated with increasing concentrations of the radiolabeled tracer (e.g., [¹⁸F]this compound).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of the corresponding non-radiolabeled ("cold") ligand to saturate the specific binding sites. This allows for the measurement of non-specific binding.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.
In Vitro Competition Binding Assay
This assay is used to determine the affinity (Ki) of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a target.
-
Tissue Preparation: Similar to the saturation binding assay, brain homogenates are prepared.
-
Incubation: A fixed concentration of the radiolabeled tracer (e.g., [¹¹C]PBB3) and a fixed amount of brain homogenate are incubated with a range of concentrations of the unlabeled competitor drug (e.g., non-labeled PBB3).
-
Separation and Quantification: The separation of bound and free radioligand and the measurement of radioactivity are performed as in the saturation assay.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Autoradiography
This technique is used to visualize the distribution of a radioligand in tissue sections.
-
Tissue Sectioning: Frozen postmortem human brain tissue is cut into thin sections (e.g., 20 µm) using a cryostat.
-
Incubation: The tissue sections are incubated with a solution containing the radiolabeled tracer (e.g., [¹¹C]THK5351 or [¹¹C]PBB3) at a specific concentration.
-
Washing: The sections are washed in buffer to remove unbound radioligand.
-
Determination of Non-Specific Binding: Adjacent sections are incubated with the radioligand in the presence of a high concentration of the corresponding non-labeled compound to determine non-specific binding.
-
Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiographic film.
-
Analysis: The resulting images show the distribution and relative density of the radioligand binding. Semiquantitative analysis can be performed by measuring the optical density in different brain regions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro binding assay to determine the binding affinity of a PET tracer.
Caption: Workflow for determining PET tracer binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. Distinct binding of PET ligands PBB3 and AV-1451 to tau fibril strains in neurodegenerative tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual tracer tau PET imaging reveals different molecular targets for 11C-THK5351 and 11C-PBB3 in the Alzheimer brain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Diagnostic Accuracy of [18F]THK-5105 for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PET tracer [18F]THK-5105 with other notable alternatives for the in-vivo diagnosis of Alzheimer's disease (AD). By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an objective assessment of [18F]this compound's performance in detecting tau pathology, a key hallmark of AD.
Introduction to Tau PET Imaging in Alzheimer's Disease
The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a central pathological feature of Alzheimer's disease, closely correlated with cognitive decline. Positron Emission Tomography (PET) tracers targeting tau allow for the in-vivo visualization and quantification of this pathology, offering a powerful tool for diagnosis, disease staging, and monitoring the efficacy of therapeutic interventions. [18F]this compound is a quinoline derivative developed as a PET tracer with high affinity for tau fibrils.[1] This guide evaluates its diagnostic accuracy in comparison to other prominent tau PET tracers: [18F]flortaucipir (also known as AV-1451), [18F]MK-6240, and [18F]RO-948.
Quantitative Comparison of Diagnostic Accuracy
While direct head-to-head studies involving [18F]this compound and other tracers are limited, this section summarizes the available quantitative data on the diagnostic performance of key tau PET tracers in distinguishing individuals with Alzheimer's disease from healthy controls or those with other neurodegenerative diseases.
Table 1: Diagnostic Accuracy of Tau PET Tracers for Alzheimer's Disease
| Tracer | Comparison Group | Sensitivity | Specificity | AUC | Key Findings & Citations |
| [18F]this compound | AD vs. Healthy Controls | Not explicitly reported | Not explicitly reported | Not explicitly reported | A study of 8 AD patients and 8 healthy controls found no overlap in SUVR values in the inferior temporal cortex, suggesting high accuracy in this cohort.[2][3] Retention in the temporal cortex was observed in 100% of AD patients.[2][4] |
| [18F]flortaucipir (AV-1451) | AD vs. Other Neurodegenerative Diseases | 92.3% - 100% | 52.0% - 92.0% | 0.92 - 0.95 | Demonstrated high accuracy in differentiating AD from other neurodegenerative disorders. Off-target binding in the striatum and choroid plexus has been noted. |
| [18F]MK-6240 | AD vs. Mild Cognitive Impairment & Frontotemporal Dementia | ~85% - 100% | Not explicitly reported for this comparison | Not explicitly reported for this comparison | Shows a high dynamic range, which may be advantageous for detecting early tau pathology and longitudinal changes. Apparent off-target binding in the meninges has been observed. |
| [18F]RO-948 | AD vs. Non-AD Neurodegenerative Disorders | 91.9% | 90.6% | 0.97 | Exhibits lower off-target binding in the basal ganglia, thalamus, and choroid plexus compared to [18F]flortaucipir. |
Note: Sensitivity, specificity, and AUC values can vary depending on the study population, diagnostic criteria, and analytical methods used.
Experimental Protocols
The methodologies employed in PET imaging studies are crucial for the accurate assessment of tracer performance. Below is a generalized experimental protocol for evaluating a tau PET tracer in the context of Alzheimer's disease, based on published studies.
1. Participant Recruitment:
-
Inclusion Criteria: Participants are typically recruited into distinct groups: clinically diagnosed Alzheimer's disease patients, individuals with mild cognitive impairment (MCI), and age-matched healthy controls.
-
Exclusion Criteria: Common exclusion criteria include the presence of other neurological or psychiatric disorders, contraindications for PET or MRI scans, and use of certain medications that might interfere with tracer binding.
2. Radiotracer Synthesis:
-
The PET tracer, such as [18F]this compound, is synthesized through nucleophilic substitution of a precursor molecule.
-
Quality control measures ensure high radiochemical purity and specific activity before administration.
3. Imaging Procedure:
-
Injection: A bolus of the radiotracer is administered intravenously.
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time window post-injection. For [18F]this compound, Standardized Uptake Value Ratios (SUVRs) are often calculated from data acquired 90-100 minutes post-injection.
-
MRI Scan: A high-resolution structural MRI is typically acquired for each participant to allow for co-registration with the PET data, enabling accurate anatomical localization of tracer uptake.
4. Image Analysis:
-
Co-registration: PET images are co-registered to the individual's MRI.
-
Region of Interest (ROI) Definition: Standardized anatomical atlases are used to define ROIs in the brain, including areas known for tau accumulation in AD (e.g., temporal, parietal, posterior cingulate cortices) and a reference region.
-
Reference Region: The cerebellar cortex is commonly used as a reference region for calculating SUVRs, as it is relatively spared from tau pathology in AD.
-
SUVR Calculation: The SUVR for each ROI is calculated by dividing the mean tracer uptake in that region by the mean uptake in the reference region.
-
Statistical Analysis: Statistical tests are used to compare SUVRs between diagnostic groups. Receiver Operating Characteristic (ROC) analysis can be performed to determine the sensitivity, specificity, and Area Under the Curve (AUC) for differentiating between groups.
Visualizing the Workflow
The following diagrams illustrate the key processes in assessing a tau PET tracer for Alzheimer's disease.
Caption: A flowchart illustrating the typical experimental workflow for assessing the diagnostic accuracy of a tau PET tracer.
Caption: A diagram outlining the key steps in the analysis of PET imaging data for diagnostic assessment.
Discussion and Conclusion
[18F]this compound shows promise as a PET tracer for the in-vivo assessment of tau pathology in Alzheimer's disease. Studies have demonstrated its ability to differentiate AD patients from healthy controls, with a notable lack of overlap in tracer retention in the inferior temporal cortex between the two groups in an initial study. This suggests a high potential for diagnostic accuracy.
However, a lack of large-scale, head-to-head comparative studies with second-generation tau tracers like [18F]MK-6240 and [18F]RO-948 makes a definitive statement on its comparative efficacy challenging. These newer tracers have demonstrated high diagnostic accuracy and, in some cases, more favorable off-target binding profiles. For instance, [18F]RO-948 shows less off-target binding in subcortical regions compared to [18F]flortaucipir, and [18F]MK-6240 exhibits a greater dynamic range, which could be beneficial for longitudinal studies.
For researchers and drug development professionals, the choice of a tau PET tracer will depend on the specific application. While [18F]this compound has shown foundational promise, the robust datasets and favorable characteristics of tracers like [18F]MK-6240 and [18F]RO-948 may make them more suitable for large clinical trials and longitudinal monitoring. Further research, including direct comparative studies, is warranted to fully elucidate the relative strengths and weaknesses of [18F]this compound in the evolving landscape of Alzheimer's disease diagnostics.
References
A Comparative Guide to THK-5105 and PiB PET Tracers for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pivotal radiotracers used in Positron Emission Tomography (PET) imaging for neurodegenerative diseases: [18F]THK-5105 and [11C]Pittsburgh Compound B (PiB). A fundamental distinction between these tracers is their binding target: this compound is designed to quantify tau pathology, specifically neurofibrillary tangles (NFTs), while PiB is a well-established tracer for imaging amyloid-β (Aβ) plaques.[1] This guide will objectively compare their performance, present supporting experimental data, and detail the methodologies for their use.
At a Glance: Key Differences
| Feature | [18F]this compound | [11C]Pittsburgh Compound B (PiB) |
| Primary Target | Tau Protein Aggregates (Neurofibrillary Tangles) | Fibrillar Amyloid-β Plaques |
| Pathological Hallmark | Tauopathy | Amyloidopathy |
| Radionuclide | Fluorine-18 (18F) | Carbon-11 (11C) |
| Half-life of Radionuclide | ~110 minutes | ~20 minutes |
Binding Characteristics and Specificity
The efficacy of a PET tracer is largely determined by its binding affinity (Kd) for its target and its selectivity against other potential binding sites.
Quantitative Binding Data
| Tracer | Target | Brain Region/Sample Type | Binding Affinity (Kd) |
| [18F]this compound | Tau Aggregates | Alzheimer's Disease Mesial Temporal Homogenates | 2.63 nM[2] |
| Synthetic Tau Fibrils | In vitro assay | 1.45 nM[2] | |
| [11C]PiB | Amyloid-β Plaques | Alzheimer's Disease Brain Homogenates (High-affinity site) | 2.5 ± 0.2 nM[3] |
Off-Target Binding
Off-target binding can interfere with the interpretation of PET signals. Both this compound and PiB have documented off-target interactions.
| Tracer | Known Off-Target Binding | Implication |
| [18F]this compound | Monoamine oxidase B (MAO-B)[4] | Signal elevation in regions with high MAO-B expression, such as the basal ganglia and thalamus, may not be specific to tau pathology. |
| [11C]PiB | Acetylcholinesterase (AChE) | Potential for altered signal in regions with changes in AChE expression or in patients undergoing AChE inhibitor therapy. |
In vitro binding assays have demonstrated that the binding affinity of [18F]this compound for Aβ fibrils is significantly lower (Kd = 35.9 nM) than for tau fibrils, suggesting good selectivity for tau pathology over amyloid plaques at typical tracer concentrations.
Distinct Pathological Targets in Alzheimer's Disease
The diagram below illustrates the distinct binding targets of this compound and PiB within the pathological cascade of Alzheimer's disease.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the acquisition of reliable and comparable PET imaging data.
[18F]this compound PET Imaging Protocol
-
Patient Preparation: No specific dietary restrictions are typically required. Patients should be comfortably rested before tracer injection.
-
Tracer Injection: A bolus injection of [18F]this compound is administered intravenously.
-
Uptake Phase: A typical uptake period is allowed for the tracer to distribute and bind to its target.
-
Image Acquisition: Dynamic or static PET scans are acquired. For quantitative analysis using Standardized Uptake Value Ratios (SUVR), imaging is typically performed between 90 and 100 minutes post-injection.
-
Image Analysis: The cerebellar cortex is commonly used as a reference region to calculate SUVRs, as it is relatively spared from tau pathology in early to moderate Alzheimer's disease.
[11C]PiB PET Imaging Protocol
-
Patient Preparation: Similar to the this compound protocol, no special preparation is needed. The patient should rest in a quiet environment.
-
Tracer Injection: An intravenous bolus injection of [11C]PiB is administered.
-
Uptake Phase: PiB demonstrates rapid brain entry and clearance from non-target tissues.
-
Image Acquisition: Dynamic scans are often performed for 60-90 minutes. For SUVR calculations, a typical imaging window is between 40 and 70 minutes post-injection.
-
Image Analysis: The cerebellar gray matter is the most widely accepted reference region for PiB PET analysis due to its low amyloid burden.
Comparative Imaging Workflow
The diagram below outlines a typical workflow for a research study comparing tau and amyloid pathology in the same subjects using PET imaging.
Summary and Conclusion
[18F]this compound and [11C]PiB are invaluable tools for in vivo neuroimaging, providing distinct and complementary information about the pathology of Alzheimer's disease and other neurodegenerative disorders.
-
This compound offers a window into the distribution and density of tau pathology, which is known to correlate more closely with cognitive decline in Alzheimer's disease.
-
PiB provides a robust measure of fibrillar amyloid-β plaque burden, a key pathological hallmark that appears early in the disease process.
The choice of tracer depends on the specific research question. For studies focused on the early detection of Alzheimer's pathology, PiB is a well-validated marker. For tracking disease progression and its correlation with clinical symptoms, this compound provides critical insights. In many research and clinical trial settings, the use of both tracers in the same subjects offers a more complete picture of the underlying pathophysiology, enabling a deeper understanding of the complex interplay between amyloid and tau in neurodegeneration. Researchers should be mindful of the known off-target binding of each tracer when interpreting results.
References
Evaluating the Test-Retest Reliability of Tau PET Tracers: A Comparative Guide for Researchers
A critical assessment of THK-5105 and its alternatives in quantifying tau pathology for clinical research and drug development.
The accurate in vivo quantification of tau pathology is paramount for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for Alzheimer's disease and other tauopathies. Positron Emission Tomography (PET) with specialized radiotracers has emerged as a powerful tool for this purpose. Among the first-generation tau PET tracers, [18F]this compound has demonstrated a high affinity for tau fibrils. However, its clinical utility is influenced by factors such as off-target binding and its test-retest reliability—a crucial metric for longitudinal studies and clinical trials. This guide provides a comparative analysis of the test-retest reliability of [18F]this compound and its key alternatives, supported by available experimental data and detailed protocols.
Overview of Tau PET Tracers
The landscape of tau PET tracers has evolved from first-generation agents like the THK family of compounds and [11C]PBB3 to second-generation tracers such as [18F]Flortaucipir (AV-1451), [18F]MK-6240, and [18F]RO-948, which were developed to improve specificity and reduce off-target binding. A significant concern with the THK series of tracers, including this compound, is their off-target binding to monoamine oxidase B (MAO-B), which can confound the interpretation of the PET signal. This has led to a preference for second-generation tracers in many research and clinical settings. In a multi-criteria decision-making analysis, [18F]RO-948 was ranked as the most favorable tau PET ligand, while [18F]this compound was considered the least favorable among the evaluated tracers[1].
Quantitative Comparison of Test-Retest Reliability
Test-retest reliability is a measure of the consistency of a measurement when repeated under the same conditions. In PET imaging, this is typically assessed by metrics such as the mean percentage change between scans and the intraclass correlation coefficient (ICC). An ICC value close to 1.0 indicates high reliability. The following table summarizes the available quantitative test-retest data for this compound and its alternatives.
| Radiotracer | Key Test-Retest Reliability Findings | Participant Group(s) | Reference |
| [18F]this compound | No dedicated test-retest reliability studies with quantitative data (e.g., percent variability, ICC) are publicly available. A study on the related tracer, [18F]THK-5317, reported low test-retest variability in a small cohort of 5 patients, but specific data was not provided. | Not Applicable | [2] |
| [18F]Flortaucipir (AV-1451) | - Mean Percentage Change (SD): 1.46% (frontal) to 3.27% (occipital) for SUVR. - Intraclass Correlation Coefficient (ICC): > 0.92 for all regions. | Healthy Controls, Mild Cognitive Impairment, Alzheimer's Disease | [3][4] |
| [18F]MK-6240 | - Test-Retest Variability (SUVR90-120): ~6% in NFT-rich regions. | Healthy Volunteers, Alzheimer's Disease | [2] |
| [18F]RO-948 | - Described as having "excellent reproducibility." | Mild Alzheimer's Disease, Older and Younger Control Subjects | |
| [11C]PBB3 | No dedicated test-retest reliability studies with quantitative data are publicly available. | Not Applicable |
Table 1: Comparison of Test-Retest Reliability of Tau PET Tracers
Experimental Protocols for Test-Retest Reliability Studies
The methodologies employed in test-retest studies are crucial for interpreting the reliability data. Below are the detailed experimental protocols for the key alternative tracers for which data is available.
[18F]Flortaucipir (AV-1451) Test-Retest Protocol
-
Participants: The study included 21 subjects, comprising 5 healthy controls, 6 with mild cognitive impairment, and 10 with Alzheimer's disease.
-
Radiotracer Administration: Participants received an intravenous injection of approximately 370 MBq of [18F]Flortaucipir.
-
Imaging Protocol:
-
Test Scan: A 20-minute PET scan was initiated 80 minutes post-injection, followed by another 20-minute scan at 110 minutes post-injection.
-
Retest Scan: The retest imaging session was conducted between 48 hours and 4 weeks after the initial scan, following the same protocol.
-
-
Image Analysis:
-
Images were spatially normalized to the Montreal Neurological Institute (MNI) template space.
-
Standardized Uptake Value Ratios (SUVRs) were calculated using volumes of interest (VOIs) from the Automated Anatomical Labeling (AAL) atlas. The cerebellar crus and a parametrically derived white matter-based reference region (PERSI) were used as reference regions.
-
-
Statistical Analysis: Test-retest performance was evaluated using t-tests, correlation analyses, and the intraclass correlation coefficient (ICC).
[18F]MK-6240 Test-Retest Protocol
-
Participants: The study enrolled 12 subjects with Alzheimer's disease and 3 cognitively normal healthy volunteers.
-
Radiotracer Administration: Participants received a single intravenous bolus injection of either a low dose (165 ± 3 MBq) or a high dose (300 ± 40 MBq) of [18F]MK-6240.
-
Imaging Protocol:
-
Dynamic PET scans were performed for 150 minutes under a test-retest protocol.
-
Serial arterial blood samples were collected to obtain a metabolite-corrected input function.
-
-
Image Analysis: Quantitative metrics including total distribution volume (VT), binding potential (BPND), and SUVR (from 90 to 120 minutes post-injection) were calculated.
-
Statistical Analysis: Test-retest variability was assessed for the different quantitative outcomes.
[18F]RO-948 Test-Retest Protocol
-
Participants: The study included 11 subjects with mild Alzheimer's disease, 5 amyloid-negative older control subjects, and 5 younger control subjects. A subset of 4 AD and 5 OC subjects underwent a second PET scan.
-
Radiotracer Administration: Details on the injected dose were not provided in the abstract.
-
Imaging Protocol: PET scans were conducted for 90, 120, or 200 minutes.
-
Image Analysis: The kinetics of the radioligand were evaluated using various models, including compartmental models with plasma data, tissue-reference methods, and SUVR.
-
Statistical Analysis: Test-retest evaluation was performed to assess reproducibility.
Visualizing the Tau PET Imaging Workflow
The following diagram illustrates a generalized workflow for a tau PET imaging study, from participant recruitment to data analysis.
Caption: A generalized workflow for conducting a tau PET imaging study.
Conclusion
The evaluation of test-retest reliability is a cornerstone for validating a PET tracer for use in longitudinal research and clinical trials. While [18F]this compound was an important early-generation tau PET tracer, the lack of publicly available, robust test-retest reliability data is a significant limitation. This is further compounded by its known off-target binding to MAO-B. In contrast, second-generation tracers such as [18F]Flortaucipir and [18F]MK-6240 have demonstrated good to excellent test-retest reliability in studies with well-defined protocols. [18F]RO-948 also shows promise with reports of excellent reproducibility. For researchers and drug development professionals, the selection of a tau PET tracer should be guided by a thorough assessment of its performance characteristics, including and especially its test-retest reliability, to ensure the validity and interpretability of longitudinal data. Based on the currently available evidence, second-generation tracers are the more reliable choice for quantitative studies of tau pathology.
References
- 1. Test-retest variability of quantitative [11C]PIB studies in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Test-retest variability of quantitative [11C]PIB studies in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling THK-5105
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of THK-5105, a potent arylquinoline-based tau imaging agent. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally related quinoline compounds and general best practices for handling laboratory chemicals and positron emission tomography (PET) tracers.
Hazard Identification and Risk Assessment
This compound is an arylquinoline derivative. Based on the safety data for similar quinoline compounds, researchers should assume that this compound may present the following hazards:
-
Irritation: Can cause skin and serious eye irritation.
-
Long-term Effects: Suspected of causing genetic defects and may potentially cause cancer.[1]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity used, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its non-radioactive form. For radiolabeled this compound (e.g., with ¹⁸F), additional radiation safety protocols must be followed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any dust or aerosols. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the key steps for handling this compound.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
Dissolution:
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material. Collect the material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused this compound, contaminated gloves, weighing boats, and paper towels.
-
Liquid Waste: Solutions containing this compound and solvent rinses.
-
Sharps: Contaminated needles and syringes.
Disposal Procedures:
-
All waste must be collected in clearly labeled, sealed containers.
-
Dispose of chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain.
-
For radiolabeled this compound, all waste is considered radioactive and must be disposed of according to your institution's radiation safety protocols.
Handling Radiolabeled this compound (e.g., ¹⁸F-THK-5105)
When handling the radiolabeled form of this compound, all the above chemical safety precautions apply, with the addition of radiation safety measures to adhere to the ALARA (As Low As Reasonably Achievable) principle.
Key Radiation Safety Principles:
-
Time: Minimize the time spent in close proximity to the radioactive source.
-
Distance: Maximize the distance from the radioactive source. Use tongs and other remote handling tools.
-
Shielding: Use appropriate shielding, such as lead or tungsten, for vials and syringes containing the radiotracer. Standard lab coats and gloves do not protect against the high-energy photons from PET isotopes.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and guidelines. For any further questions, please contact your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
